Product packaging for Cyanidin 3-galactoside(Cat. No.:CAS No. 27661-36-5)

Cyanidin 3-galactoside

Cat. No.: B190881
CAS No.: 27661-36-5
M. Wt: 484.8 g/mol
InChI Key: YTMNONATNXDQJF-QSLGVYCOSA-N
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Description

Cyanidin 3-O-beta-D-galactoside chloride is a memeber of the class of anthocyanin chlorides that has cyanidin 3-O-beta-D-galactoside as the cationic counterpart. It contains a cyanidin 3-O-beta-D-galactoside.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21ClO11 B190881 Cyanidin 3-galactoside CAS No. 27661-36-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17+,18+,19-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMNONATNXDQJF-QSLGVYCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27661-36-5
Record name Cyanidin 3-galactoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27661-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanidin 3-o-galactoside chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027661365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYANIDIN 3-GALACTOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC7L938Y12
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Cyanidin 3-Galactoside: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin 3-galactoside, a prominent member of the anthocyanin family of flavonoids, is a water-soluble pigment responsible for the vibrant red, purple, and blue hues in a multitude of fruits and vegetables. Beyond its role as a natural colorant, this compound has garnered significant scientific interest for its potent biological activities, positioning it as a promising candidate for further investigation in the realms of functional foods and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on the underlying signaling pathways. Detailed experimental protocols are also provided to facilitate further research and application.

Chemical Identity and Structure

This compound, also known by synonyms such as Idaein and Ideain, consists of a cyanidin aglycone linked to a galactose sugar moiety at the C3 position.[1][2][3] The cationic flavylium core of the cyanidin structure is responsible for its characteristic color and reactivity.

The chemical structure of this compound is crucial to its biological function. The number and position of hydroxyl groups on the flavonoid backbone are key determinants of its antioxidant capacity and its ability to interact with cellular targets.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference(s)
IUPAC Name (2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[4]
Synonyms Idaein, Ideain, Cyanidin 3-O-galactoside, Cy3Gal[2]
CAS Number 27661-36-5 (Chloride form)
Chemical Formula C₂₁H₂₁O₁₁⁺ (Cation) / C₂₁H₂₁ClO₁₁ (Chloride)
Molecular Weight 449.38 g/mol (Cation) / 484.83 g/mol (Chloride)
SMILES C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O)O)O)O
InChI InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17+,18+,19-,21-;/m1./s1

Physicochemical Properties

The physical and chemical properties of this compound influence its stability, bioavailability, and experimental handling. It is typically encountered as a dark red to purple powder.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Physical State Solid, powder, or crystals
Color Dark red to purple
Solubility Slightly soluble in water and methanol; described as highly water-soluble
Melting Point Not reported in available literature
Stability Sensitive to heat (>40°C), oxygen, and pH changes. Should be stored in the dark at low temperatures (e.g., -20°C).
pKa (Strongest Acidic) ~6.39 (Predicted)
UV-Vis λmax 528 nm (in methanol)

Biological Activities and Signaling Pathways

This compound exhibits a wide array of biological activities, primarily attributed to its potent antioxidant and anti-inflammatory properties. These activities translate into various health benefits, including neuroprotection, anticancer effects, antidiabetic properties, and cardiovascular protection.

Antioxidant Activity

This compound is a powerful antioxidant that can directly scavenge a variety of reactive oxygen species (ROS). Its mechanism of action also involves the upregulation of endogenous antioxidant defense systems.

Antioxidant_Mechanism C3G This compound ROS Reactive Oxygen Species (ROS) C3G->ROS Direct Scavenging Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) C3G->Antioxidant_Enzymes Upregulates GSH_Synthesis Glutathione (GSH) Synthesis C3G->GSH_Synthesis Upregulates Cellular_Protection Cellular Protection from Oxidative Stress ROS->Cellular_Protection Causes Damage Antioxidant_Enzymes->ROS Neutralizes GSH_Synthesis->ROS Neutralizes

Caption: Antioxidant mechanisms of this compound.

Neuroprotective Effects

Able to cross the blood-brain barrier, this compound exerts neuroprotective effects through multiple mechanisms. It has been shown to enhance neuronal signaling and plasticity by increasing levels of the neurotransmitter acetylcholine and the brain-derived neurotrophic factor (BDNF). The Akt signaling pathway is implicated in its neuroprotective actions.

Neuroprotection_Pathway C3G This compound (crosses BBB) AChE Acetylcholinesterase (AChE) C3G->AChE Inhibits BDNF Brain-Derived Neurotrophic Factor (BDNF) C3G->BDNF Increases Akt Akt Pathway C3G->Akt Activates ACh Acetylcholine (ACh) AChE->ACh Degrades Neuronal_Signaling Improved Neuronal Signaling ACh->Neuronal_Signaling Neuronal_Plasticity Increased Neuronal Plasticity & Function BDNF->Neuronal_Plasticity Neuroprotection Neuroprotection Akt->Neuroprotection Neuronal_Signaling->Neuroprotection Neuronal_Plasticity->Neuroprotection Anti_inflammatory_Anticancer cluster_inflammation Anti-inflammatory cluster_cancer Anticancer C3G_inflam This compound NFkB NF-κB Pathway C3G_inflam->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation C3G_cancer This compound Signaling_Pathways Akt, MAPK, STAT3 Pathways C3G_cancer->Signaling_Pathways Modulates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Signaling_Pathways->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Pathways->Apoptosis Extraction_Workflow start Plant Material (e.g., Berries) homogenization Homogenization In acidified methanol (e.g., 0.1% HCl) start->homogenization extraction Solid-Liquid Extraction Maceration or sonication at room temperature in the dark homogenization->extraction filtration Filtration/Centrifugation To remove solid plant debris extraction->filtration concentration Rotary Evaporation To remove methanol filtration->concentration purification Solid Phase Extraction (SPE) C18 cartridge; wash with water, elute with acidified methanol concentration->purification final_purification Preparative HPLC C18 column with a gradient of acidified water and methanol/acetonitrile purification->final_purification end Pure this compound final_purification->end

References

The Biosynthesis of Cyanidin 3-Galactoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the biochemical pathway, experimental analysis, and quantitative data related to the plant-based synthesis of cyanidin 3-galactoside.

Introduction

This compound is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue pigmentation in numerous flowers, fruits, and vegetables. Beyond its role as a natural colorant, this compound is of significant interest to researchers, scientists, and drug development professionals due to its potent antioxidant properties and potential health benefits. Understanding the intricate biosynthesis of this compound in plants is crucial for its targeted production, extraction, and utilization in various applications, from functional foods to pharmaceuticals. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailed experimental protocols for its analysis, and a summary of relevant quantitative data.

The Core Biosynthesis Pathway

The formation of this compound in plants is a multi-step enzymatic process that is a branch of the general flavonoid biosynthetic pathway. The pathway can be broadly divided into two major stages: the synthesis of the cyanidin aglycone and its subsequent glycosylation to form the final product.

Stage 1: Phenylpropanoid and Flavonoid Pathway to Cyanidin

The journey begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions, catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL), converts L-phenylalanine into p-coumaroyl-CoA.

This intermediate then serves as a key substrate for the flavonoid pathway. Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is followed by the stereospecific cyclization of naringenin chalcone into naringenin, a reaction facilitated by Chalcone Isomerase (CHI).

Naringenin is then hydroxylated at the 3-position by Flavanone 3-Hydroxylase (F3H) to produce dihydrokaempferol. Dihydrokaempferol is a critical branch point. For the synthesis of cyanidin, it is first hydroxylated at the 3'-position by Flavonoid 3'-Hydroxylase (F3'H) to yield dihydroquercetin. Dihydroflavonol 4-Reductase (DFR) then reduces dihydroquercetin to leucocyanidin. Finally, Anthocyanidin Synthase (ANS), also known as Leucoanthocyanidin Dioxygenase (LDOX), catalyzes the oxidation of leucocyanidin to form the colored cyanidin aglycone.[1][2][3]

Stage 2: Glycosylation of Cyanidin

The final and committing step in the biosynthesis of this compound is the attachment of a galactose molecule to the 3-hydroxyl group of the cyanidin aglycone. This glycosylation reaction is catalyzed by a specific glycosyltransferase, namely UDP-galactose:flavonoid 3-O-galactosyltransferase (UFGalT), also referred to as cyanidin 3-O-galactosyltransferase.[4][5] This enzyme utilizes uridine diphosphate galactose (UDP-galactose) as the sugar donor. This enzymatic step is crucial as glycosylation significantly increases the stability and solubility of the anthocyanin molecule, allowing for its transport and storage in the plant cell's vacuole.

Cyanidin_3_Galactoside_Biosynthesis Phenylalanine L-Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA PAL, C4H, 4CL NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin NaringeninChalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX Cyanidin3Galactoside Cyanidin 3-O-galactoside Cyanidin->Cyanidin3Galactoside UFGalT UDP_Galactose UDP-Galactose UDP_Galactose->Cyanidin3Galactoside PAL PAL C4H C4H FourCL 4CL CHS CHS CHI CHI F3H F3H F3primeH F3'H DFR DFR ANS ANS/LDOX UFGalT UFGalT

Biosynthesis pathway of this compound.

Quantitative Data

Table 1: Kinetic Parameters of Key Enzymes in the Flavonoid Biosynthesis Pathway

EnzymeSubstrateKm (µM)Vmax (activity unit)Plant SourceReference
PAL L-Phenylalanine27 - 270Not reportedVarious
C4H trans-Cinnamic acid0.61 - 40.68Not reportedVarious
CHS p-Coumaroyl-CoA1.6 - 5.0Not reportedVarious
CHI Naringenin Chalcone10 - 50Not reportedVarious
F3H Naringenin5.5 - 20Not reportedVarious
DFR Dihydroquercetin2.5 - 150Not reportedVarious
ANS LeucocyanidinNot reportedNot reportedVarious
UFGalT CyanidinNot reportedNot reportedMangifera indica
UFGalT UDP-GalactoseNot reportedNot reportedMangifera indica

Note: Enzyme kinetic data can vary significantly depending on the plant species, tissue type, and experimental conditions.

Table 2: Concentration of this compound in Various Plant Sources

Plant SourceCommon NameThis compound Content (mg/100g fresh weight)Reference
Aronia melanocarpaChokeberry200 - 600
Vaccinium myrtillusBilberry100 - 400
Vaccinium macrocarponCranberry25 - 100
Malus domesticaApple (red peel)10 - 50
Fragaria × ananassaStrawberry2 - 25
Rubus idaeusRed Raspberry10 - 40
Solanum melongenaEggplant (peel)5 - 75

Experimental Protocols

The accurate quantification and characterization of this compound require robust experimental protocols. The following sections detail the methodologies for extraction, quantification, and enzyme assays.

Extraction of this compound

A common method for extracting anthocyanins from plant material involves the use of acidified methanol.

Protocol:

  • Sample Preparation: Freeze-dry the plant material and grind it into a fine powder.

  • Extraction Solvent: Prepare a solution of methanol acidified with 1% hydrochloric acid (v/v).

  • Extraction: Suspend the powdered plant material in the extraction solvent (e.g., 1:10 w/v).

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate cell disruption and extraction.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted anthocyanins.

  • Re-extraction: Repeat the extraction process with the pellet to ensure complete recovery.

  • Pooling and Filtration: Pool the supernatants and filter through a 0.45 µm syringe filter prior to analysis.

Extraction_Workflow start Start: Plant Material freeze_dry Freeze-dry and Grind start->freeze_dry extract Extract with Acidified Methanol freeze_dry->extract sonicate Sonicate extract->sonicate centrifuge Centrifuge sonicate->centrifuge collect Collect Supernatant centrifuge->collect re_extract Re-extract Pellet centrifuge->re_extract pool Pool Supernatants collect->pool re_extract->centrifuge filter Filter (0.45 µm) pool->filter end End: Purified Extract for Analysis filter->end

Workflow for this compound Extraction.
Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the accurate and sensitive quantification of this compound.

Instrumentation:

  • HPLC system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the compounds of interest. For example: 0-2 min, 5% B; 2-15 min, 5-40% B; 15-17 min, 40-95% B; 17-20 min, 95% B; followed by re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 449.1 -> 287.1).

  • Calibration: Use a certified reference standard of this compound to generate a calibration curve for quantification.

Enzyme Assay for UDP-galactose:flavonoid 3-O-galactosyltransferase (UFGalT)

This assay measures the activity of UFGalT by quantifying the formation of this compound.

Reaction Mixture:

  • 100 mM Tris-HCl buffer (pH 7.5)

  • 10 mM MgCl2

  • 1 mM Dithiothreitol (DTT)

  • 2 mM UDP-galactose

  • 100 µM Cyanidin chloride

  • Enzyme extract (protein concentration to be determined)

Protocol:

  • Pre-incubation: Pre-incubate the reaction mixture without the enzyme and cyanidin at 30°C for 5 minutes.

  • Initiation: Start the reaction by adding the enzyme extract and cyanidin.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding an equal volume of acidified methanol (1% HCl).

  • Analysis: Centrifuge the mixture to pellet any precipitate and analyze the supernatant by HPLC to quantify the amount of this compound produced.

  • Control: Run a parallel reaction without the enzyme extract as a negative control.

Conclusion

The biosynthesis of this compound is a well-defined pathway involving a series of enzymatic steps that are tightly regulated within the plant. This technical guide has provided a detailed overview of this pathway, from the initial precursor L-phenylalanine to the final glycosylated product. The presented quantitative data and experimental protocols offer a valuable resource for researchers and professionals in the fields of plant biochemistry, natural product chemistry, and drug development. A thorough understanding of this biosynthetic route is fundamental for harnessing the potential of this compound in various scientific and industrial applications. Further research aimed at elucidating the complete kinetic profile of the biosynthetic enzymes and the intricate regulatory networks will undoubtedly pave the way for novel strategies to enhance the production of this valuable bioactive compound.

References

A Comprehensive Technical Guide to Cyanidin 3-Galactoside: Properties, Bioactivity, and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyanidin 3-galactoside (C3G), also known as idaein, is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue pigmentation in many fruits and vegetables.[1][2][3] Abundantly found in sources like chokeberries (Aronia melanocarpa), apples, and various berries, C3G is distinguished by its potent antioxidant and anti-inflammatory properties.[2][4] Its potential therapeutic applications have garnered significant interest in the scientific community, particularly in the fields of nutrition and drug development. This document provides an in-depth overview of the core physical and chemical characteristics of this compound, explores its mechanism of action in key signaling pathways, and details essential experimental protocols for its analysis.

Physical and Chemical Characteristics

This compound is structurally composed of a cyanidin aglycone linked to a galactose sugar moiety at the C3 position. This glycosylation enhances its stability compared to the aglycone form. The compound is typically supplied as a chloride salt to improve handling and stability.

Core Properties

A summary of the key quantitative and qualitative characteristics of this compound is presented below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name (2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-chromen-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride
Synonyms Idaein, Ideain, Cyanidin 3-O-β-D-galactopyranoside
Molecular Formula C₂₁H₂₁ClO₁₁ (Chloride salt)
Molecular Weight 484.8 g/mol (Chloride salt)
Appearance Dark red to purple powder
Purity (Typical) ≥95% (HPLC)
Solubility Highly water-soluble; Slightly soluble in methanol
Storage Conditions Store in darkness at low temperatures (< -5°C)
UV-Vis λmax (pH < 3) ~520 nm
¹H NMR (CD₃OD, 600 MHz) δ 8.82 (s,1H), 7.70 (s, 2H), 6.80 (d, J=1.2 Hz, 1H), 6.58 (d, J=1.8 Hz, 1H), 5.42 (d, J=7.8 Hz, 1H), 4.62(d, J=7.2 Hz, 1H), ...
¹³C NMR (CD₃OD, 150 MHz) δ 170.4, 164.0, 159.2, 157.5, 155.8, 147.4, 145.6, 136.7, 128.3, 121.2, 118.3, 117.4, 113.3, 103.7, 103.3, 95.1, 78.8, ...
Chemical Stability

The stability of this compound is critically influenced by environmental factors, primarily pH, temperature, and light.

  • pH: Like other anthocyanins, C3G's structure and color are pH-dependent. At a low pH (≤3), it exists predominantly as the stable, red-colored flavylium cation. As the pH increases, it undergoes structural transformations to a colorless carbinol pseudobase (around pH 5) and a blue/purple quinoidal base (pH 5.5-6.0). At neutral or alkaline pH, it is significantly less stable and prone to degradation.

  • Temperature: Elevated temperatures accelerate the degradation of C3G. It is particularly susceptible to heat in neutral solutions, where hydrolysis of the glycosidic bond and opening of the pyran ring can occur, leading to loss of color and bioactivity.

  • Light: Exposure to light, especially UV radiation, can induce photodegradation. Therefore, storage in dark conditions is essential to maintain its integrity.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological effects, with its anti-inflammatory and antioxidant activities being the most extensively studied. These properties are largely attributed to its ability to modulate key cellular signaling pathways.

Anti-Inflammatory Mechanism: Inhibition of the NF-κB Pathway

A primary mechanism for the anti-inflammatory effects of C3G is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

In an unstimulated cell, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes. This compound has been shown to interfere with this cascade, primarily by inhibiting the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory response.

NFkB_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB DNA DNA NFkB->DNA Translocates & Binds IkB_NFkB->NFkB Releases pIkB p-IκBα IkB_NFkB->pIkB C3G This compound C3G->IKK Inhibits C3G->IkB Prevents Degradation Proteasome Proteasome Degradation Proteasome->IkB Degrades pIkB->Proteasome Ub Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) DNA->Inflammation Transcription

Fig. 1: Simplified schematic of NF-κB pathway inhibition by this compound.

Experimental Protocols

Accurate quantification and analysis of this compound are essential for research and development. High-Performance Liquid Chromatography (HPLC) is the standard method for the separation, identification, and quantification of C3G in various matrices.

Protocol: Quantification of this compound by HPLC-UV/Vis

This protocol outlines a general method for analyzing C3G from a purified extract. Modifications to the mobile phase gradient and column may be necessary depending on the sample matrix and available equipment.

1. Objective: To quantify the concentration of this compound in an extract powder using reverse-phase HPLC with UV/Vis detection.

2. Materials and Reagents:

  • This compound chloride reference standard (>97% purity)

  • Aronia extract powder or other C3G-containing sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA), analytical grade

  • 0.45 µm syringe filters (e.g., PTFE or PVDF)

3. Equipment:

  • HPLC system with a binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • pH meter

4. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 5% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 100% HPLC-grade acetonitrile.

    • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.

  • Standard Preparation:

    • Accurately weigh approximately 5.0 mg of the C3G reference standard.

    • Dissolve in Mobile Phase A to make a 10.0 mL stock solution (concentration ~500 µg/mL). Protect from light.

    • Perform serial dilutions of the stock solution with Mobile Phase A to create a calibration curve with at least five concentration points (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the extract powder.

    • Dissolve in 10.0 mL of Mobile Phase A.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Column Temperature: 30°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 520 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 70 30
      25 70 30
      30 95 5

      | 35 | 95 | 5 |

  • Data Analysis:

    • Run the standard solutions to generate a calibration curve by plotting peak area against concentration. Determine the coefficient of determination (R²), which should be >0.995.

    • Inject the sample solution.

    • Identify the C3G peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Use the regression equation from the calibration curve to calculate the concentration of C3G in the sample solution.

    • Calculate the final concentration in the original powder (e.g., in mg/g).

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing node_std 1. Standard Preparation (Serial Dilutions) node_hplc 3. HPLC Injection (Gradient Elution) node_std->node_hplc node_sample 2. Sample Preparation (Weighing, Dissolving, Filtering) node_sample->node_hplc node_detect 4. UV/Vis Detection (520 nm) node_hplc->node_detect node_cal 5. Generate Calibration Curve (Peak Area vs. Concentration) node_detect->node_cal node_quant 6. Quantify Sample (Compare to Curve) node_detect->node_quant node_cal->node_quant Use Equation node_report 7. Final Report (mg C3G / g extract) node_quant->node_report

Fig. 2: General experimental workflow for HPLC quantification of this compound.

Conclusion

This compound is a well-characterized anthocyanin with significant potential stemming from its potent antioxidant and anti-inflammatory activities. A thorough understanding of its physical and chemical properties, particularly its sensitivity to pH and temperature, is crucial for its effective handling, formulation, and application in research and drug development. Its ability to modulate key inflammatory pathways, such as NF-κB, provides a strong basis for its therapeutic investigation. The standardized analytical methods outlined in this guide serve as a foundation for the accurate and reproducible study of this promising natural compound.

References

cyanidin 3-galactoside IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Cyanidin 3-Galactoside

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

IUPAC Name: 2-(3,4-dihydroxyphenyl)-3-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5,7-dihydroxychromenylium chloride[1][2]

Synonyms: Idaein chloride, Ideanin, Idein chloride, Cyanidin 3-O-galactoside, Cy3Gal[1][2][3]

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₁ClO₁₁
Molecular Weight484.8 g/mol
AppearanceDark red/purple powder
SolubilityHighly water-soluble
StabilityDegraded by hydrolysis and/or hydrogenation at temperatures >40°C.

Quantitative Analysis

Content in Natural Sources

The concentration of this compound varies significantly among different plant sources. The following table summarizes its content in several fruits.

Food SourceMean Content (mg/100 g FW)Range (mg/100 g FW)References
Black chokeberry557.67125.63 - 989.70
Lingonberry, raw48.6948.69
American cranberry8.898.89
Lowbush blueberry, raw7.993.03 - 14.50
Highbush blueberry, raw5.411.97 - 11.27
Apple (Dessert), whole, raw0.810.00 - 3.11
Gooseberry0.0050.00 - 0.02
Biological Activity (IC₅₀ Values)

This compound and its aglycone, cyanidin, have been reported to exhibit various biological activities. The following table includes IC₅₀ values from relevant studies. Note: Data for the closely related cyanidin 3-glucoside (C3G) is also included for comparative purposes, as specific IC₅₀ values for this compound are not always available.

Biological Target/Cell LineCompoundIC₅₀ ValueReference
SucraseThis compound & Cyanidin 3-glucoside0.50 ± 0.05 mM
α-AmylaseThis compound & Cyanidin 3-glucoside0.30 ± 0.01 mM
Human Gastric Cancer MKN-45 Cells (48h)Cyanidin 3-glucoside~50 µg/mL
A549 Human Lung Adenocarcinoma CellsCompound 5 (a thiosemicarbazide derivative)10.67 ± 1.53 μM
C6 Rat Glioma CellsCompound 5 (a thiosemicarbazide derivative)4.33 ± 1.04 μM

Experimental Protocols

Extraction of this compound from Aronia melanocarpa (Chokeberry)

This protocol is based on an optimized ultrasonic extraction method.

Materials:

  • Fresh or frozen Aronia melanocarpa berries

  • 70% Ethanol (v/v)

  • Ultrasonic bath

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Mix the Aronia berries with 70% ethanol.

  • Place the mixture in an ultrasonic bath and sonicate under the following optimized conditions:

    • Frequency: 75 kHz

    • Temperature: 18.8 °C

    • Time: 6.0 hours

  • After extraction, centrifuge the mixture at 4200 x g for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant.

  • Freeze-dry the supernatant to obtain the crude extract containing this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in fruit extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a Diode Array Detector (DAD) is suitable.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in methanol.

  • Gradient Program: A linear gradient from 10% to 100% Solvent B over a set time (e.g., 30 minutes) can be effective.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 520 nm.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol containing a small amount of acid (e.g., 1% HCl) to ensure stability. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the crude extract in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.

Signaling Pathway and Experimental Workflow

Neuroprotective Signaling Pathway of Cyanidin Glycosides

Cyanidin glycosides, including this compound, have been shown to exert neuroprotective effects. One of the proposed mechanisms involves the activation of the Akt signaling pathway, which in turn can lead to an increase in Brain-Derived Neurotrophic Factor (BDNF). This pathway is crucial for neuronal survival, plasticity, and cognitive function.

neuroprotective_pathway C3G This compound Akt Akt (Protein Kinase B) C3G->Akt Activates BDNF BDNF (Brain-Derived Neurotrophic Factor) Akt->BDNF Increases Neuroprotection Neuroprotection (Neuronal Survival, Plasticity) BDNF->Neuroprotection Promotes

Caption: Neuroprotective signaling pathway of this compound.

Experimental Workflow for Extraction and Quantification

The following diagram illustrates a typical workflow for the extraction and quantification of this compound from a plant source.

experimental_workflow PlantMaterial Plant Material (e.g., Aronia Berries) Extraction Ultrasonic Extraction (70% Ethanol) PlantMaterial->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant FreezeDrying Freeze-Drying Supernatant->FreezeDrying CrudeExtract Crude Extract FreezeDrying->CrudeExtract HPLC HPLC Analysis CrudeExtract->HPLC Quantification Quantification HPLC->Quantification

References

An In-depth Technical Guide to the Solubility and Stability Profile of Cyanidin 3-galactoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-galactoside (C3G), an anthocyanin prevalent in a variety of fruits and vegetables, is of significant interest to the scientific community due to its potent antioxidant and anti-inflammatory properties. As a potential therapeutic agent, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for formulation development, bioavailability enhancement, and ensuring efficacy. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows. While much of the available quantitative data pertains to the closely related cyanidin 3-glucoside, it serves as a valuable proxy for understanding the behavior of this compound.

Solubility Profile

The solubility of this compound is a critical factor influencing its absorption and bioavailability. As a glycosylated flavonoid, its solubility is dictated by the nature of the solvent, temperature, and pH.

Solubility in Various Solvents

This compound is generally considered a water-soluble compound[1][2]. The galactose moiety enhances its polarity compared to the aglycone, cyanidin. While specific quantitative data for this compound is limited, predictive models and data from its glucoside analogue provide valuable insights.

CompoundSolventSolubilityReference
This compoundWaterPredicted: 0.6 g/L[3]
Cyanidin 3-glucosideDMSO~5 mg/mL[4]
Cyanidin 3-glucosideDimethylformamide (DMF)~0.1 mg/mL[4]
Cyanidin 3-glucosideWaterInsoluble
Cyanidin 3-glucosideEthanolInsoluble
Cyanidin 3-glucosidePBS (pH 7.2)~1 mg/mL

Table 1: Solubility of this compound and Cyanidin 3-glucoside in various solvents.

Experimental Protocol for Solubility Determination

A precise, step-by-step protocol for determining the solubility of anthocyanins like this compound is crucial for reproducible research. The following is a general method that can be adapted for specific laboratory conditions.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess amount of This compound prep2 Add to a known volume of the desired solvent prep1->prep2 equi1 Stir/shake the mixture at a constant temperature prep2->equi1 equi2 Allow to equilibrate for a set period (e.g., 24-48h) equi1->equi2 sep1 Centrifuge to pellet undissolved solid equi2->sep1 sep2 Filter the supernatant (e.g., 0.45 µm filter) sep1->sep2 ana1 Quantify the concentration in the supernatant via HPLC sep2->ana1 ana2 Calculate solubility (e.g., in mg/mL) ana1->ana2

Workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is influenced by several environmental factors, including pH, temperature, light, and the presence of other chemical compounds. Degradation of anthocyanins typically follows first-order kinetics.

Effect of pH

The pH of the surrounding medium has a profound effect on the structure and, consequently, the stability and color of this compound. In acidic conditions (pH < 3), it exists predominantly in its most stable, red-colored flavylium cation form. As the pH increases, it undergoes structural transformations to the colorless carbinol pseudobase and the blue quinonoidal base, which are more susceptible to degradation.

CompoundpHTemperature (°C)Half-life (t½)Reference
Cyanidin 3-glucoside2.025> 8 hours (99% remaining)
Cyanidin 3-glucoside7.025< 8 hours
Cyanidin 3-glucoside2.0 - 5.060-100Half-life decreases with increasing pH

Table 2: pH-dependent stability of Cyanidin 3-glucoside.

Effect of Temperature

Elevated temperatures accelerate the degradation of this compound. The degradation rate is also dependent on the pH of the medium.

CompoundTemperature (°C)pHHalf-life (t½)Reference
Cyanidin 3-glucoside25-21.7 days
Cyanidin 3-glucosylrutinoside80-32.10 min
Cyanidin 3-rutinoside80-45.69 min
Cyanidin 3-glucoside110-Rapid degradation

Table 3: Thermal degradation of Cyanidin 3-glycosides.

Effect of Light and Oxygen

Exposure to light, particularly UV light, can lead to the degradation of this compound. The presence of oxygen also contributes to its degradation, especially in combination with other factors like elevated temperature and light exposure.

Experimental Protocols for Stability Assessment

pH Stability:

  • Prepare a series of buffer solutions with a range of pH values.

  • Dissolve a known concentration of this compound in each buffer.

  • Store the solutions at a constant temperature in the dark.

  • At regular time intervals, withdraw aliquots and measure the remaining concentration of this compound using HPLC.

  • Plot the concentration versus time to determine the degradation kinetics and half-life at each pH.

Thermal Stability:

  • Prepare solutions of this compound in a buffer of a specific pH.

  • Incubate the solutions at various constant temperatures.

  • At regular time intervals, withdraw aliquots and quantify the remaining this compound concentration by HPLC.

  • Calculate the degradation rate constant and half-life at each temperature.

G cluster_prep Sample Preparation cluster_incubation Incubation under Stress Conditions cluster_sampling Sampling cluster_analysis Analysis prep1 Prepare this compound solution of known concentration stress_ph Varying pH prep1->stress_ph stress_temp Varying Temperature prep1->stress_temp stress_light Light Exposure prep1->stress_light sampling1 Withdraw aliquots at regular time intervals stress_ph->sampling1 stress_temp->sampling1 stress_light->sampling1 analysis1 Quantify remaining This compound via HPLC sampling1->analysis1 analysis2 Determine degradation kinetics (rate constant, half-life) analysis1->analysis2

Workflow for assessing the stability of this compound.

Involvement in Cellular Signaling Pathways

This compound and its analogues have been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.

Nrf2 Signaling Pathway

Cyanidin 3-glycosides are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical regulator of the cellular antioxidant response.

G C3G This compound Nrf2 Nrf2 C3G->Nrf2 promotes dissociation ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 inactivates Keap1->Nrf2 sequesters in cytoplasm ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription

Activation of the Nrf2 pathway by this compound.

NF-κB Signaling Pathway

Cyanidin 3-glycosides can inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

G C3G This compound IKK IKK Complex C3G->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes translocates to nucleus and activates transcription

Inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses and inflammation, is also modulated by cyanidin 3-glycosides.

G C3G This compound MAPKKK MAPKKK (e.g., TAK1) C3G->MAPKKK inhibits Stress_Stimuli Stress Stimuli (e.g., LPS, Oxidative Stress) Stress_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Inflammatory_Response Inflammatory Response MAPK->Inflammatory_Response

Modulation of the MAPK pathway by this compound.

Conclusion

This technical guide provides a detailed overview of the current understanding of the solubility and stability of this compound. While quantitative data for this specific anthocyanin is still emerging, the information available for its close analogue, cyanidin 3-glucoside, offers valuable insights for researchers and drug development professionals. The provided experimental protocols and pathway diagrams serve as practical tools for further investigation and application of this compound in various scientific and therapeutic contexts. Further research is warranted to establish a more comprehensive and specific physicochemical profile of this compound to unlock its full potential.

References

The Discovery and Scientific Journey of Cyanidin 3-Galactoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin 3-galactoside, a prominent member of the anthocyanin family of plant pigments, has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties. This technical guide provides an in-depth exploration of the discovery, history, and scientific investigation of this compound. It details the initial isolation and characterization, outlines modern experimental protocols for its study, presents quantitative data on its biological activities, and visualizes the key signaling pathways it modulates. This document serves as a comprehensive resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Discovery and Early History

The journey to understand this compound is intrinsically linked to the broader history of anthocyanin research. These water-soluble pigments, responsible for many of the red, purple, and blue colors in plants, were first given their name, "anthokyan," by the German pharmacist Ludwig Clamor Marquart in 1835. However, it was the pioneering work of the Nobel laureate Richard Willstätter in the early 20th century that laid the foundational understanding of their chemical structures.

The first documented isolation and characterization of this compound, also known by the trivial name idaein , is credited to Richard Willstätter and H. Mallison in 1915 . In their seminal paper, "Untersuchungen über die Anthocyane. V. Über den Farbstoff der Preiselbeere" (Investigations on Anthocyanins. V. On the Pigment of the Cranberry), they detailed the extraction of this anthocyanin from cranberries (Vaccinium vitis-idaea), from which the name "idaein" is derived.[1] Their work established the basic chemical nature of the compound as a glycoside of cyanidin. Later, in 1932, it was also identified as the pigment responsible for the color of the copper beech (Fagus sylvatica cultivar).[2]

Physicochemical Properties

This compound is a flavonoid belonging to the anthocyanidin-3-O-glycoside class of organic compounds. Its structure consists of a cyanidin aglycone O-glycosidically linked to a galactose moiety at the C3 position.

PropertyValue
Chemical Formula C21H21O11+
Molar Mass 449.38 g/mol (cation)
IUPAC Name (2S,4S,5R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Synonyms Idaein, Cy3Gal, Cyanidin 3-O-galactoside
UV-vis (λmax) 528 nm (in methanol)[2]

Natural Occurrence

This compound is widely distributed in the plant kingdom and is a significant contributor to the color of many fruits and berries.

Plant SourceConcentration of this compound (mg/100g fresh weight)
Highbush Blueberry (Vaccinium corymbosum) 'Brigitta'28.53[3]
Highbush Blueberry (Vaccinium corymbosum) (average)24.77[3]
Blackberry (Rubus spp.)0.40

Experimental Protocols

Extraction and Isolation

4.1.1. Historical Method (Based on Willstätter's Era Principles)

  • Maceration: The plant material (e.g., cranberries) was crushed and macerated in an acidic alcoholic solvent, typically methanol or ethanol with a small amount of hydrochloric acid, to stabilize the flavylium cation.

  • Filtration and Concentration: The extract was filtered to remove solid plant material and then concentrated under reduced pressure.

  • Purification: Purification often involved precipitation with lead acetate to remove impurities, followed by regeneration of the anthocyanin from the lead salt. Further purification could be achieved by repeated crystallizations from acidic solutions.

4.1.2. Modern Extraction and Isolation Protocol from Cranberries

This protocol is a composite of modern, validated methods for the extraction and isolation of this compound.

  • Sample Preparation: Freeze-dried cranberry fruit is ground to a fine powder (<60 mesh).

  • Extraction:

    • Weigh approximately 0.250 g of the powdered sample into a 50 mL conical tube.

    • Add 20 mL of extraction solvent (methanol acidified with 0.1% HCl or formic acid).

    • Vortex for 10 seconds, sonicate for 15 minutes, and then shake at 180 rpm for 30 minutes.

    • Centrifuge the mixture at 5000 rpm for 5 minutes.

    • Decant the supernatant into a 25 mL volumetric flask and bring to volume with the extraction solvent.

  • Purification (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by acidified water.

    • Load the extract onto the cartridge.

    • Wash the cartridge with acidified water to remove sugars and organic acids.

    • Elute the anthocyanins with acidified methanol.

    • The eluate can be concentrated under vacuum for further analysis or purification.

  • Semi-Preparative HPLC for High-Purity Isolation:

    • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase A: 5% formic acid in water.

    • Mobile Phase B: 100% methanol or acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to separate the different anthocyanins.

    • Detection: A photodiode array (PDA) detector set at 520 nm.

    • Fractions corresponding to the this compound peak are collected.

Characterization and Quantification

4.2.1. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This is a standard method for the quantification of this compound.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 5% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might start at 5% B, increase to 25% B over 30 minutes, then to 50% B over 10 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: Monitoring at 520 nm.

  • Quantification: Based on a calibration curve generated using a certified this compound standard.

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the unambiguous identification of this compound.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Mass Analyzer: Quadrupole, time-of-flight (TOF), or ion trap mass analyzers can be used.

  • Identification: this compound is identified by its specific mass-to-charge ratio (m/z) of 449.1 for the molecular ion [M]+ and its characteristic fragmentation pattern, which includes a fragment at m/z 287.1 corresponding to the cyanidin aglycone.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.

Antioxidant Activity

The antioxidant capacity of this compound is often assessed using various in vitro assays.

AssayIC50 Value (µg/mL)Source
DPPH Radical Scavenging ActivityVaries depending on the study, with some indicating strong activity. For a purified extract with high C3G content, IC50 can be in the range of 30-100 µg/mL.

Note: IC50 values can vary significantly based on the specific experimental conditions and the purity of the compound.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by modulating key inflammatory pathways. For instance, in a study on intestinal epithelial cells, an anthocyanin-rich extract containing a significant amount of this compound demonstrated a recovery index of 29.97% after in vitro digestion, indicating its relative stability and potential bioavailability in the gut.

Signaling Pathways

This compound and other closely related anthocyanins, such as cyanidin 3-glucoside, have been shown to modulate several key intracellular signaling pathways involved in inflammation, cell survival, and apoptosis.

NF-κB Signaling Pathway

Cyanidin glycosides can inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of the inflammatory response.

NF_kB_Pathway C3G This compound IKK IKK Complex C3G->IKK Inhibits TNFa TNF-α TNFa->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, IL-6) Nucleus->Inflammatory_Genes Induces MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., ASK1) Stimuli->MAPKKK C3G This compound MAPKK MAPKK (e.g., MKK3/6, MKK4/7) C3G->MAPKK Inhibits MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival C3G This compound C3G->PI3K Inhibits

References

The Role of Cyanidin 3-Galactoside in Plant Pigmentation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin 3-O-galactoside (Cy3Gal), also known as idaein, is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for a vast array of red, purple, and blue colors observed in plant tissues.[1][2] This pigment is not merely a colorant; it plays a crucial role in plant physiology, including protecting against abiotic stressors like extreme temperatures and regulating light absorption.[3] Its biosynthesis is a complex, multi-step process derived from the general phenylpropanoid pathway, culminating in a specific glycosylation step. The expression of Cy3Gal is tightly regulated at the genetic level by a combination of structural genes encoding biosynthetic enzymes and regulatory genes, primarily transcription factors, which are in turn influenced by developmental cues and environmental stimuli.[3][4] This guide provides an in-depth examination of the biosynthesis, regulation, and function of cyanidin 3-galactoside in plant pigmentation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Biosynthesis of this compound

The formation of Cy3Gal is an extension of the general flavonoid biosynthesis pathway, which begins with the amino acid L-phenylalanine. This pathway involves a series of enzymatic reactions catalyzed by a well-characterized enzyme complex.

  • Phenylpropanoid Pathway Initiation : The pathway starts when Phenylalanine Ammonia Lyase (PAL) converts L-phenylalanine to cinnamic acid. Subsequent hydroxylations and ligations produce 4-coumaroyl-CoA.

  • Flavonoid Skeleton Formation : Chalcone Synthase (CHS), a key enzyme, catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone Isomerase (CHI) then converts this to the flavanone naringenin.

  • Core Anthocyanidin Synthesis : Naringenin is hydroxylated by Flavanone 3-Hydroxylase (F3H) to produce dihydrokaempferol. For cyanidin synthesis, the B-ring of dihydrokaempferol is further hydroxylated by Flavonoid 3'-Hydroxylase (F3'H) to yield dihydroquercetin. Dihydroflavonol 4-Reductase (DFR) reduces dihydroquercetin to leucocyanidin. Finally, Anthocyanidin Synthase (ANS), also known as Leucoanthocyanidin Dioxygenase (LDOX), oxidizes leucocyanidin to form the unstable colored aglycone, cyanidin.

  • Glycosylation : The final, stabilizing step is glycosylation. The enzyme UDP-galactose:cyanidin galactosyltransferase (UCGalT), a type of UDP-sugar:flavonoid 3-O-glycosyltransferase (UFGT), transfers a galactose moiety from UDP-galactose to the 3-hydroxyl group of the cyanidin C-ring, forming the stable pigment, cyanidin 3-O-galactoside. This glycosylation step is critical as it significantly enhances the stability of the anthocyanidin molecule.

Cyanidin_3_Galactoside_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid & Anthocyanin Pathway cluster_final Specific Glycosylation L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric Acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX Cyanidin 3-O-galactoside Cyanidin 3-O-galactoside Cyanidin->Cyanidin 3-O-galactoside UCGalT (UFGT) UDP-Galactose UDP-Galactose UDP-Galactose->Cyanidin 3-O-galactoside

Fig 1. Biosynthetic pathway of Cyanidin 3-O-galactoside.

Genetic Regulation of Biosynthesis

The accumulation of Cy3Gal is meticulously controlled at the transcriptional level. This regulation involves two main classes of genes:

  • Structural Genes : These genes encode the enzymes directly involved in the biosynthetic pathway (e.g., CHS, DFR, ANS, UFGT). Their coordinated expression is essential for pigment production.

  • Regulatory Genes : These genes encode transcription factors that control the spatial and temporal expression of the structural genes. The primary regulatory mechanism in most plants is the MBW complex, a protein complex formed by transcription factors from three families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins.

The MBW complex binds to the promoter regions of late biosynthetic genes (e.g., DFR, ANS, UFGT), thereby activating their transcription and leading to anthocyanin production. This entire regulatory network is sensitive to both internal developmental signals (e.g., hormones like abscisic acid) and external environmental factors, such as light intensity and temperature, which can significantly influence the final pigment concentration.

Regulatory_Pathway env Environmental Factors (Light, Temperature) mbw_complex MBW Complex env->mbw_complex modulates dev Developmental Cues (Hormones) dev->mbw_complex modulates structural_genes Structural Genes (CHS, DFR, ANS, UFGT) mbw_complex->structural_genes activates transcription myb MYB myb->mbw_complex bhlh bHLH bhlh->mbw_complex wd40 WD40 wd40->mbw_complex enzymes Biosynthetic Enzymes structural_genes->enzymes encode cy3gal This compound Accumulation enzymes->cy3gal catalyze biosynthesis Experimental_Workflow cluster_hplc HPLC-DAD Analysis start Plant Tissue (Fruits, Flowers) homogenize Homogenization (Grinding, Powdering) start->homogenize extract Solvent Extraction (Acidified Methanol/Ethanol) homogenize->extract sonicate Sonication / Shaking extract->sonicate centrifuge Centrifugation sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant concentrate Concentration (Rotary Evaporation) supernatant->concentrate filter Filtration (0.45 µm) concentrate->filter hplc_ready Sample for Analysis filter->hplc_ready hplc_inject Injection hplc_ready->hplc_inject separation C18 Column Separation hplc_inject->separation detection DAD Detection (~520 nm) separation->detection quant Quantification (vs. Standard Curve) detection->quant result Final Concentration (mg/g tissue) quant->result

References

preliminary in-vitro studies on cyanidin 3-galactoside

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Preliminary In-Vitro Studies on Cyanidin 3-Galactoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-O-galactoside (Cy3Gal) is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for the red, purple, and blue pigmentation in many fruits and vegetables.[1] Found abundantly in natural sources like apples, berries, and chokeberries, Cy3Gal is noted for its significant bioactive properties.[1] As a glycoside of cyanidin, it exhibits a range of physiological functions confirmed through numerous in-vitro studies, including antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective capacities.[1][2]

This technical guide provides a comprehensive overview of the preliminary in-vitro research on Cy3Gal. It is designed to serve as a foundational resource for researchers and professionals in drug development by summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways.

Note on Analogs: Much of the in-vitro research in this class of compounds has been conducted on Cyanidin 3-O-glucoside (C3G), a structurally similar anthocyanin. Due to the close relationship and analogous bioactivities, data from C3G studies are included where specific Cy3Gal data is limited, and are clearly identified as such.

Biological Activities and Quantitative Data

Antioxidant Activity

Cy3Gal demonstrates potent antioxidant properties by scavenging free radicals, which is a key mechanism in mitigating oxidative stress. In-vitro studies consistently show its high efficacy in various antioxidant assays. For instance, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of Cy3Gal has been found to be among the highest when compared to other flavonoids like myricetin 3-galactoside and quercetin 3-galactoside.

Assay TypeCompoundResultKey FindingSource
DPPH Radical Scavenging Cy3GalHighest activity among tested flavonoidsSuperior hydrogen-donating ability compared to other galactosides.
FRAP (Ferric Reducing Antioxidant Power) Cy3GalHigher than Pg3Glu, Mv3Glu, Pt3Glu, Pn3Glu, Dp3GluStrong capacity to reduce ferric iron. Slightly lower than Cy3Glu.
Direct Radical Scavenging C3GEfficient scavenger of H₂O₂, -O₂, OH·Directly interacts with and neutralizes various reactive oxygen species.
Anticancer Effects

The anticancer potential of cyanidin glycosides has been demonstrated across various cancer cell lines. The mechanisms primarily involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell proliferation.

Cell LineCompoundConcentrationEffectSource
MCF-7 (Breast Cancer) C3GIC50 (Not specified)Dose-dependent cytotoxicity; induced apoptosis in >51.5% of cells.
HS578T (Breast Cancer) C3G10 µM, 30 µMDose-dependent increase in apoptosis; G2/M cell cycle arrest.
MDA-MB-453 (Breast Cancer) C3GNot specifiedDecreased cell viability in a dose-dependent manner.
Caco-2 (Colon Carcinoma) C3GNot specifiedInhibition of cell proliferation.
MKN-45 (Gastric Cancer) C3GNot specifiedInduced apoptosis and arrested cell cycle in G2/M phase.
Anti-Inflammatory Activity

Cyanidin glycosides exert anti-inflammatory effects primarily by modulating key signaling pathways like NF-κB (nuclear factor-kappa B), which regulates the expression of pro-inflammatory cytokines.

Cell ModelCompoundTreatmentKey EffectSource
Caco-2 (Intestinal Epithelial Cells) C3GPre-treatment before TNF-α stimulationDose-dependently reduced TNF-α and IL-8 gene expression; inhibited NF-κB nuclear translocation.
Caco-2 / HUVEC Co-culture C3GPre-treatment of Caco-2 before TNF-αInhibited endothelial activation (reduced E-selectin, VCAM-1) and leukocyte adhesion in HUVECs.
RAW 264.7 (Macrophages) C3GTreatment after LPS stimulationDownregulated TNF-α, IL-1β, and NO expression.
Neuroprotective Effects

In-vitro models of neurodegenerative diseases have shown that cyanidin glycosides can protect neurons from damage and toxicity.

Cell ModelCompoundChallengeKey EffectSource
SH-SY5Y (Human Neuroblastoma) C3GAmyloid beta (Aβ) oligomer toxicityReduced neuronal death (apoptosis and necrosis); inhibited Aβ aggregation.
SH-SY5Y (Human Neuroblastoma) Cyanidin (aglycone)MPP+ induced toxicityRescued cell viability to 83.3% at 30 µM; reduced apoptosis from 46.3% to 15.4%.
Rat Primary Cortical Neurons C3GOxygen-glucose deprivation (OGD)Prevented membrane damage and preserved mitochondrial function in a dose-dependent manner.

Key Signaling Pathways

The bioactivities of this compound and its analogs are underpinned by their ability to modulate critical intracellular signaling pathways.

Anti-Inflammatory Signaling (NF-κB Pathway)

The NF-κB pathway is a central regulator of inflammation. Under inflammatory stimuli like TNF-α, the IKK complex is activated, leading to the phosphorylation and degradation of IκBα. This releases the p65 subunit of NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Cyanidin-3-glucoside (C3G) has been shown to inhibit this pathway, primarily by preventing the activation of the IKK complex.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65 NF-κB (p65) invis1 IkBa->invis1 Degradation p65_nuc NF-κB (p65) p65->p65_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-8, VCAM-1) p65_nuc->Genes Activates C3G Cyanidin 3-Glycoside (C3G) C3G->IKK Inhibits invis2 Apoptosis_Pathway C3G Cyanidin 3-Glycoside (C3G) ROS ↑ ROS Generation C3G->ROS Induces PI3K PI3K/Akt Pathway C3G->PI3K Inhibits MAPK MAPK Activation (JNK, p38) ROS->MAPK Bax ↑ Bax / Bcl-2 ratio MAPK->Bax PI3K->Bax Casp9 Caspase-9 Activation Bax->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis DPPH_Workflow Prep Prepare DPPH Solution & Sample Dilutions Mix Mix DPPH + Sample in 96-well plate Prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Read Read Absorbance (~517 nm) Incubate->Read Calculate Calculate % Scavenging & IC50 Value Read->Calculate

References

An In-depth Technical Guide to Cyanidin-3-Galactoside in Aronia melanocarpa (Chokeberries)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aronia melanocarpa, commonly known as black chokeberry, has garnered significant attention within the scientific community due to its exceptionally high content of polyphenolic compounds, particularly anthocyanins. Among these, cyanidin-3-O-galactoside stands out as the predominant anthocyanin, contributing significantly to the berry's deep purple-black coloration and its potent antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the cyanidin-3-galactoside content in Aronia melanocarpa, detailing quantitative data, experimental protocols for its extraction and analysis, and insights into its biological activities through various signaling pathways.

Quantitative Content of Cyanidin-3-Galactoside

The concentration of cyanidin-3-galactoside in Aronia melanocarpa can vary depending on factors such as cultivar, growing conditions, harvest time, and the extraction method employed. The following tables summarize quantitative data from various studies, offering a comparative look at the reported values in different forms of chokeberry products and extracts.

Table 1: Cyanidin-3-Galactoside Content in Aronia melanocarpa Berries and Extracts

Sample TypeCyanidin-3-Galactoside ContentReference
Fresh Berries4.0 ± 0.1 mg/g (fresh basis)[3][4]
Fresh Berries1.01–1.20 mg/g (fresh basis)[3]
Fresh Berries4.10–4.40 mg/g
70% Ethanol Extract58.97 mg/g of dry extract
Purified Anthocyanin Fraction735.33 mg/g of dry extract
Ultrasonic Extract13.21 mg/g
Conventional Juice Extract10.01 mg/g
Lyophilized Extract2408 mg/100 g

Table 2: Relative Percentage of Cyanidin-3-Galactoside Among Total Anthocyanins in Aronia melanocarpa

Extraction MethodCyanidin-3-Galactoside (% of Total Anthocyanins)Reference
Batch Extraction (Acidified Water)38.8%
Integrated Extraction-Adsorption45.7%
Not Specified>60%
Column Chromatography82.2%

Experimental Protocols

Accurate quantification of cyanidin-3-galactoside is paramount for research and development. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. Below are detailed experimental protocols for extraction and HPLC analysis as cited in the literature.

Extraction of Cyanidin-3-Galactoside

a) Ultrasonic-Assisted Extraction

  • Sample Preparation: Freeze-dried Aronia melanocarpa fruits are ground into a fine powder.

  • Extraction Solvent: 70% ethanol is a commonly used solvent.

  • Procedure:

    • Mix the powdered aronia fruits with the 70% ethanol solvent.

    • Subject the mixture to ultrasonic extraction. Optimal conditions have been reported as 75 kHz frequency, at a temperature of 18.8 °C for a duration of 6.0 hours.

    • Centrifuge the resulting extract at 4200 x g for 10 minutes to pellet solid debris.

    • Collect the supernatant and, if necessary, freeze-dry for concentration and storage.

b) Acidified Methanol Extraction

  • Sample Preparation: Freeze-dried and pulverized Aronia berries.

  • Extraction Solvent: Methanol containing 0.1% Trifluoroacetic Acid (TFA) or 0.5% v/v TFA. The acidic conditions are crucial for maintaining the stability of anthocyanins in their flavylium cation form.

  • Procedure:

    • For isolation of major anthocyanins, extraction with methanol containing TFA is performed.

    • For quantitative extraction from different fruit parts, manual peeling can be done to separate peels from flesh and seeds. Both fractions are then subjected to three successive extractions with acidified methanol in an ultrasonic bath.

c) Integrated Extraction-Adsorption from Pomace

  • Sample Preparation: Dried Aronia melanocarpa skin waste (pomace) from juice production.

  • Extraction Solvent: Acidified water (0.1% v/v HCl).

  • Procedure:

    • A batch extraction can be performed at 60 °C for 3 hours with a biomass-to-solvent ratio of 1:16.

    • An integrated extraction-adsorption process can also be employed, circulating the acidified water through the pomace and a solid-phase extraction (SPE) resin column for 3 hours.

    • After extraction, the SPE column is washed with acidified water to remove sugars, followed by ethyl acetate to elute non-anthocyanin phenolics.

    • The anthocyanins are then recovered from the resin by eluting with acidified ethanol (0.1% v/v HCl).

Quantification by High-Performance Liquid Chromatography (HPLC)

a) HPLC Method 1

  • Instrumentation: HPLC system (e.g., Surveyor, Thermo Finnigan).

  • Column: C18 column (4.6 × 150 mm, 5 µm, e.g., Luna, Phenomenex).

  • Column Temperature: 25 °C.

  • Flow Rate: 1.0 mL/min.

  • Mobile Phase:

    • Solvent A: Water with 1% formic acid.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0–2 min: 0% B

    • 2–10 min: 0–100% B

    • 10–12 min: 100–70% B

    • 12–15 min: 70–0% B

  • Detection: Diode-Array Detection (DAD), with detection at 520 nm for anthocyanins.

b) HPLC Method 2

  • Instrumentation: HPLC system (e.g., Agilent 1200 UHPLC) with DAD.

  • Column: C18 column (2.1 × 150 mm, 5 µm particle size, e.g., Eclipse XDB) with a pre-column.

  • Column Temperature: 25 °C.

  • Flow Rate: 1.0 mL/min.

  • Mobile Phase:

    • Solvent A: Water with 0.5% TFA.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0 min: 5% B

    • 0–20 min: Linear increase to 20% B

    • 20–23 min: Linear increase to 100% B

    • 23–24 min: Hold at 100% B

    • 24–25 min: Linear decrease to 5% B

    • 25–30 min: Hold at 5% B

  • Detection: 520 nm.

Mandatory Visualizations

Experimental Workflows

G General Workflow for Extraction and Quantification of Cyanidin-3-Galactoside cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Aronia Aronia melanocarpa Berries FreezeDry Freeze-Drying Aronia->FreezeDry Grind Grinding to Powder FreezeDry->Grind Solvent Addition of Extraction Solvent (e.g., Acidified Ethanol/Methanol) Grind->Solvent ExtractionMethod Extraction (e.g., Ultrasonication, Maceration) Solvent->ExtractionMethod Centrifuge Centrifugation/Filtration ExtractionMethod->Centrifuge Supernatant Collection of Supernatant Centrifuge->Supernatant HPLC HPLC-DAD Analysis Supernatant->HPLC Quantification Quantification of Cyanidin-3-Galactoside HPLC->Quantification

Caption: Workflow for Cyanidin-3-Galactoside Extraction and Analysis.

Signaling Pathways

The biological activities of cyanidin-3-galactoside are attributed to its influence on various cellular signaling pathways. While the specific effects can be cell-type dependent, the following diagrams illustrate some of the key pathways modulated by cyanidin and its glycosides, which are relevant to its antioxidant, anti-inflammatory, and anti-diabetic properties.

G Antioxidant Signaling Pathway of Cyanidin-3-Galactoside C3G Cyanidin-3-Galactoside ROS Reactive Oxygen Species (ROS) C3G->ROS scavenges Nrf2 Nrf2 C3G->Nrf2 promotes dissociation OxidativeStress Oxidative Stress ROS->OxidativeStress Keap1 Keap1 Nrf2->Keap1 dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription AntioxidantEnzymes->ROS neutralizes AntioxidantEnzymes->OxidativeStress reduces

Caption: Cyanidin-3-Galactoside's Role in the Nrf2-Mediated Antioxidant Pathway.

G Anti-Inflammatory Signaling Pathway of Cyanidin-3-Galactoside C3G Cyanidin-3-Galactoside IKK IKK C3G->IKK inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Cytokines) TLR4 TLR4 InflammatoryStimuli->TLR4 TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases ProInflammatoryGenes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkappaB->ProInflammatoryGenes translocates to nucleus and activates transcription Inflammation Inflammation ProInflammatoryGenes->Inflammation

Caption: Inhibition of the NF-κB Inflammatory Pathway by Cyanidin-3-Galactoside.

G Anti-Diabetic Signaling Pathway of Cyanidin-3-Galactoside C3G Cyanidin-3-Galactoside PTP1B PTP1B C3G->PTP1B inhibits InsulinReceptor Insulin Receptor IRS IRS Proteins InsulinReceptor->IRS phosphorylates PI3K PI3K IRS->PI3K activates Akt Akt/PKB PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP1B->InsulinReceptor dephosphorylates (inhibits)

Caption: Cyanidin-3-Galactoside's Influence on the Insulin Signaling Pathway.

Conclusion

Aronia melanocarpa is an exceptionally rich source of cyanidin-3-galactoside, a potent bioactive compound with significant potential for applications in the pharmaceutical and nutraceutical industries. This guide has provided a consolidated resource on its quantitative analysis, with detailed protocols for its extraction and quantification. The illustrated signaling pathways offer a foundational understanding of the molecular mechanisms underlying its health-promoting effects. Further research into the clinical efficacy and bioavailability of cyanidin-3-galactoside from Aronia melanocarpa is warranted to fully realize its therapeutic potential.

References

Methodological & Application

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cyanidin 3-Galactoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanidin 3-galactoside is a prominent anthocyanin found in a variety of fruits and berries, such as aronia berries, cranberries, and lingonberries.[1][2][3] As a potent antioxidant, the accurate quantification of this compound is crucial for quality control in the food and beverage industry, as well as for research in pharmacology and natural product chemistry. This document provides a detailed high-performance liquid chromatography (HPLC) method for the separation and quantification of this compound in various sample matrices.

Principle

This method utilizes reverse-phase HPLC with a C18 column to separate this compound from other components in a sample extract. The separation is achieved through a gradient elution using an acidified aqueous mobile phase and an organic mobile phase. Detection is performed using a UV-Vis or photodiode array (PDA) detector at a wavelength of 520 nm, which is the maximum absorbance for this compound and other anthocyanins.[4][5] Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.

Experimental

Equipment and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis or PDA detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Vortex mixer.

  • Centrifuge.

  • Syringe filters (0.2 or 0.45 µm).

  • HPLC vials.

Reagents and Standards
  • This compound certified reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (or Trifluoroacetic acid, HPLC grade).

  • Water (HPLC grade or ultrapure).

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min, 0% B; 2-10 min, 0-100% B; 10-12 min, 100-70% B; 12-15 min, 70-0% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 520 nm

Note: The gradient profile may need to be optimized depending on the specific sample matrix and the presence of interfering compounds.

Protocols

Standard Preparation
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in an appropriate volume of acidified methanol (e.g., methanol with 1% formic acid) to obtain a stock solution of a specific concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase A to achieve a range of concentrations suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation (from Plant Material)
  • Extraction: Homogenize a known weight of the plant material (e.g., 1 gram of dried and ground berries) with a suitable volume of acidified organic solvent (e.g., 10 mL of 70% ethanol containing 1% formic acid).

  • Sonication/Shaking: Sonicate or shake the mixture for a defined period (e.g., 30-60 minutes) to enhance the extraction efficiency.

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the solid residue from the supernatant.

  • Filtration: Filter the supernatant through a 0.2 or 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with mobile phase A to bring the concentration of this compound within the linear range of the calibration curve.

Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas for this compound. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample extracts into the HPLC system and record the peak area for the this compound peak.

  • Quantification: Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve. The concentration in the original sample can then be calculated considering the initial sample weight and any dilution factors.

System Suitability and Method Validation

To ensure the reliability of the results, the HPLC method should be validated for parameters such as:

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.999.

  • Precision: The relative standard deviation (RSD) for replicate injections of a standard should be ≤ 2%.

  • Accuracy: Determined by spike and recovery experiments, with recovery typically expected to be within 95-105%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio.

Quantitative Data Summary

The following table presents a summary of quantitative data for this compound found in Aronia berries from a study utilizing an optimized ultrasonic extraction process.

Extraction MethodThis compound Content (mg/g of extract)
Conventional Juice Extraction10.01
Optimized Ultrasonic Extraction13.01 - 13.21

Experimental Workflow and Diagrams

The following diagrams illustrate the key workflows for the HPLC analysis of this compound.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing and Quantification Sample Plant Material Extraction Extraction with Acidified Solvent Sample->Extraction Standard Reference Standard Stock Prepare Stock Solution Standard->Stock Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Injection Inject into HPLC Filtration->Injection Working Prepare Working Standards Stock->Working Working->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection at 520 nm Separation->Detection Data Data Acquisition Detection->Data Integration Integrate Peak Areas Data->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify this compound Integration->Quantification Result Report Results Quantification->Result G MobilePhaseA Mobile Phase A (Aqueous Acidic) Pump Gradient Pump MobilePhaseA->Pump MobilePhaseB Mobile Phase B (Organic) MobilePhaseB->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column Detector UV-Vis/PDA Detector (520 nm) Column->Detector DataSystem Data System Detector->DataSystem Waste Waste Detector->Waste

References

Application Notes and Protocols for the Isolation and Purification of Cyanidin 3-Galactoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-galactoside (C3G) is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue pigmentation in many fruits and vegetables.[1] Found in high concentrations in sources like chokeberries (Aronia melanocarpa), bilberries, and red-skinned apples, C3G is garnering significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and potential neuroprotective properties.[1][2] As a bioactive compound, C3G is a compelling candidate for the development of functional foods, nutraceuticals, and novel therapeutic agents. Its ability to cross the blood-brain barrier further enhances its potential in addressing neurological health.[2]

This document provides detailed protocols for the isolation and purification of this compound from natural sources, tailored for researchers and professionals in drug development. It includes a summary of quantitative data from various extraction and purification methodologies, comprehensive experimental procedures, and visual workflows to facilitate experimental design and execution.

Data Presentation: Quantitative Analysis of this compound Extraction and Purification

The yield and purity of isolated this compound are highly dependent on the plant source and the extraction and purification methods employed. The following table summarizes quantitative data from various studies to provide a comparative overview.

Plant SourceExtraction MethodPurification MethodYieldPurityReference
Aronia melanocarpa (Chokeberry)Ultrasonic Extraction (70% ethanol, 75 kHz, 18.8°C, 6h)Not specified in detail, fewer purification steps suggested13.21 mg/gNot specified, but extract showed high antioxidant activity[3]
Aronia melanocarpa (Chokeberry)Conventional Juice ExtractionNot specified in detail10.01 mg/gNot specified
Black RiceMethanol acidified with 1.0 N HCl (85:15, v/v), sonicationPreparative Liquid Chromatography/Flash Chromatography25.5 mg from 30g of black rice99.0%
Blue Honeysuckle FruitNot specified in detail (crude extract)High-Speed Counter-Current Chromatography (HSCCC)22.8 mg from 100 mg of crude extract98.1%

Experimental Protocols

The following protocols provide a detailed methodology for the isolation and purification of this compound, synthesized from established methods.

Protocol 1: Ultrasonic-Assisted Extraction from Aronia melanocarpa

This protocol is optimized for high-yield extraction of C3G from chokeberries.

Materials and Reagents:

  • Fresh or frozen Aronia melanocarpa berries

  • 70% Ethanol (v/v)

  • Deionized water

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

Procedure:

  • Sample Preparation: Weigh a known amount of fresh or frozen Aronia melanocarpa berries. If frozen, allow them to thaw partially at room temperature.

  • Homogenization: Homogenize the berries with 70% ethanol in a blender or with a mortar and pestle. A solid-to-solvent ratio of 1:10 (w/v) is recommended.

  • Ultrasonic Extraction: Place the homogenate in a beaker and immerse it in an ultrasonic bath. Perform the extraction under the following optimized conditions:

    • Frequency: 75 kHz

    • Temperature: 18.8°C

    • Duration: 6 hours

  • Centrifugation: After extraction, transfer the mixture to centrifuge tubes and centrifuge at 4,200 x g for 10 minutes to pellet the solid plant material.

  • Filtration: Decant the supernatant and filter it through Whatman No. 1 filter paper to remove any remaining fine particles.

  • Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator at a temperature not exceeding 40°C to remove the ethanol.

  • Lyophilization: Freeze the concentrated aqueous extract and lyophilize it to obtain a dry powder of the crude C3G extract.

  • Storage: Store the dried extract at -20°C in a desiccator to prevent degradation.

Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE) and Preparative HPLC

This protocol describes a two-step purification process to obtain high-purity C3G from the crude extract.

Part A: Solid-Phase Extraction (SPE) for Initial Cleanup

Materials and Reagents:

  • Crude C3G extract

  • C18 SPE cartridges

  • Methanol

  • Acidified water (e.g., water with 0.1% formic acid)

  • Acidified methanol (e.g., methanol with 0.1% formic acid)

  • SPE manifold

Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by acidified water through it.

  • Sample Loading: Dissolve the crude extract in a minimal amount of acidified water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with acidified water to remove sugars and other polar impurities.

  • Elution: Elute the anthocyanins, including C3G, from the cartridge using acidified methanol.

  • Drying: Evaporate the solvent from the eluted fraction under a stream of nitrogen or using a rotary evaporator at low temperature.

Part B: Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification

Materials and Reagents:

  • Partially purified C3G extract from SPE

  • Preparative HPLC system with a Diode Array Detector (DAD)

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

  • Mobile Phase A: Water with 5% formic acid

  • Mobile Phase B: Acetonitrile

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the dried extract from the SPE step in Mobile Phase A. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Preparative C18 column

    • Mobile Phase: A gradient elution is typically used. An example gradient is:

      • 0-10 min: 10% B

      • 10-30 min: 10-25% B

      • 30-40 min: 25-50% B

      • 40-45 min: 50-10% B (column wash and re-equilibration)

    • Flow Rate: Dependent on the column dimensions, typically in the range of 15-25 mL/min.

    • Detection: Monitor the elution at 520 nm.

    • Injection Volume: Dependent on the column loading capacity.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the chromatogram.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated C3G.

  • Solvent Evaporation and Lyophilization: Pool the pure fractions, evaporate the organic solvent using a rotary evaporator, and lyophilize the aqueous solution to obtain pure C3G powder.

  • Storage: Store the purified compound at -80°C for long-term stability.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

G cluster_extraction Extraction cluster_purification Purification plant_material Plant Material (e.g., Aronia Berries) homogenization Homogenization in Solvent plant_material->homogenization extraction Extraction (e.g., Ultrasonic) homogenization->extraction centrifugation Centrifugation & Filtration extraction->centrifugation crude_extract Crude Extract centrifugation->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe prep_hplc Preparative HPLC spe->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pure_c3g Pure this compound purity_analysis->pure_c3g

Caption: Workflow for C3G Isolation and Purification.

Signaling Pathway: Neuroprotective Effect of this compound

This compound has been shown to exert neuroprotective effects, in part, through the activation of the Protein Kinase B (AKT) signaling pathway. The following diagram illustrates this proposed mechanism.

G C3G This compound AKT AKT Activation C3G->AKT targets Acetylcholine_Esterase Acetylcholine Esterase Inhibition C3G->Acetylcholine_Esterase inhibits Energy_Metabolism Improved Brain Energy Metabolism AKT->Energy_Metabolism promotes Neuroprotection Neuroprotection & Reduced Neuronal Damage Energy_Metabolism->Neuroprotection Acetylcholine Increased Acetylcholine Acetylcholine->Neuroprotection Acetylcholine_Esterase->Acetylcholine increases

Caption: Proposed Neuroprotective Signaling Pathway of C3G.

References

Cyanidin 3-Galactoside: Application Notes and Protocols for Use as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-galactoside (C3G), also known as idaein, is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue colors in many fruits and vegetables.[1][2] Abundantly found in berries such as chokeberries (Aronia melanocarpa), cranberries, and blueberries, as well as in red-skinned apples, C3G is gaining significant attention as a natural alternative to synthetic food colorants.[1][3] Beyond its coloring properties, C3G is recognized for its potent antioxidant and anti-inflammatory activities, offering potential health benefits.[1]

These application notes provide a comprehensive overview of the properties, stability, and application of this compound as a natural food colorant. Detailed protocols for its extraction, purification, and quantification are presented to support researchers and professionals in the food science and drug development fields.

Physicochemical Properties and Color Characteristics

This compound's chemical structure, consisting of a cyanidin aglycone linked to a galactose sugar moiety, dictates its color and stability. The color of C3G is highly dependent on the pH of the surrounding medium. In acidic conditions (pH < 3), it exhibits a stable red hue due to the predominance of the flavylium cation. As the pH increases towards neutrality, the color fades, and in alkaline conditions (pH > 11), it turns bluish. This pH-dependent color variation is a critical consideration for its application in different food matrices.

Stability of this compound

The stability of C3G is influenced by several environmental factors, including pH, temperature, and light exposure. Understanding these factors is crucial for maintaining color intensity and integrity in food products.

Effect of pH

Anthocyanins, including C3G, are generally more stable in acidic environments. As the pH increases, they become more susceptible to degradation. Specifically, C3G has been shown to be most stable at pH 2.0 and least stable at pH 9.0.

Effect of Temperature

Thermal processing and storage at elevated temperatures can lead to the degradation of C3G, resulting in color loss. The degradation of anthocyanins typically follows first-order reaction kinetics. For instance, a significant reduction in cyanidin-3-O-glucoside (a closely related compound) was observed at temperatures of 70°C and 90°C, with more rapid degradation occurring at higher temperatures. At 80°C, the half-life of some anthocyanins can range from 32 to 46 minutes.

Effect of Light

Exposure to light, particularly UV light, can accelerate the degradation of anthocyanins. While specific kinetic data for the photodegradation of this compound is limited in the reviewed literature, it is well-established that anthocyanins are light-sensitive. Therefore, protecting food products containing C3G from direct light exposure is essential to preserve their color. Opaque packaging or the use of light-blocking agents can be effective strategies.

Table 1: Summary of this compound Stability

ParameterConditionObservationCitation
pH Acidic (pH < 3)High stability, red color
Neutral (pH ~7)Low stability, colorless
Alkaline (pH > 11)Low stability, blue color
Temperature 70°CSignificant degradation over time
80°CHalf-life of related anthocyanins ~32-46 min
90°CMore rapid degradation than at 70°C
Light UV/Visible LightGeneral sensitivity, leads to degradation

Regulatory Status

In the United States, color additives are categorized as either "subject to certification" or "exempt from certification." Anthocyanins derived from natural sources like fruits and vegetables fall under the "exempt from certification" category. For example, grape skin extract (enocianina) is permitted for coloring beverages. It is important to note that the "Generally Recognized As Safe" (GRAS) provision does not apply to color additives. Food manufacturers are responsible for ensuring that the use of any color additive complies with the specific regulations outlined in the Code of Federal Regulations (CFR).

Experimental Protocols

Extraction of this compound from Aronia Berries

Aronia berries are an excellent source of C3G. The following protocols describe two common extraction methods.

Protocol 1: Solvent Maceration

  • Sample Preparation: Freeze-dry fresh Aronia berries and pulverize them into a fine powder.

  • Extraction: Macerate the powdered berries in methanol containing 0.5% (v/v) trifluoroacetic acid (TFA) for 24 hours at room temperature. A solid-to-solvent ratio of 1:3 (w/v) is recommended (e.g., 2 kg of berries in 6 L of solvent).

  • Filtration: Filter the mixture to separate the extract from the solid residue.

  • Concentration: Evaporate the methanol from the extract under reduced pressure using a rotary evaporator.

  • Partitioning: Partition the resulting aqueous extract with an equal volume of ethyl acetate to remove less polar compounds. Discard the ethyl acetate phase.

  • Final Extract: The remaining aqueous phase is the crude C3G extract.

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

  • Sample Preparation: Mix fresh or frozen Aronia berries with 70% ethanol.

  • Ultrasonication: Subject the mixture to ultrasonic extraction. Optimal conditions have been reported as a frequency of 75 kHz, a temperature of 18.8°C, and a processing time of 6 hours.

  • Centrifugation: Centrifuge the extract at approximately 4200 x g for 10 minutes to remove solid particles.

  • Supernatant Collection: Collect the supernatant containing the extracted C3G.

  • Drying (Optional): The supernatant can be freeze-dried to obtain a powdered extract.

Purification of this compound by Column Chromatography
  • Resin Preparation: Use an Amberlite XAD-7HP resin packed into a column. Wash the column thoroughly with water.

  • Loading: Apply the crude aqueous extract (from Protocol 1) onto the column.

  • Washing: Wash the column with water until the eluate reaches a neutral pH (pH 6) to remove sugars and other water-soluble impurities.

  • Elution: Elute the bound anthocyanins with methanol containing 0.5% (v/v) TFA. Collect the colored fractions.

  • Concentration: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified C3G.

Quantification of this compound by HPLC
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector and a C18 column is required.

  • Mobile Phase: A common mobile phase consists of two solvents:

    • Solvent A: 0.1% phosphoric acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A typical gradient elution profile is as follows: 5% to 20% B over 15 minutes. The flow rate is maintained at 1.0 mL/min.

  • Detection: Monitor the absorbance at 520 nm for the quantification of anthocyanins.

  • Standard Preparation: Prepare a standard curve using a certified this compound standard of known concentrations.

  • Quantification: Inject the prepared sample extract and quantify the C3G content by comparing the peak area to the standard curve. The results are typically expressed as mg of C3G per gram of dry weight (mg/g DW).

Biological Activity and Signaling Pathways

This compound and its aglycone, cyanidin, have been shown to exert anti-inflammatory and antioxidant effects through the modulation of key cellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of NF-κB (IκB). Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cyanidin-3-glucoside has been shown to inhibit this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Inhibition cluster_nucleus Nucleus C3G This compound IKK IKK Complex C3G->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB IkB_NFkB->NFkB Releases Inflammation Pro-inflammatory Gene Expression Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK Activates NFkB_n->Inflammation Activates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Activation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of activators like cyanidin-3-glucoside, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their expression and enhancing the cell's defense against oxidative stress.

Nrf2_Activation cluster_nucleus Nucleus C3G This compound Keap1_Nrf2 Keap1-Nrf2 Complex C3G->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates Nrf2_n Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress Reduces Nrf2_n->ARE Binds to

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Workflow

The following diagram illustrates the general workflow from raw material to a quantified C3G extract for application as a natural food colorant.

Experimental_Workflow Raw_Material Raw Material (e.g., Aronia Berries) Extraction Extraction (Solvent or UAE) Raw_Material->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Purified_Extract Purified C3G Extract Purification->Purified_Extract Quantification Quantification (HPLC) Purified_Extract->Quantification Final_Product Standardized C3G Colorant Quantification->Final_Product Application Application in Food Matrix Final_Product->Application

Caption: General workflow for the production of this compound as a food colorant.

References

Application of Cyanidin 3-Galactoside in Cell Culture Models: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cyanidin 3-Galactoside (C3G), a prominent anthocyanin found in various fruits and vegetables, in cell culture models. This document details its diverse biological activities, including anti-cancer, antioxidant, and anti-inflammatory effects, and provides detailed protocols for key in vitro assays. The information presented is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of C3G.

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological effects in various cell culture models. Its primary mechanisms of action involve the induction of apoptosis in cancer cells, modulation of cellular signaling pathways related to stress and inflammation, and potent antioxidant activity.

Anti-Cancer Effects

C3G exhibits significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.[1][2][3] The underlying mechanisms often involve the modulation of key proteins in the apoptotic cascade.

Key Anti-Cancer Mechanisms:

  • Induction of Apoptosis: C3G has been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and p53, while decreasing the expression of the anti-apoptotic protein Bcl-2.[1][4] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, such as Caspase-3, which are key executioners of apoptosis.

  • Cell Cycle Arrest: C3G can cause cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. This is often achieved by modulating the levels of cyclin-dependent kinases (CDKs) and cyclins.

  • Inhibition of Proliferation: Studies have demonstrated that C3G can inhibit the proliferation of various cancer cell lines in a dose-dependent manner.

Antioxidant and Anti-inflammatory Effects

C3G is a potent antioxidant, capable of neutralizing harmful reactive oxygen species (ROS) and protecting cells from oxidative damage. This antioxidant activity is closely linked to its anti-inflammatory properties.

Key Antioxidant and Anti-inflammatory Mechanisms:

  • ROS Scavenging: C3G can directly scavenge free radicals, thereby reducing cellular oxidative stress.

  • Activation of Nrf2 Pathway: C3G has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant and detoxification enzymes.

  • Inhibition of NF-κB Pathway: C3G can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. By inhibiting NF-κB, C3G can reduce the production of pro-inflammatory cytokines.

  • Activation of AMPK Pathway: C3G can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK activation can contribute to both the metabolic and anti-inflammatory effects of C3G.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound (and the closely related Cyanidin 3-Glucoside, often used interchangeably in research) in various cell culture models.

Table 1: IC50 Values of Cyanidin 3-Glycosides in Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 ValueExposure TimeReference
MCF-7Breast CancerCyanidin 3-Glucoside110 µg/mL24 hours
MCF-7Breast CancerCyanidin 3-Glucoside60 µg/mL48 hours
HS578TBreast CancerCyanidin 3-Glucoside~10 µM48 hours
U87GlioblastomaCyanidin 3-Glucoside40 µg/mL24 hours
DU145Prostate CancerCyanidin 3-Glucoside~50 µM48 hours
LNCaPProstate CancerCyanidin 3-Glucoside~100 µM48 hours

Table 2: Induction of Apoptosis by Cyanidin 3-Glycosides

Cell LineCancer TypeCompoundConcentrationApoptosis (%)Exposure TimeReference
MCF-7Breast CancerCyanidin 3-Glucoside110 µg/mL (IC50)>51.5%24 hours
U87GlioblastomaCyanidin 3-Glucoside40 µg/mL32%24 hours
HS578TBreast CancerCyanidin 3-Glucoside10 µMDose-dependent increase48 hours
HS578TBreast CancerCyanidin 3-Glucoside30 µMDose-dependent increase48 hours
MKN-45Gastric CancerCyanidin 3-Glucoside87 µM56.26%24 hours

Table 3: Gene Expression Changes Induced by Cyanidin 3-Glucoside in MCF-7 Cells (24h exposure at IC50)

GeneFunctionChange in ExpressionReference
p53Pro-apoptoticIncreased
BaxPro-apoptoticIncreased
Caspase-3Pro-apoptoticIncreased
Bcl-2Anti-apoptoticDecreased

Experimental Protocols

This section provides detailed protocols for key experiments to assess the biological activity of this compound in cell culture.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of C3G on cell viability and allows for the calculation of the IC50 value.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (C3G) stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of C3G in complete medium. Remove the old medium from the wells and add 100 µL of the C3G dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve C3G) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against C3G concentration to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following C3G treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (C3G)

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of C3G for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol detects changes in the expression levels of key apoptotic proteins.

Materials:

  • Cells of interest treated with C3G

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Bax, Bcl-2, p53, Caspase-3, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the levels of intracellular ROS using a fluorescent probe.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (C3G)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Positive control (e.g., H₂O₂)

  • Black 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black 96-well plate.

  • Treatment: Treat the cells with C3G for the desired time. Include a positive control.

  • Probe Loading: Remove the treatment medium and incubate the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

Protocol 5: NF-κB Activation Assay (p65 Nuclear Translocation)

This protocol assesses the activation of the NF-κB pathway by measuring the translocation of the p65 subunit to the nucleus.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (C3G)

  • Inflammatory stimulus (e.g., TNF-α or LPS)

  • Nuclear and cytoplasmic extraction kit

  • Western blot materials (as in Protocol 3)

  • Primary antibody against NF-κB p65 and loading controls for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., β-actin) fractions

Procedure:

  • Cell Treatment: Pre-treat cells with C3G for a specified time, followed by stimulation with an inflammatory agent.

  • Cell Fractionation: Separate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.

  • Western Blot Analysis: Perform Western blotting on both fractions as described in Protocol 3, using an antibody against NF-κB p65.

  • Analysis: Compare the levels of p65 in the nuclear and cytoplasmic fractions between different treatment groups. An increase in nuclear p65 indicates NF-κB activation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general experimental workflow for its in vitro evaluation.

C3G_Apoptosis_Pathway C3G This compound p53 p53 C3G->p53 Bax Bax C3G->Bax Bcl2 Bcl-2 C3G->Bcl2 p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: C3G-induced apoptosis signaling pathway.

C3G_Antioxidant_Pathway C3G This compound ROS ROS C3G->ROS scavenges Keap1 Keap1 C3G->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE Nrf2->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralizes Cell_Protection Cell Protection Antioxidant_Enzymes->Cell_Protection

Caption: C3G-mediated antioxidant Nrf2 pathway.

C3G_Anti_inflammatory_Pathway C3G This compound IKK IKK C3G->IKK inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Inflammatory_Stimulus->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IKK->NFκB releases IκBα->NFκB sequesters Nucleus Nucleus NFκB->Nucleus translocates Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) Nucleus->Inflammatory_Genes activates transcription

Caption: C3G inhibition of NF-κB inflammatory pathway.

Experimental_Workflow cluster_0 In Vitro Evaluation of C3G cluster_1 Endpoint Assays Start Select Cell Line Cell_Culture Cell Culture & Seeding Start->Cell_Culture Treatment C3G Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Flow Cytometry) Treatment->Apoptosis ROS ROS Measurement Treatment->ROS Mechanism Mechanism of Action (Western Blot, qPCR) Treatment->Mechanism Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis ROS->Data_Analysis Mechanism->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Standardized Assay for Cyanidin 3-Galactoside Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-galactoside (C3G) is a prominent anthocyanin found in a variety of fruits and berries, recognized for its significant health-promoting properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5] As research into the therapeutic potential of C3G advances, the need for standardized assays to reliably quantify its biological activity becomes increasingly critical. These application notes provide detailed protocols for a panel of standardized assays to characterize the antioxidant and anti-inflammatory activities of C3G, along with methods for its quantification. The described signaling pathways and experimental workflows are visualized to enhance understanding and implementation in a research setting.

Quantification of this compound

Accurate quantification of C3G in test samples is paramount for the standardization of activity assays. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Protocol: HPLC Quantification of this compound

Principle: This method separates C3G from other components in a sample based on its polarity using a C18 reversed-phase column. Detection is typically performed using a Diode Array Detector (DAD) or UV-Vis detector at 520 nm, the wavelength of maximum absorbance for C3G.

Materials and Reagents:

  • This compound standard (purity ≥ 95%)

  • HPLC-grade acetonitrile, methanol, and formic acid

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Diode Array or UV-Vis Detector

Procedure:

  • Standard Preparation: Prepare a stock solution of C3G standard in methanol with 0.1% formic acid. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Extract C3G from the sample matrix using an appropriate solvent (e.g., acidified methanol). Centrifuge to remove particulates and filter the supernatant through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: 5% formic acid in water

    • Mobile Phase B: 5% formic acid in acetonitrile

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute C3G. An example gradient is: 0-2 min, 10% B; 2-15 min, 10-30% B; 15-20 min, 30-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 520 nm

    • Injection Volume: 10-20 µL

  • Data Analysis: Identify the C3G peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of C3G in the sample by correlating its peak area with the calibration curve.

Antioxidant Activity Assays

The antioxidant capacity of C3G can be assessed using various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The DPPH and FRAP assays are two of the most common and reliable methods.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from purple to yellow and a decrease in absorbance.

Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • This compound

  • Trolox (as a positive control)

  • 96-well microplate

Equipment:

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample and Standard Preparation: Prepare a stock solution of C3G in methanol. Create a series of dilutions. Prepare a similar dilution series for the Trolox standard.

  • Assay Procedure:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the sample, standard, or methanol (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the sample or standard. The results can be expressed as the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) or as Trolox equivalents.

Protocol: FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorbance maximum at 593 nm.

Materials and Reagents:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) or Trolox (for standard curve)

  • This compound

  • 96-well microplate

Equipment:

  • Microplate reader capable of measuring absorbance at 593 nm

  • Water bath or incubator at 37°C

Procedure:

  • FRAP Reagent Preparation: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of C3G in an appropriate solvent. Prepare a series of dilutions. Prepare a standard curve using ferrous sulfate or Trolox.

  • Assay Procedure:

    • Add 20 µL of the sample, standard, or blank to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP working solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis: Calculate the FRAP value by comparing the absorbance of the sample with the standard curve. The results are typically expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.

Anti-inflammatory Activity Assay

The anti-inflammatory properties of C3G can be evaluated by its ability to inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages, stimulated with lipopolysaccharide (LPS).

Protocol: Inhibition of Nitric Oxide and Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages (e.g., RAW 264.7 or THP-1 cell lines) to produce pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The inhibitory effect of C3G on the production of these molecules is a measure of its anti-inflammatory activity.

Materials and Reagents:

  • RAW 264.7 or THP-1 macrophage cell line

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent for NO determination

  • ELISA kits for TNF-α and IL-6 quantification

  • Cell viability assay kit (e.g., MTT or CCK-8)

Equipment:

  • Cell culture incubator (37°C, 5% CO₂)

  • Microplate reader for absorbance and ELISA measurements

Procedure:

  • Cell Culture and Seeding: Culture macrophages according to standard protocols. Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of C3G for 1-2 hours. Determine non-toxic concentrations beforehand using a cell viability assay.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Nitric Oxide Measurement:

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (TNF-α and IL-6):

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in C3G-treated, LPS-stimulated cells to those in cells stimulated with LPS alone. A significant reduction indicates anti-inflammatory activity.

Data Presentation

Table 1: Quantitative Summary of this compound Activity

Assay TypeParameter MeasuredSample (e.g., C3G)Result (Example Values)Positive Control (e.g., Trolox/Quercetin)
Quantification ConcentrationC3G Standard10 µg/mLN/A
Antioxidant Activity DPPH Radical Scavenging (IC50)C3G50 µM25 µM (Trolox)
FRAP Value (µmol Fe²⁺ equiv/µmol)C3G2.54.0 (Trolox)
Anti-inflammatory Activity Nitric Oxide Inhibition (%)C3G (10 µM)60%80% (Dexamethasone)
TNF-α Inhibition (%)C3G (10 µM)55%75% (Dexamethasone)
IL-6 Inhibition (%)C3G (10 µM)50%70% (Dexamethasone)

Signaling Pathway and Workflow Diagrams

Experimental Workflow for Anti-inflammatory Assay

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cell_culture Culture Macrophages cell_seeding Seed in 96-well plates cell_culture->cell_seeding pretreatment Pre-treat with C3G cell_seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation collect_supernatant Collect Supernatant stimulation->collect_supernatant no_assay Griess Assay (NO) collect_supernatant->no_assay elisa_assay ELISA (TNF-α, IL-6) collect_supernatant->elisa_assay

Caption: Workflow for assessing the anti-inflammatory activity of C3G.

NF-κB Signaling Pathway Inhibition by this compound

nfkb_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Induces C3G This compound C3G->IKK Inhibits

Caption: C3G inhibits the NF-κB pathway by preventing IKK activation.

Nrf2 Signaling Pathway Activation by this compound

nrf2_pathway C3G This compound Keap1 Keap1 C3G->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ub Ubiquitination & Degradation Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Nucleus Nucleus ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Genes Activates

Caption: C3G activates the Nrf2 pathway, promoting antioxidant gene expression.

References

Metabolic Engineering of E. coli for Cyanidin 3-O-Galactoside Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin 3-O-galactoside (C3Ga), a naturally occurring anthocyanin, exhibits a range of beneficial biological activities, making it a compound of interest for the food and pharmaceutical industries. Traditional extraction from plant sources is often inefficient and unsustainable. This document provides detailed application notes and protocols for the metabolic engineering of Escherichia coli for the heterologous production of C3Ga. The described strategies encompass the construction of a biosynthetic pathway, optimization of precursor supply, and enhancement of product transport, culminating in a microbial platform for sustainable C3Ga synthesis.

Introduction

The microbial production of plant-derived natural products offers a promising alternative to conventional methods. E. coli is a well-established host for metabolic engineering due to its rapid growth, well-characterized genetics, and ease of manipulation. The biosynthesis of C3Ga in a microbial host requires the introduction of a heterologous pathway to convert a suitable precursor into the final product. This document outlines the key metabolic engineering strategies and provides detailed protocols for the development of an E. coli strain capable of producing C3Ga.

Metabolic Engineering Strategies

The successful production of C3Ga in E. coli hinges on several key metabolic engineering strategies:

  • Biosynthetic Pathway Construction: Introduction of the necessary enzymes to convert a precursor, such as (+)-catechin, into C3Ga.

  • Enhancement of Precursor Supply: Increasing the intracellular availability of UDP-galactose, a crucial sugar donor for the final glycosylation step.

  • Elimination of Competing Pathways: Knocking out genes that divert precursors away from the target biosynthetic pathway.

  • Optimization of Gene Expression: Modulating the expression levels of the heterologous genes to achieve a balanced metabolic flux.

  • Enhancement of Product Export: Overexpressing transporters to facilitate the secretion of C3Ga from the cells, thereby reducing potential toxicity and simplifying downstream processing.

Quantitative Data Summary

The following table summarizes the key quantitative data from a successful metabolic engineering study for C3Ga production in E. coli.[1][2]

Strain/ConditionKey Genetic ModificationsPrecursorTiter (mg/L)Yield (mg/g DCW)
Initial StrainIntroduction of ANS and UDP-galactose:cyanidin galactosyltransferase(+)-catechin--
Optimized StrainEnhancement of UDP-galactose biosynthesis, overexpression of C3Ga transporter, modulation of multigene expression, knockout of ycjU(+)-catechin217.9-

ANS: Anthocyanidin synthase; ycjU: β-phosphoglucomutase

Experimental Protocols

Construction of the C3Ga Biosynthetic Pathway

This protocol describes the introduction of the core biosynthetic pathway for converting (+)-catechin to C3Ga.

a. Gene Selection and Synthesis:

  • Anthocyanidin synthase (ANS): Select a suitable ANS gene. The specific source and sequence of the ANS used in the foundational study are not detailed in the abstract, but ANS from various plant sources like Malus domestica or Anthurium andraeanum have been used in E. coli for anthocyanin production.[3][4]

  • UDP-galactose:cyanidin galactosyltransferase (UCGalT): A key enzyme for the final glycosylation step. A gene from 'Deep purple' carrot, DcUCGalT1, has been successfully expressed in E. coli for this purpose.[5] This enzyme specifically utilizes UDP-galactose as the sugar donor.

b. Plasmid Construction:

  • Synthesize the codon-optimized sequences of the selected ANS and UCGalT genes for expression in E. coli.

  • Clone the synthesized genes into a suitable expression vector (e.g., pETDuet-1 or pACYCDuet-1 for co-expression) under the control of an inducible promoter (e.g., T7 or trc). Incorporate a strong ribosome binding site upstream of each gene.

c. E. coli Strain Transformation:

  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the constructed plasmid.

  • Plate the transformed cells on LB agar containing the appropriate antibiotic for selection.

  • Verify the successful transformation by colony PCR and plasmid sequencing.

Enhancement of UDP-Galactose Supply

To increase the production of C3Ga, it is crucial to boost the intracellular pool of the sugar donor, UDP-galactose.

a. Overexpression of UDP-galactose Biosynthesis Genes:

  • Identify the key genes in the E. coli UDP-galactose biosynthesis pathway. These typically include genes encoding for phosphoglucomutase, glucose-1-phosphate uridylyltransferase, and UDP-glucose 4-epimerase.

  • Construct a plasmid for the overexpression of these genes.

b. Knockout of Competing Pathways:

  • Identify genes that encode for enzymes consuming UDP-galactose in competing pathways. A key identified target is ycjU, which encodes a β-phosphoglucomutase.

  • Use a gene editing technique such as CRISPR/Cas9 or lambda red recombination to knock out the identified gene in the chromosome of the C3Ga-producing E. coli strain.

  • Verify the knockout by PCR and sequencing.

Fermentation for C3Ga Production

This protocol outlines a two-stage fermentation process for the production of C3Ga.

a. Seed Culture Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic.

  • Incubate at 37°C with shaking at 200 rpm overnight.

b. Production Phase:

  • Inoculate 50 mL of M9 minimal medium (supplemented with glucose, MgSO4, CaCl2, and the appropriate antibiotic) with the overnight seed culture to an initial OD600 of 0.1.

  • Incubate the culture at 37°C with shaking at 200 rpm.

  • When the OD600 reaches 0.6-0.8, induce the expression of the biosynthetic pathway genes by adding IPTG to a final concentration of 0.1-1 mM.

  • Simultaneously, supplement the culture with the precursor, (+)-catechin (e.g., 100 mg/L).

  • Reduce the incubation temperature to 25-30°C and continue the fermentation for 48-72 hours.

Quantification of Cyanidin 3-O-Galactoside

a. Sample Preparation:

  • Centrifuge 1 mL of the culture broth at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter.

b. HPLC Analysis:

  • Inject the filtered supernatant onto a C18 reverse-phase HPLC column.

  • Use a mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Monitor the elution of C3Ga using a UV-Vis detector at a wavelength of 520 nm.

  • Quantify the concentration of C3Ga by comparing the peak area to a standard curve prepared with purified C3Ga.

Visualizations

Biosynthetic Pathway of Cyanidin 3-O-Galactoside in Engineered E. coli

C3Ga_Biosynthesis_Pathway cluster_host E. coli Host Metabolism cluster_heterologous Heterologous Pathway Glucose Glucose UDP_Glucose UDP_Glucose Glucose->UDP_Glucose Endogenous Pathway UDP_Galactose UDP_Galactose UDP_Glucose->UDP_Galactose galE (overexpressed) C3Ga C3Ga UDP_Galactose->C3Ga Catechin Catechin Cyanidin Cyanidin Catechin->Cyanidin ANS (Anthocyanidin Synthase) Cyanidin->C3Ga UCGalT (UDP-galactose:cyanidin galactosyltransferase)

Caption: Engineered biosynthetic pathway for C3Ga production in E. coli.

Experimental Workflow for Strain Development

Experimental_Workflow Start Start Gene_Selection Gene Selection (ANS, UCGalT) Start->Gene_Selection Plasmid_Construction Plasmid Construction Gene_Selection->Plasmid_Construction Host_Transformation E. coli Transformation Plasmid_Construction->Host_Transformation Initial_Strain Initial C3Ga Producing Strain Host_Transformation->Initial_Strain Optimization Metabolic Optimization Initial_Strain->Optimization UDP_Gal_Enhancement Enhance UDP-Galactose Supply (Gene overexpression) Optimization->UDP_Gal_Enhancement Pathway_Competition Knockout Competing Pathway (ycjU deletion) Optimization->Pathway_Competition Expression_Tuning Gene Expression Tuning Optimization->Expression_Tuning Transporter_Screening Transporter Overexpression Optimization->Transporter_Screening Optimized_Strain Optimized C3Ga Strain UDP_Gal_Enhancement->Optimized_Strain Pathway_Competition->Optimized_Strain Expression_Tuning->Optimized_Strain Transporter_Screening->Optimized_Strain Fermentation Fermentation & Production Optimized_Strain->Fermentation Analysis Analysis (HPLC) Fermentation->Analysis End End Analysis->End

Caption: Workflow for engineering and optimizing E. coli for C3Ga production.

Conclusion

The metabolic engineering of E. coli provides a viable and sustainable platform for the production of cyanidin 3-O-galactoside. By introducing a heterologous biosynthetic pathway and systematically optimizing the host metabolism, significant titers of C3Ga can be achieved. The protocols and strategies outlined in this document serve as a comprehensive guide for researchers and professionals in the field of synthetic biology and drug development to establish their own microbial production systems for this valuable natural product. Further improvements in yield can be anticipated through advanced metabolic engineering techniques, such as dynamic pathway regulation and high-throughput screening of enzyme variants.

References

Application Notes and Protocols: Cyanidin 3-Galactoside Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-galactoside, also known as idaein, is a prominent anthocyanin found in a variety of fruits and berries, such as lingonberries, black chokeberries, and apples.[1][2] As a member of the flavonoid class of organic compounds, it is responsible for the red, purple, and blue pigments in many plants.[3] Beyond its role as a natural colorant, this compound is of significant interest to the scientific community for its potential health benefits, which include antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic properties.[1][4] Its ability to cross the blood-brain barrier further highlights its potential as a therapeutic agent for neurological health.

These application notes provide detailed information on the analytical standards for this compound, along with protocols for its quantification and qualification using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Standards

The use of well-characterized reference standards is crucial for the accurate identification and quantification of this compound in research and drug development. Several suppliers offer this compound chloride as a reference substance.

Parameter Specification Source(s)
Compound Name This compound chloride
Synonyms Idaein chloride, 3-(Galactosyloxy)-3′,4′,5,7-tetrahydroxyflavylium chloride, Cyanidin 3-O-β-D-galactopyranoside
CAS Number 27661-36-5
Molecular Formula C₂₁H₂₁ClO₁₁
Molecular Weight 484.84 g/mol
Purity ≥90% or ≥95.0% (HPLC)
Grade Primary Reference Standard, Analytical Standard
Format Neat, Powder
Storage -20°C

Experimental Protocols

Quantification of this compound by HPLC

This protocol is adapted from a method used for the determination of this compound in plant extracts.

a. Sample Preparation (from Plant Material)

  • Grind the plant material into a fine powder, often with the aid of liquid nitrogen.

  • Immerse the powder in an acidified organic solvent (e.g., methanol with 1% formic acid).

  • Use sonication or shaking to improve extraction efficiency.

  • Centrifuge the mixture to separate the supernatant from the solid residue.

  • Filter the supernatant through a 0.45 µm membrane filter prior to injection.

b. Chromatographic Conditions

Parameter Condition
Instrument High-Pressure Liquid Chromatography (HPLC) system
Column C18, 4.6 x 150 mm, 5 µm
Column Temperature 25 °C
Mobile Phase A 1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min, 0% B; 2-10 min, 0-100% B; 10-12 min, 100-70% B; 12-15 min, 70-0% B
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at 520 nm
Injection Volume 5-10 µL

c. Quantification

Prepare a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

Analysis of this compound in Biological Matrices by UPLC-MS/MS

This protocol provides a general framework for the analysis of this compound in plasma and urine, based on methods for similar anthocyanins.

a. Sample Preparation

  • Plasma (Protein Precipitation):

    • To 500 µL of plasma, add 1.5 mL of acidified acetonitrile.

    • Vortex the mixture and centrifuge to precipitate proteins.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for injection.

  • Urine (Dilute-and-Shoot):

    • Centrifuge the urine sample to remove any particulate matter.

    • Dilute the supernatant with a suitable solvent (e.g., mobile phase A).

    • The sample is now ready for injection.

b. UPLC-MS/MS Conditions

Parameter Condition
Instrument UPLC system coupled to a triple quadrupole mass spectrometer
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Start at 5% B, increase to 21% B at 20 min, then to 40% B at 35 min
Flow Rate 0.60 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

c. Mass Spectrometry Parameters

The specific mass transitions for this compound need to be determined by direct infusion of a standard solution. The precursor ion will be the molecular ion [M]⁺, and the product ions will be characteristic fragments. For cyanidin-based compounds, a common fragment corresponds to the cyanidin aglycone (m/z 287).

Compound Precursor Ion (m/z) Product Ion (m/z)
This compound449.1287.1

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Visualizations

Experimental Workflow for this compound Analysis

G Figure 1: General workflow for the analysis of this compound. cluster_sample_prep Sample Preparation cluster_extraction Extraction / Cleanup cluster_analysis Analysis cluster_data Data Processing plant Plant Material extraction Solvent Extraction (e.g., acidified methanol) plant->extraction plasma Plasma ppt Protein Precipitation (e.g., acetonitrile) plasma->ppt urine Urine dilute Dilution urine->dilute hplc HPLC-UV/Vis (Quantification) extraction->hplc uplc UPLC-MS/MS (Identification & Quantification) ppt->uplc dilute->uplc quant Quantification (Calibration Curve) hplc->quant ident Identification (Mass Spectra) uplc->ident ident->quant

Caption: General workflow for this compound analysis.

Putative Anti-inflammatory Signaling Pathway

While the precise signaling pathways for this compound are still under investigation, research on the closely related cyanidin 3-glucoside suggests a mechanism involving the inhibition of the NF-κB pathway, a key regulator of inflammation.

G Figure 2: Putative anti-inflammatory action via NF-κB inhibition. cluster_cytoplasm Cytoplasm cluster_nucleus C3G This compound IKK IKK Complex C3G->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibits Nucleus Nucleus NFkB_p65->Nucleus Translocation Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Genes Activates

Caption: Putative anti-inflammatory action via NF-κB inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyanidin 3-Galactoside Extraction from Berries

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction of cyanidin 3-galactoside (C3G) from berries. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your extraction efficiency.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low C3G Yield Inefficient Cell Lysis: The solvent may not be effectively penetrating the plant material to release the anthocyanins.- Pre-treatment: Consider pre-treating the berry material. Cryogrinding (grinding frozen berries) can enhance the extraction of total polyphenols.[1] - Enzyme Assistance: Use of enzymes like pectinase can help break down cell walls, potentially increasing the yield of anthocyanins.
Suboptimal Solvent Choice: The polarity and pH of the extraction solvent are critical for C3G solubility and stability.- Solvent Composition: Use a slightly acidified polar solvent. Mixtures of ethanol or methanol with water are common. For instance, 70% ethanol has been used effectively.[2] The addition of a weak acid like citric acid (e.g., 1%) or formic acid can significantly improve yield and stability by maintaining the flavylium cation form of the anthocyanin.[1][3]
Inadequate Solid-to-Liquid Ratio: A high solid-to-liquid ratio can lead to solvent saturation, preventing further extraction.- Optimize Ratio: Experiment with different solid-to-liquid ratios. Ratios between 1:10 and 1:50 (g/mL) are often reported. For fig skin, a ratio higher than 100 g/L led to decreased yields of a related anthocyanin.[3]
Insufficient Extraction Time or Temperature: The extraction process may not be running long enough or at the right temperature to maximize C3G release.- Time and Temperature: Optimize extraction time and temperature based on the chosen method. For ultrasound-assisted extraction (UAE), times can range from 10 minutes to 6 hours. C3G is heat-sensitive, so lower temperatures (e.g., 18.8°C to 30°C) are often preferred for non-thermal methods like UAE to prevent degradation.
Degradation of C3G (indicated by color change or loss of active compound) High Temperature: C3G is thermally unstable and can degrade at elevated temperatures.- Temperature Control: For conventional extraction methods, maintain lower temperatures. For heat-assisted methods, minimize exposure time. More than 50% loss of biological activity has been observed at temperatures above 60°C for 8-10 hours. Non-thermal methods like UAE are recommended.
Incorrect pH: Anthocyanin stability is highly pH-dependent. They are most stable in acidic conditions (pH ~3).- Acidification: Ensure the extraction solvent is acidified with a weak acid (e.g., citric, formic, or acetic acid) to a pH of around 3.
Presence of Oxygen and Light: Exposure to oxygen and light can accelerate the degradation of anthocyanins.- Inert Atmosphere & Light Protection: Conduct extractions under an inert atmosphere (e.g., nitrogen) if possible and protect the samples from light by using amber glassware or wrapping containers in foil.
Co-extraction of Impurities Non-selective Solvent System: The solvent may be extracting a wide range of other compounds along with C3G.- Solvent Polarity: Adjust the polarity of your solvent system to be more selective for anthocyanins. - Purification Steps: Incorporate downstream purification steps such as solid-phase extraction (SPE) to isolate the anthocyanin fraction.
Inconsistent Results Variability in Berry Material: The C3G content in berries can vary depending on the cultivar, growing conditions, and ripeness.- Standardize Material: Use berries from the same batch and at a consistent stage of ripeness for comparative experiments.
Lack of Method Optimization: Each parameter of the extraction process can influence the final yield.- Systematic Optimization: Employ a systematic approach to optimize extraction parameters, such as a Response Surface Methodology (RSM), to identify the optimal conditions for your specific material and equipment.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for obtaining high yields of C3G?

A1: Several advanced extraction techniques have shown better yields than conventional methods. Ultrasound-Assisted Extraction (UAE) is a highly effective non-thermal method that can yield high amounts of heat-sensitive C3G, with reported yields of up to 13.21 mg/g from Aronia melanocarpa. Other green extraction techniques like Microwave-Assisted Extraction (MAE) and Pressurized Liquid Extraction (PLE) also offer good yields, though PLE at high temperatures can reduce anthocyanin recovery. The optimal method may depend on the specific berry matrix and available equipment.

Q2: Which solvent system is recommended for C3G extraction?

A2: The most commonly used and effective solvents are mixtures of polar organic solvents with water, acidified with a weak acid. A solution of 70% ethanol with a small amount of weak acid (e.g., 0.1% HCl, 1% citric acid, or 0.5% formic acid) is a good starting point. The acid helps to maintain the C3G molecule in its stable flavylium cation form.

Q3: How does temperature affect C3G extraction and stability?

A3: C3G is heat-sensitive. While moderate increases in temperature can sometimes improve extraction efficiency in certain methods (like MAE, up to 60°C), high temperatures generally lead to degradation. For UAE, lower temperatures, for example, around 18.8°C, have been found to be optimal for maximizing yield while preserving the compound's integrity. At temperatures above 60°C for extended periods, significant degradation (30-40% of total anthocyanins) can occur.

Q4: What role does pH play in the extraction process?

A4: pH is a critical factor for the stability of C3G. Anthocyanins are most stable in highly acidic conditions (around pH 3). Acidifying the extraction solvent helps to preserve the structural integrity of the C3G molecule, preventing its conversion to less stable forms and subsequent degradation.

Q5: How can I purify the extracted C3G?

A5: After the initial extraction, the crude extract can be purified to remove sugars, non-anthocyanin phenolics, and other impurities. A common method involves passing the extract through a Solid-Phase Extraction (SPE) column. The extract can be washed with acidified water to remove sugars and then with a less polar solvent like ethyl acetate to remove other phenolics. Finally, the anthocyanins are eluted with an acidified organic solvent like ethanol.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Comparison of C3G Yields from Aronia melanocarpa (Chokeberry) using Different Extraction Methods

Extraction MethodSolventTemperature (°C)TimeC3G Yield (mg/g)Reference
Optimized Ultrasonic Extraction70% Ethanol18.86.0 h13.21
Conventional Juice ExtractionN/AN/AN/A10.01
Ultrasonic Extraction70% Ethanol205 h12.88
Other Ultrasonic ProcessesWater or 70% EthanolLowN/A7.0 - 11.0

Table 2: Influence of Key Parameters on C3G Extraction Yield (based on Ultrasonic Extraction of Aronia)

ParameterRange StudiedEffect on C3G YieldKey FindingReference
Ultrasonic Frequency 20 - 100 kHzHighly Significant IncreaseYield increases significantly up to 60-75 kHz.
Process Time 2 - 6 hSignificant IncreaseLonger extraction times (up to 6h) are beneficial.
Temperature 15 - 35 °CSignificant Decrease with IncreaseYield sharply decreases as temperature rises, with serious degradation noted at 35°C.

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of C3G from Aronia Berries

This protocol is based on the optimized method described by Lee, H.Y. (2019).

Materials:

  • Aronia berries (fresh or frozen)

  • 70% (v/v) Ethanol

  • Ultrasonic bath or probe sonicator (e.g., with adjustable frequency and temperature control)

  • Centrifuge

  • Freeze-dryer (optional)

  • Amber glassware

Procedure:

  • Sample Preparation: Homogenize fresh or frozen Aronia berries.

  • Mixing: Mix the homogenized berry material with 70% ethanol. The solid-to-liquid ratio should be optimized, but a starting point can be 1:10 (g/mL).

  • Ultrasonication: Place the mixture in the ultrasonic extractor. Set the parameters to the optimized conditions:

    • Frequency: 75 kHz

    • Temperature: 18.8°C

    • Time: 6 hours

  • Separation: After extraction, centrifuge the mixture at approximately 4200 x g for 10 minutes to separate the solid residue from the supernatant.

  • Collection: Carefully decant and collect the supernatant, which contains the C3G extract.

  • Solvent Removal/Drying (Optional): The solvent can be removed using a rotary evaporator. For a stable powder form, the extract can be freeze-dried.

  • Storage: Store the final extract at -20°C in an amber container to prevent degradation.

Protocol 2: General Solid-Phase Extraction (SPE) for C3G Purification

This is a general protocol for purifying the crude berry extract.

Materials:

  • Crude C3G extract

  • SPE Cartridge (e.g., C18 or a specific resin for anthocyanin purification)

  • Acidified water (e.g., water with 0.1% v/v HCl)

  • Ethyl acetate

  • Acidified ethanol (e.g., ethanol with 0.1% v/v HCl)

  • Vacuum manifold (optional, for faster processing)

Procedure:

  • Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically by washing with methanol followed by acidified water.

  • Sample Loading: Load the crude C3G extract onto the conditioned SPE cartridge.

  • Washing (Sugars): Wash the cartridge with acidified water to elute polar impurities like sugars.

  • Washing (Other Phenolics): Wash the cartridge with ethyl acetate to elute less polar, non-anthocyanin phenolics.

  • Elution of Anthocyanins: Elute the C3G and other anthocyanins from the cartridge using acidified ethanol.

  • Solvent Removal: Evaporate the solvent from the eluate under reduced pressure (e.g., using a rotary evaporator) to obtain the purified anthocyanin fraction.

  • Storage: Store the purified fraction under the same conditions as the crude extract.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Purification Berry Berry Material Homogenize Homogenization/ Grinding Berry->Homogenize Mix Mixing Homogenize->Mix Solvent Acidified Solvent (e.g., 70% Ethanol) Solvent->Mix Extract Extraction (e.g., UAE, MAE) Mix->Extract Centrifuge Centrifugation Extract->Centrifuge Crude Crude Extract (Supernatant) Centrifuge->Crude Purify Purification (e.g., SPE) Crude->Purify Final Purified C3G Purify->Final

Caption: General workflow for the extraction and purification of this compound from berries.

Optimization_Factors cluster_params Key Extraction Parameters Yield High C3G Yield & Stability Solvent Solvent System (Polar, Acidified) Solvent->Yield Temp Temperature (Low to Moderate) Temp->Yield Time Extraction Time Time->Yield Method Extraction Method (e.g., UAE) Method->Yield Ratio Solid:Liquid Ratio Ratio->Yield pH pH (Acidic) pH->Yield

References

preventing thermal degradation of cyanidin 3-galactoside during processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of cyanidin 3-galactoside during experimental processing.

Troubleshooting Guides

Issue 1: Significant loss of this compound content after thermal processing.

Possible Cause: High temperatures combined with non-optimal pH conditions are the primary drivers of this compound degradation. The glycosidic bond is susceptible to cleavage, and the entire molecule is prone to degradation at elevated temperatures, especially in neutral to alkaline conditions.[1][2][3]

Troubleshooting Steps:

  • pH Optimization: Ensure the processing medium is acidic, ideally below pH 3.0, to maintain the stability of the flavylium cation form of this compound.[1][3]

  • Temperature Reduction: Whenever possible, lower the processing temperature. Even a small reduction can significantly decrease the degradation rate.

  • Processing Time Minimization: Reduce the duration of heat exposure to the shortest possible time required for the experimental objective.

  • Consider Co-pigmentation: The addition of co-pigments can enhance stability. Experiment with the addition of compounds like phenolic acids (e.g., ferulic acid, chlorogenic acid) or flavonoids (e.g., quercetin, naringin).

  • Utilize Encapsulation: For applications where the processing conditions cannot be altered, consider encapsulating the this compound prior to processing.

Experimental Protocol: Evaluating the Impact of pH on Thermal Stability

This protocol allows for the determination of the optimal pH for thermal processing of this compound.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions at different pH values (e.g., 2.5, 4.0, 7.0) using citric acid.

  • Sample Preparation: Dissolve a known concentration of purified this compound in each buffer solution.

  • Thermal Treatment: Aliquot the samples into sealed, amber glass vials. Incubate the vials in a water bath at a constant temperature (e.g., 70°C or 90°C) for specific time intervals (e.g., 0, 30, 60, 120, 240 minutes).

  • Cooling: Immediately after each time interval, transfer the vials to an ice bath to halt further degradation.

  • Quantification: Analyze the concentration of remaining this compound at each time point using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of this compound versus time for each pH and calculate the degradation rate constants and half-lives.

Logical Workflow for Troubleshooting Degradation

start Significant Degradation Observed check_pH Is pH < 3.0? start->check_pH adjust_pH Adjust pH to Acidic Range check_pH->adjust_pH No check_temp Is Temperature Minimized? check_pH->check_temp Yes adjust_pH->check_temp reduce_temp Lower Processing Temperature check_temp->reduce_temp No check_time Is Processing Time Minimized? check_temp->check_time Yes reduce_temp->check_time reduce_time Shorten Heat Exposure check_time->reduce_time No consider_additives Consider Stability Enhancers check_time->consider_additives Yes reduce_time->consider_additives copigmentation Add Co-pigments consider_additives->copigmentation encapsulation Encapsulate C3G consider_additives->encapsulation end Degradation Minimized copigmentation->end encapsulation->end

Caption: Troubleshooting workflow for this compound degradation.

Issue 2: Color of the final product is faded or has shifted towards brown/yellow.

Possible Cause: Color loss is a direct consequence of the degradation of the anthocyanin structure. The flavylium cation (red/purple) is converted to colorless or yellowish degradation products like chalcones, protocatechuic acid, and phloroglucinaldehyde. This process is accelerated by heat and neutral or alkaline pH.

Troubleshooting Steps:

  • Confirm pH: Verify that the pH of the matrix is in the acidic range (pH < 3) to stabilize the colored flavylium cation.

  • Assess Oxygen Exposure: Minimize exposure to oxygen during processing and storage, as oxidation can contribute to color degradation.

  • Investigate Co-pigmentation Effects: The addition of certain co-pigments can not only stabilize the anthocyanin but also enhance and shift its color (hyperchromic and bathochromic effects).

  • Evaluate for Enzymatic Degradation: If using raw plant extracts, consider the presence of enzymes like polyphenol oxidases that could contribute to degradation. A blanching step might be necessary.

  • Storage Conditions: Store the final product in a cool, dark place to prevent light and temperature-induced degradation.

Experimental Protocol: Screening for Effective Co-pigments

  • Co-pigment Selection: Choose a range of potential co-pigments (e.g., rosmarinic acid, ferulic acid, caffeic acid, quercetin).

  • Sample Preparation: Prepare a stock solution of this compound in a pH 3.0 buffer. Create test solutions by adding different co-pigments at various molar ratios (e.g., 1:1, 1:5, 1:10 of anthocyanin to co-pigment). Include a control sample with no co-pigment.

  • Spectrophotometric Analysis: Immediately after preparation, measure the UV-Vis absorbance spectrum of each sample. Note any shifts in the maximum absorbance wavelength (λmax) and increases in absorbance intensity.

  • Thermal Stability Test: Subject the samples to a controlled heat treatment (e.g., 80°C for 60 minutes).

  • Post-heating Analysis: After heating and cooling, re-measure the UV-Vis spectra and calculate the percentage of color retention and anthocyanin degradation for each sample.

  • Selection: Identify the co-pigment that provides the best protection against color loss and degradation.

Thermal Degradation Pathway of Cyanidin Glycosides

C3G This compound (Red/Purple) Cleavage Cleavage of Glycosidic Bond C3G->Cleavage Heat, Neutral pH Cyanidin Cyanidin (Aglycone) Cleavage->Cyanidin Degradation Further Degradation Cyanidin->Degradation Heat PCA Protocatechuic Acid (Colorless) Degradation->PCA PGA Phloroglucinaldehyde (Colorless/Yellowish) Degradation->PGA

Caption: Simplified thermal degradation pathway of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of thermal degradation for this compound?

A1: The thermal degradation of this compound primarily occurs through the cleavage of the glycosidic bond, which separates the cyanidin aglycone from the galactose sugar moiety. This is often followed by the degradation of the unstable cyanidin aglycone into smaller phenolic compounds, most notably protocatechuic acid (PCA) and phloroglucinaldehyde (PGA). This degradation process is significantly accelerated by increased temperature and pH values moving towards neutral and alkaline.

Q2: How does pH influence the thermal stability of this compound?

A2: pH has a critical influence on the stability of this compound. In highly acidic environments (pH < 3), it exists predominantly in its most stable form, the red-colored flavylium cation. As the pH increases (pH 4-6), it undergoes hydration to form a colorless carbinol pseudo-base and can also exist as a blue quinoidal base. At neutral to alkaline pH (pH > 7), it is highly unstable and rapidly degrades. Therefore, maintaining a low pH is crucial for preventing thermal degradation during processing.

Q3: What are the most effective methods to prevent degradation during processing?

A3: A multi-faceted approach is most effective:

  • pH Control: Maintaining an acidic environment (pH < 3.0) is the most critical factor.

  • Temperature and Time Management: Using the lowest possible temperature for the shortest duration is essential.

  • Encapsulation: This technique creates a protective barrier around the molecule. Methods like spray-drying, freeze-drying, and ionic gelation using biopolymers (e.g., whey protein, chitosan, maltodextrin) have been shown to significantly improve thermal stability.

  • Co-pigmentation: The addition of colorless compounds (co-pigments) like phenolic acids or flavonoids can stabilize the anthocyanin molecule through molecular stacking and complex formation, which also often enhances color.

Q4: Can encapsulation completely prevent thermal degradation?

A4: While encapsulation significantly enhances thermal stability, it may not completely prevent degradation, especially under harsh processing conditions. The effectiveness of encapsulation depends on the wall material used, the encapsulation technique, and the processing temperature and duration. For example, freeze-drying is generally gentler for heat-sensitive compounds compared to spray-drying at high temperatures. Encapsulation provides a protective barrier that slows down the degradation rate.

Q5: What is co-pigmentation and how does it protect this compound?

A5: Co-pigmentation is a phenomenon where anthocyanins form non-covalent complexes with other molecules, typically colorless organic compounds like flavonoids, phenolic acids, and amino acids. This interaction, often involving π-π stacking and hydrogen bonding, shields the anthocyanin molecule from hydration and degradation. This not only enhances stability but can also lead to a hyperchromic effect (increased color intensity) and a bathochromic shift (a shift to a longer wavelength, often towards a bluer hue).

Quantitative Data Summary

Table 1: Effect of pH and Temperature on the Degradation of Cyanidin-3-O-glucoside (C3G) after 8 hours.

Temperature (°C)pHC3G Loss (%)
702.521%
704.053%
707.0~100%
902.595%
904.098%
907.0~100%

Data adapted from studies on Cyanidin-3-O-glucoside, which shows similar stability patterns to this compound.

Table 2: Half-life (t½) of Cyanidin-3-glycosides at Different Temperatures.

CompoundTemperature (°C)Half-life (minutes)
Cyanidin-3-glucosylrutinoside8032.10
Cyanidin-3-rutinoside8045.69
Cyanidin-3-glucoside (with Walnut Protein Isolate)80129.8
Cyanidin-3-glucoside (without Walnut Protein Isolate)8080.18

Data compiled from various sources to illustrate the impact of structure and protective agents.

References

Technical Support Center: Scaling Up Cyanidin 3-Galactoside Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in scaling up cyanidin 3-galactoside (C3G) purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address specific issues encountered during their experiments.

Troubleshooting Guide

This guide addresses common problems that may arise during the scale-up of C3G purification, offering potential causes and solutions.

Problem 1: Low C3G Yield After Extraction

  • Potential Cause: Inefficient extraction method for large-scale processing. Conventional methods may not be suitable for handling larger quantities of raw material.

  • Solution: Consider implementing advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE). Nonthermal methods like UAE are particularly beneficial for the heat-sensitive C3G. For instance, an optimized ultrasonic extraction of C3G from Aronia melanocarpa at 18.8°C yielded 13.21 mg/g, which was higher than the 10.01 mg/g from conventional juice extraction.[1][2]

  • Potential Cause: Degradation of C3G during extraction due to unfavorable conditions. C3G is sensitive to high temperatures, pH, light, and oxygen.[3][4]

  • Solution: Optimize extraction parameters. For example, in UAE, frequency and time have more significant effects on yield than temperature.[1] Using acidified solvents can help stabilize the C3G molecule. It is also crucial to protect the extract from light and oxygen throughout the process.

Problem 2: Poor Resolution and Peak Tailing in Preparative Chromatography

  • Potential Cause: Overloading of the chromatography column. As the scale increases, the sample load can exceed the column's capacity, leading to poor separation.

  • Solution: Switch to a chromatography technique with higher loading capacity, such as Counter-Current Chromatography (CCC). CCC offers a significant advantage over High-Performance Liquid Chromatography (HPLC) as the stationary phase available for interaction can be over 80%, compared to just 20% in HPLC.

  • Potential Cause: Inappropriate solvent system for the scaled-up separation. A solvent system that works well on an analytical scale may not be optimal for a preparative scale.

  • Solution: Re-optimize the mobile phase. For C3G purification via HPLC, a step gradient with two eluents can be effective. For example, Eluent A could be an aqueous solution of a volatile organic acid (e.g., 10% formic acid), and Eluent B could be a mixture of the acid, water, and an alcohol like methanol.

  • Potential Cause: The compound is trailing on the column, leading to broad peaks and contamination of subsequent fractions.

  • Solution: Once the C3G starts to elute, consider increasing the polarity of the eluting solvent to expedite its movement through the column and reduce the trailing effect.

Problem 3: C3G Degradation During Purification and Storage

  • Potential Cause: C3G is unstable under certain conditions. It is susceptible to degradation from factors like pH, temperature, and the presence of oxygen and ascorbic acid.

  • Solution: Maintain a low pH (around 3) throughout the purification process by using acidified solvents. Store purified C3G at low temperatures (-20°C) and in the dark to minimize degradation. The choice of solvent for storage is also critical; a mixture of sodium acetate and formic acid has been shown to reduce degradation compared to storage in water.

  • Potential Cause: Hydrolysis of the glycosidic bond at high acid concentrations. While acidic conditions are generally protective, high concentrations of strong acids can lead to the degradation of C3G.

  • Solution: Use weak organic acids like formic or citric acid instead of strong mineral acids. C3G is more stable at low concentrations of trifluoroacetic acid (TFA) (≤1%) but becomes unstable at higher concentrations (≥3%).

Frequently Asked Questions (FAQs)

Q1: What is the most practical natural source for the mass production of this compound?

A1: Chokeberry (Aronia melanocarpa) is considered one of the most practical natural sources for the large-scale production of C3G due to its high concentration of this specific anthocyanin.

Q2: What are the key stability concerns for C3G during scale-up?

A2: The primary stability concerns for C3G are its sensitivity to heat, pH, light, and oxygen. It is a heat-sensitive molecule, and temperatures above 60°C can cause significant degradation. It is most stable in acidic conditions (pH ~3) and is prone to degradation in neutral or alkaline environments.

Q3: Which extraction methods are most suitable for industrial-scale production of C3G?

A3: For industrial applications, moving beyond conventional solvent extraction to more efficient and scalable methods is recommended. Ultrasound-Assisted Extraction (UAE) is a promising non-thermal technique that can improve yields and is scalable. Pressurized Liquid Extraction (PLE) has also shown higher extraction rates compared to conventional methods. Supercritical Fluid Extraction (SFE) with CO2 is an environmentally friendly option, but due to the low polarity of supercritical CO2, it is not ideal for extracting polar compounds like C3G without modification.

Q4: How can I improve the efficiency of my large-scale chromatography purification of C3G?

A4: To improve efficiency, consider transitioning from traditional solid-phase chromatography like HPLC to techniques with higher loading capacities, such as Counter-Current Chromatography (CCC). Optimizing the solvent system and gradient is also crucial for achieving good separation at a larger scale.

Q5: What are the expected yields of C3G from a good natural source using an optimized extraction method?

A5: Using an optimized ultrasonic extraction process on Aronia melanocarpa, a yield of 13.21 mg of C3G per gram of dry weight has been reported. This is a significant improvement over conventional juice extraction, which yields around 10.01 mg/g.

Data Presentation

Table 1: Comparison of C3G Yields from Aronia melanocarpa using Different Extraction Methods

Extraction MethodTemperature (°C)Yield (mg/g dry weight)Reference
Conventional Juice ExtractionNot Specified10.01
Optimized Ultrasonic Extraction18.813.21

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of C3G from Aronia melanocarpa

  • Sample Preparation: Mix powdered Aronia melanocarpa fruit with 70% ethanol.

  • Ultrasonic Extraction: Subject the mixture to ultrasonic extraction with the following optimized parameters:

    • Input Frequency: 75 kHz

    • Process Temperature: 18.8°C

    • Process Time: 6.0 hours

  • Solid Removal: Centrifuge the extract at 4200 x g for 10 minutes to remove solid particles.

  • Drying: Freeze-dry the supernatant to obtain the C3G-rich extract.

Protocol 2: Preparative HPLC Purification of C3G

  • Column: Use a reversed-phase C18 column.

  • Mobile Phase:

    • Eluent A: 10% Formic Acid in Water

    • Eluent B: 5% Formic Acid and 50% Methanol in Water

  • Gradient Elution:

    • Begin with an isocratic elution of 100% Eluent A for a minimum of 1 minute.

    • Gradually increase the proportion of Eluent B to achieve separation of C3G from other compounds.

  • Fraction Collection: Collect the fractions containing the purified C3G.

  • Solvent Removal: Remove the organic solvents (methanol and formic acid) through distillation under vacuum at a temperature between 25 and 35°C.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product raw_material Aronia melanocarpa extraction Ultrasound-Assisted Extraction raw_material->extraction 70% Ethanol, 18.8°C, 75 kHz, 6h crude_extract Crude C3G Extract extraction->crude_extract prep_hplc Preparative HPLC (C18 Column) crude_extract->prep_hplc Formic Acid/ Methanol Gradient fractions Collected Fractions prep_hplc->fractions solvent_removal Solvent Removal (Vacuum Distillation) fractions->solvent_removal pure_c3g Purified C3G solvent_removal->pure_c3g

Caption: Workflow for C3G Extraction and Purification.

troubleshooting_logic start Low C3G Yield? cause1 Inefficient Extraction start->cause1 Yes cause2 C3G Degradation start->cause2 Yes solution1 Use UAE or PLE cause1->solution1 solution2 Optimize Parameters: - Non-thermal method - Acidified solvent - Protect from light/oxygen cause2->solution2

Caption: Troubleshooting Low C3G Yield.

References

Technical Support Center: Improving the Stability of Cyanidin 3-Galactoside in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cyanidin 3-galactoside (Cy3Gal) stability. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments involving this anthocyanin in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of Cy3Gal in your work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is rapidly losing its color. What are the primary factors affecting its stability?

A1: The stability of this compound in aqueous solutions is significantly influenced by several environmental factors. These include:

  • pH: Anthocyanins like Cy3Gal are most stable in acidic conditions (pH < 3.0). As the pH increases towards neutral and alkaline, the molecule undergoes structural transformations, leading to colorless or pale-yellow forms and eventual degradation.[1][2][3]

  • Temperature: Elevated temperatures accelerate the degradation of Cy3Gal.[1][3] This is a critical factor during processing and storage.

  • Light: Exposure to light, especially UV radiation, can cause significant and rapid degradation of Cy3Gal. It is naturally photosensitive, with a reported half-life of 6.42 days under natural daylight in an aqueous solution.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of Cy3Gal.

  • Enzymes: The presence of enzymes like polyphenol oxidase (PPO) can induce pigment degradation, especially in the presence of other phenolic compounds.

Q2: What is the optimal pH for storing my this compound solution?

A2: For maximum stability, this compound solutions should be maintained at a pH below 3.0. In this acidic environment, the flavylium cation, which is the red-colored form of the anthocyanin, is the predominant and most stable species.

Q3: How can I protect my this compound solution from degradation during storage?

A3: To minimize degradation during storage, it is recommended to:

  • Store solutions at a low temperature, such as 4°C.

  • Protect solutions from light by using amber-colored vials or by wrapping the container in aluminum foil.

  • Maintain an acidic pH (below 3.0).

  • Consider deoxygenating the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q4: I am observing a color shift in my solution from red to bluish-purple. What is happening?

A4: This color shift is characteristic of an increase in pH. As the pH rises, the flavylium cation (red) can be deprotonated to form quinoidal bases, which are typically blue or violet. This is a reversible process to some extent, but prolonged exposure to higher pH levels will lead to irreversible degradation.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Rapid Fading of Red Color High pH (> 4.0)Adjust the pH of the solution to < 3.0 using a suitable acid (e.g., citric acid, hydrochloric acid).
High TemperatureStore the solution at a lower temperature (e.g., 4°C). Avoid heating unless absolutely necessary for the experiment.
Light ExposureProtect the solution from light by using opaque containers or storing it in the dark.
Precipitate Formation Degradation ProductsThe precipitate may consist of degraded anthocyanin products. This is often irreversible. Prepare fresh solutions and ensure proper storage conditions.
ComplexationInteractions with other molecules in the solution may cause precipitation. Consider purification of the Cy3Gal or modification of the solution composition.
Inconsistent Experimental Results Instability of Cy3GalThe instability of Cy3Gal can lead to varying concentrations over time. Prepare fresh solutions for each experiment or use a stabilization method.

Data on this compound Stability

The stability of this compound is influenced by various factors. The following tables summarize quantitative data on its degradation under different conditions.

Table 1: Effect of pH and Temperature on Cyanidin 3-Glucoside (a close analog to Cy3Gal) Degradation

pHTemperature (°C)Incubation Time (h)C3G Remaining (%)Reference
2.570879
2.59085
4.0708~50
4.0908<5
7.0708<10
7.0908<5
2.025899 (for C3G)

Table 2: Half-life (t1/2) of Anthocyanins Under Different Conditions

AnthocyaninConditionHalf-life (t1/2)Reference
Red-fleshed apple anthocyanins (~75% Cy3Gal)Natural daylight, 30% aqueous solution6.42 days
Blackberry anthocyaninsHigh illuminance (3968.30 lx)28.20 hours
Blackberry anthocyaninsDarkness (100 µlx)Longer than 28.20 hours
Cyanidin-3-glucosylrutinoside80 °C32.10 min
Cyanidin-3-rutinoside80 °C45.69 min

Experimental Protocols for Improving Stability

Several techniques can be employed to enhance the stability of this compound in aqueous solutions.

Co-pigmentation

Principle: Co-pigmentation involves the addition of other colorless organic molecules (co-pigments) that can form complexes with anthocyanins, thereby protecting them from degradation and often enhancing their color. Common co-pigments include phenolic acids, flavonoids, and some amino acids.

Experimental Protocol:

  • Prepare a stock solution of this compound in an appropriate acidic buffer (e.g., pH 3.5 citrate buffer).

  • Prepare a stock solution of the co-pigment (e.g., rosmarinic acid, caffeic acid, ferulic acid, or (+)-catechin) in the same buffer.

  • Mix the this compound and co-pigment solutions at a desired molar ratio (e.g., 1:1, 1:10, 1:100 pigment to co-pigment).

  • Incubate the mixture at a controlled temperature (e.g., 20-50°C) for a specific period.

  • Monitor the stability by measuring the absorbance spectrum over time and comparing it to a control solution without the co-pigment. A hyperchromic effect (increased absorbance) and a bathochromic shift (shift to a longer wavelength) indicate successful co-pigmentation.

Encapsulation

Principle: Encapsulation involves entrapping the this compound molecules within a protective matrix, shielding them from degradative environmental factors.

Experimental Protocol (using Whey Protein Isolate):

  • Prepare a whey protein isolate (WPI) solution (e.g., 1% w/v) in deionized water.

  • Adjust the pH of the WPI solution to a value where the protein has a net charge opposite to that of the anthocyanin at the desired final pH (e.g., adjust to pH 7.0).

  • Prepare a concentrated this compound solution in an acidic solvent.

  • Add the Cy3Gal solution to the WPI solution dropwise while stirring to form nanoparticles through electrostatic interactions and hydrophobic forces.

  • Optionally, a cross-linking agent (e.g., transglutaminase) can be added to strengthen the nanoparticles.

  • The encapsulated Cy3Gal can be collected by centrifugation and then freeze-dried for storage.

  • Evaluate the encapsulation efficiency and stability of the nanoparticles against heat, light, and pH changes.

Acylation

Principle: Enzymatic acylation involves attaching a fatty acid chain to the sugar moiety of the this compound. This increases its lipophilicity and can improve its stability in both aqueous and lipid systems.

Experimental Protocol:

  • Dissolve this compound and a fatty acid (e.g., octanoic acid) in a suitable organic solvent (e.g., tert-butanol).

  • Add an immobilized lipase (e.g., Novozymes 435) to the mixture to catalyze the acylation reaction.

  • Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with shaking for a specified time (e.g., 24-72 hours).

  • Monitor the reaction progress using techniques like HPLC.

  • After the reaction, remove the enzyme by filtration.

  • Purify the acylated this compound from the reaction mixture using chromatographic methods.

  • Assess the stability of the acylated product against thermal and photo-degradation and compare it to the unmodified Cy3Gal.

Visual Guides

degradation_pathway Cy3Gal This compound (Flavylium Cation, Red) Stable at low pH Quinoidal_Base Quinoidal Base (Blue/Violet) Cy3Gal->Quinoidal_Base Deprotonation (Increase in pH) Hemiketal Hemiketal (Colorless) Cy3Gal->Hemiketal Hydration Quinoidal_Base->Cy3Gal Protonation (Decrease in pH) Chalcone Chalcone (Pale Yellow/Colorless) Hemiketal->Chalcone Tautomerization Degradation Degradation Products Hemiketal->Degradation Irreversible Degradation Chalcone->Degradation Irreversible Degradation

Caption: pH-dependent equilibrium of this compound in aqueous solution.

experimental_workflow_copigmentation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_cy3gal Prepare Cy3Gal Stock Solution mix Mix Cy3Gal and Co-pigment Solutions prep_cy3gal->mix prep_copigment Prepare Co-pigment Stock Solution prep_copigment->mix incubate Incubate at Controlled Temperature mix->incubate monitor Monitor Stability (UV-Vis Spectroscopy) incubate->monitor compare Compare with Control monitor->compare

Caption: Experimental workflow for improving Cy3Gal stability via co-pigmentation.

logical_relationship_stability cluster_factors Degradation Factors cluster_methods Stabilization Methods pH High pH Stability Cy3Gal Stability pH->Stability decreases Temp High Temperature Temp->Stability decreases Light Light Exposure Light->Stability decreases Oxygen Oxygen Oxygen->Stability decreases Copigmentation Co-pigmentation Copigmentation->Stability increases Encapsulation Encapsulation Encapsulation->Stability increases Acylation Acylation Acylation->Stability increases Low_Temp Low Temperature Storage Low_Temp->Stability increases Darkness Storage in Dark Darkness->Stability increases Low_pH Acidic Buffer Low_pH->Stability increases

Caption: Factors influencing the stability of this compound.

References

troubleshooting peak tailing for cyanidin 3-galactoside in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of cyanidin 3-galactoside, with a specific focus on resolving peak tailing.

Troubleshooting Guides

This section offers detailed, step-by-step solutions to specific problems you might encounter.

Question: What are the common causes of peak tailing for this compound in my HPLC chromatogram?

Answer:

Peak tailing for this compound, an anthocyanin rich in hydroxyl groups, is a frequent issue in reversed-phase HPLC.[1] The asymmetry is typically caused by unwanted secondary interactions between the analyte and the stationary phase or by suboptimal analytical conditions.

The primary causes include:

  • Secondary Silanol Interactions: The most common cause is the interaction between the polar hydroxyl groups of this compound and acidic residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[1][2][3] These interactions lead to a secondary, stronger retention mechanism for some analyte molecules, causing them to elute later and create a "tail".

  • Inappropriate Mobile Phase pH: Anthocyanins like this compound are most stable in their flavylium cation form at a low pH.[4] If the mobile phase pH is too high (e.g., > 3), the analyte can exist in multiple forms, and the ionization of silanol groups increases, both of which contribute to peak tailing.

  • Column Contamination or Degradation: The accumulation of sample matrix components or strongly retained compounds on the column inlet frit or stationary phase can distort peak shapes. Physical degradation, such as the formation of a void at the column inlet, can also lead to tailing for all peaks in the chromatogram.

  • Analyte Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to a distortion where the peak front is sharp and the tail is broad.

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, poorly made connections, or a large detector flow cell can cause band broadening and peak tailing.

Question: How can I systematically troubleshoot and resolve peak tailing for this compound?

Answer:

A systematic approach is crucial for efficiently identifying and resolving the cause of peak tailing. The following workflow guides you through the process, from initial diagnosis to resolution.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Observe Peak Tailing for this compound q1 Does tailing affect ALL peaks? start->q1 a1_yes Likely a Physical or System-Wide Issue q1->a1_yes Yes a1_no Likely a Chemical or Analyte-Specific Issue q1->a1_no No s1 Check for Blocked Frit (Backflush column) a1_yes->s1 s2 Inspect for Column Void (Replace column if needed) s1->s2 s3 Minimize Extra-Column Volume (Use narrow ID tubing) s2->s3 end Peak Shape Improved s3->end s4 Optimize Mobile Phase pH (Lower pH to < 3.0) a1_no->s4 s5 Address Silanol Interactions (Use end-capped column or add competitive amine) s4->s5 s6 Check for Mass Overload (Dilute sample) s5->s6 s7 Ensure Solvent Compatibility (Match sample solvent to mobile phase) s6->s7 s7->end

Caption: A logical workflow for troubleshooting peak tailing.

Question: How do mobile phase parameters affect peak shape, and what are the optimal settings for this compound?

Answer:

The mobile phase composition, particularly its pH, is critical for achieving a symmetrical peak shape for this compound.

  • pH: This is the most influential parameter. For anthocyanins, a low pH is essential to maintain the analyte in its stable, single flavylium cation form and to suppress the ionization of residual silanol groups on the silica packing. Operating at a pH near the analyte's pKa will cause peak broadening and tailing. For this compound, the mobile phase pH should ideally be below 3.0, with many methods using a pH of 2.0 or lower for optimal results.

  • Acid Modifier: To achieve a low pH, an acid is added to the aqueous portion of the mobile phase. Formic acid is most common, but trifluoroacetic acid (TFA) or phosphoric acid can also be used. TFA can improve peak shape but may cause ion suppression if using mass spectrometry detection.

  • Organic Modifier: Acetonitrile and methanol are the typical organic solvents used. While both can be effective, their selectivity differs. If you observe tailing, switching from one to the other (or using a combination) may alter interactions with the stationary phase and improve peak shape.

The following table summarizes key mobile phase parameters to mitigate peak tailing.

ParameterRecommended ValueRationaleCitations
Mobile Phase pH < 3.0 (ideally < 2.0)Maintains this compound in its stable flavylium cation form and protonates silanol groups, minimizing secondary interactions.
Acid Modifier 0.1 - 1.0% Formic Acid or 0.1% TFAEffectively lowers the mobile phase pH to the optimal range.
Buffer Strength 10 - 50 mM (if using a buffer)Ensures stable pH control throughout the gradient, preventing peak shape distortion.
Organic Modifier Acetonitrile or MethanolThe choice of solvent can influence selectivity and interactions; testing both is recommended if peak shape is poor.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing even with a C18 column?

A1: Peak tailing on a C18 column is often due to secondary interactions between the polar hydroxyl groups of the analyte and residual, un-capped silanol groups on the silica surface. To fix this, ensure your mobile phase is sufficiently acidic (pH < 3.0) to protonate these silanols. Using a modern, high-purity, end-capped C18 column is also highly recommended to minimize these interactions from the start.

Q2: Can my sample preparation cause peak tailing?

A2: Yes. Two common causes are sample overload and solvent mismatch. If your sample is too concentrated, it can saturate the column, leading to tailing. Try diluting your sample. Additionally, if you dissolve your sample in a solvent significantly stronger (e.g., 100% acetonitrile) than your initial mobile phase, it can cause peak distortion. Always try to dissolve your sample in the initial mobile phase or a weaker solvent.

Q3: All of my peaks are tailing, not just this compound. What's the problem?

A3: If all peaks in your chromatogram exhibit tailing, the issue is likely physical or system-wide, rather than chemical. The most common culprits are a partially blocked column inlet frit or a void that has formed at the head of the column. Another possibility is excessive extra-column volume in your system's tubing or fittings.

Q4: How does temperature affect peak shape for this analysis?

A4: Increasing the column temperature (e.g., to 30-35°C) generally decreases mobile phase viscosity, which can lead to sharper, more efficient peaks. However, be aware that high temperatures (>40°C) combined with extreme pH can accelerate the degradation of silica-based columns. For this compound, maintaining a consistent, slightly elevated temperature is often beneficial.

Experimental Protocols

Representative HPLC Method for this compound Analysis

This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.

  • HPLC System: Standard HPLC or UHPLC system with a PDA/DAD detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 1.0% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 30% B

    • 20-25 min: Hold at 30% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 520 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the standard or extract in acidified methanol (e.g., methanol with 1% HCl) or the initial mobile phase. Filter through a 0.2 or 0.45 µm syringe filter before injection.

Visualizations

The following diagram illustrates the chemical interaction at the stationary phase surface that is a primary cause of peak tailing for polar analytes like this compound.

Caption: Interaction between analyte and a silanol group.

References

Technical Support Center: Enhancing the Oral Bioavailability of Cyanidin 3-Galactoside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on overcoming challenges associated with the oral delivery of Cyanidin 3-Galactoside (Cy3Gal). Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to advance your research.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound (Cy3Gal) typically low?

A1: The low oral bioavailability of Cy3Gal, and anthocyanins in general, is attributed to several factors. The molecule is highly sensitive to environmental conditions, leading to degradation.[1][2] Key challenges include:

  • Chemical Instability: Cy3Gal is unstable and susceptible to degradation under the neutral or alkaline pH conditions of the small intestine.[3][4] It is also sensitive to temperature, light, and oxygen.[3]

  • Poor Absorption: While some absorption can occur in the stomach, the primary site is the small intestine. However, its absorption is limited, and it undergoes significant first-pass metabolism in the enterocytes and liver.

  • Extensive Metabolism: After absorption, Cy3Gal is rapidly metabolized into various derivatives, including methylated and glucuronidated forms, and later broken down by gut microbiota into phenolic acids. These metabolites are often found in higher concentrations in plasma than the parent compound.

Q2: What are the primary strategies to enhance the oral bioavailability of Cy3Gal?

A2: The main goal is to protect Cy3Gal from degradation in the gastrointestinal tract (GIT) and improve its absorption across the intestinal epithelium. Nanoencapsulation is a leading strategy. This involves enclosing Cy3Gal within a protective carrier, which can:

  • Improve Stability: Shield the molecule from harsh pH, enzymes, and other degrading factors in the GIT.

  • Enhance Absorption: The nanocarriers can facilitate transport across the intestinal mucus layer and uptake by enterocytes.

  • Provide Controlled Release: Formulations can be designed to release Cy3Gal at specific sites within the GIT.

Q3: What are the most common delivery systems being investigated for Cy3Gal and other anthocyanins?

A3: Several types of nanocarriers have been successfully used to encapsulate anthocyanins like cyanidin 3-glucoside (C3G), a closely related compound, with principles directly applicable to Cy3Gal. These include:

  • Liposomes: These are vesicles composed of a phospholipid bilayer that can encapsulate hydrophilic compounds like Cy3Gal in their aqueous core. Nanoliposomes have been shown to safeguard C3G, enhance its bioavailability, and ensure targeted delivery.

  • Nanoparticles: Polymeric nanoparticles, often made from biodegradable and biocompatible materials like proteins (e.g., whey protein) or polysaccharides (e.g., chitosan, alginate), are effective carriers.

  • Emulsions and Nanogels: These systems can also be used to protect and deliver anthocyanins effectively.

Q4: How is the bioavailability of a new Cy3Gal formulation typically assessed?

A4: Assessment involves a combination of in vitro and in vivo models:

  • In Vitro Models: The Caco-2 cell permeability assay is a gold-standard method. This model uses a monolayer of human intestinal cells to simulate the gut barrier, allowing researchers to measure the rate of transport (permeability) and identify potential involvement of efflux transporters.

  • In Vivo Models: Pharmacokinetic studies in animal models, typically rats, are essential. After oral administration of the formulation, blood samples are collected over time to measure the plasma concentration of Cy3Gal and its metabolites. Key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are calculated to determine the extent of absorption.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) of Cy3Gal Formulation in Caco-2 Assays

Possible Cause Troubleshooting Step Rationale
Active Efflux Perform a bi-directional Caco-2 assay (measuring transport from apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) that can pump the compound back into the intestinal lumen, reducing net absorption.
Poor Formulation Release Analyze the release profile of Cy3Gal from your delivery system under assay conditions (e.g., in the transport buffer).The nanocarrier might not be releasing the Cy3Gal effectively at the cell surface for absorption to occur.
Low Passive Diffusion Co-administer with known permeability enhancers or modify the formulation to include absorption-enhancing excipients.The intrinsic chemical properties of Cy3Gal may limit its ability to passively diffuse across the cell membrane. Enhancers can transiently open tight junctions or fluidize the cell membrane.
Cell Monolayer Integrity Routinely check the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment. Use control compounds with known permeability (e.g., atenolol for low, propranolol for high).A compromised cell monolayer (low TEER values) can lead to inaccurate and unreliable permeability data.

Issue 2: High Variability in In Vivo Pharmacokinetic Data

Possible Cause Troubleshooting Step Rationale
Inconsistent Formulation Ensure the formulation is homogenous and stable. Characterize each batch for particle size, encapsulation efficiency, and drug load before administration.Variations in the delivery system can lead to significant differences in absorption between animals.
Analytical Method Issues Validate your analytical method (e.g., LC-MS/MS) for sensitivity, linearity, accuracy, and precision in plasma. Use a suitable internal standard.Cy3Gal concentrations in plasma can be very low, requiring a highly sensitive and validated bioanalytical method to ensure accurate quantification.
Animal Handling Stress Acclimatize animals properly and use consistent, minimally stressful dosing and blood sampling techniques.Stress can alter gastrointestinal motility and blood flow, affecting drug absorption and leading to high inter-individual variability.
Inter-individual Metabolism Increase the number of animals per group (n) to improve statistical power.Natural biological variation in metabolic enzyme activity (e.g., UGTs) exists between animals.

Issue 3: Degradation of Cy3Gal During Formulation or Storage

Possible Cause Troubleshooting Step Rationale
pH Sensitivity Maintain a slightly acidic pH (pH 3-5) during formulation and in the final product if possible. Use appropriate buffers.Anthocyanins like Cy3Gal are most stable in acidic conditions and rapidly degrade at neutral or alkaline pH.
Light and Oxygen Exposure Prepare and store formulations in amber vials or protect them from light. Purge containers with nitrogen or argon to remove oxygen.Light and oxygen are known to accelerate the degradation of anthocyanins.
High Temperature Avoid high temperatures during processing (e.g., use non-thermal methods like ultrasonication for extraction). Store the final formulation under refrigerated conditions.Cy3Gal is thermolabile, and elevated temperatures can cause significant degradation.

Quantitative Data Summary

Table 1: Example Pharmacokinetic Parameters of Anthocyanins in Rats

This table summarizes pharmacokinetic data from a study involving oral administration of black rice extract, where cyanidin-3-glucoside (C3G) is the major anthocyanin. These values provide a baseline for what might be expected in preclinical studies.

ParameterValueInterpretation
Dose (Oral) 300 mg C3G/kg body weightHigh dose often required due to low bioavailability.
Tmax (Time to Peak) ~30 minutesIndicates rapid absorption from the upper gastrointestinal tract.
Bioavailability ~0.5 - 1.5%Demonstrates the characteristically low oral bioavailability of this class of compounds.
Plasma Half-life (t½) ~0.77 ± 0.05 hoursShows rapid elimination and clearance from the systemic circulation.
Clearance Rate ~101.84 ± 23.90 L/h/kgA high clearance rate further supports fast elimination.

*Note: Half-life and clearance data are from a study on purified Cyanidin 3-O-β-galactoside (Cy3Gal) in rats, showing similar rapid kinetics.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol outlines the key steps for assessing the intestinal permeability of a Cy3Gal formulation.

1. Cell Culture & Monolayer Formation:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics).

  • Seed cells at an appropriate density (e.g., 60,000 cells/cm²) onto semi-permeable supports (e.g., 12-well Transwell® inserts).

  • Grow the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.

  • Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

2. Permeability Experiment (Apical to Basolateral Transport):

  • Carefully wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

  • Add HBSS to the basolateral (receiver) compartment.

  • Add the Cy3Gal test formulation, dissolved in HBSS (apical pH may be adjusted to 6.5 to better simulate the upper intestine), to the apical (donor) compartment.

  • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace the volume with fresh HBSS.

  • Take a sample from the apical compartment at the beginning and end of the experiment.

3. Sample Analysis and Calculation:

  • Analyze the concentration of Cy3Gal in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of appearance of the compound in the receiver compartment (e.g., nmol/s).

      • A is the surface area of the membrane (e.g., cm²).

      • C₀ is the initial concentration in the donor compartment (e.g., nmol/mL).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for an oral pharmacokinetic study.

1. Animal Preparation:

  • Use adult male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight (8-12 hours) before dosing but allow free access to water.

2. Formulation Administration:

  • Prepare the Cy3Gal formulation to ensure a homogenous suspension or solution.

  • Administer a single dose of the formulation to the rats via oral gavage at a specific concentration (e.g., 300 mg/kg).

3. Blood Sampling:

  • Collect blood samples (approx. 200-300 µL) from the tail vein or another appropriate site at pre-defined time points.

  • Example time points: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 6 hr, 8 hr, and 24 hr.

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately acidify with HCl to stabilize the Cy3Gal.

  • Centrifuge the blood to separate the plasma and store the plasma samples at -80°C until analysis.

4. Bioanalysis and Pharmacokinetic Analysis:

  • Extract Cy3Gal and its potential metabolites from the plasma samples.

  • Quantify the concentrations using a validated LC-MS/MS method.

  • Plot the mean plasma concentration versus time.

  • Use non-compartmental analysis software to calculate key pharmacokinetic parameters: Cmax, Tmax, AUC₀₋ₜ, AUC₀₋ᵢₙf, t½, and clearance.

Visualizations: Workflows and Pathways

Experimental_Workflow Experimental Workflow for Bioavailability Enhancement of Cy3Gal cluster_formulation Phase 1: Formulation Development cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Validation cluster_decision Phase 4: Analysis & Decision Formulation Formulation Design (e.g., Liposomes, Nanoparticles) Characterization Physicochemical Characterization (Size, Zeta, Encapsulation Efficiency) Formulation->Characterization Stability Stability Testing (pH, Temp, Storage) Characterization->Stability GIT_Sim Simulated GIT Digestion Stability->GIT_Sim Caco2 Caco-2 Permeability Assay GIT_Sim->Caco2 PK_Study Rat Pharmacokinetic (PK) Study Caco2->PK_Study Data_Analysis PK Data Analysis (Cmax, Tmax, AUC) PK_Study->Data_Analysis Evaluation Evaluate Bioavailability Enhancement Data_Analysis->Evaluation Optimization Iterate & Optimize Formulation Evaluation->Optimization Optimization->Formulation

Caption: Workflow for developing and testing a new Cy3Gal formulation.

Absorption_Metabolism_Pathway General Absorption and Metabolism of Oral Cy3Gal Oral Oral Administration of Cy3Gal Formulation Stomach Stomach (Acidic pH, some absorption) Oral->Stomach Degradation Intestine Small Intestine (Neutral pH) Stomach->Intestine Enterocyte Enterocyte (Intestinal Cell) Intestine->Enterocyte Absorption Colon Colon Intestine->Colon Unabsorbed Fraction PortalVein Portal Vein to Liver Enterocyte->PortalVein Phase II Metabolism (Glucuronidation) Systemic Systemic Circulation PortalVein->Systemic Excretion Excretion (Urine/Feces) Systemic->Excretion Microbiota Gut Microbiota Metabolism Colon->Microbiota Degradation Microbiota->PortalVein Absorption of Phenolic Acids

Caption: Absorption and metabolism pathway of oral Cy3Gal.

Troubleshooting_Logic Troubleshooting Low Bioavailability Start Low Bioavailability Observed in vivo Check_Formulation Is the formulation stable in GIT? Start->Check_Formulation Check_Permeability Is in vitro permeability (Caco-2) low? Check_Formulation->Check_Permeability  Yes Improve_Stability Action: Improve Protection (e.g., thicker coating, different carrier material) Check_Formulation->Improve_Stability  No Check_Efflux Is there high efflux? Check_Permeability->Check_Efflux  Yes Metabolism Root Cause: High First-Pass Metabolism Check_Permeability->Metabolism  No Improve_Permeability Action: Add Permeation Enhancers Check_Efflux->Improve_Permeability  No Add_Inhibitor Action: Co-formulate with Efflux Inhibitor Check_Efflux->Add_Inhibitor  Yes

Caption: A logical approach to troubleshooting low bioavailability results.

References

Technical Support Center: Overcoming Solubility Issues of Cyanidin-3-Galactoside for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of cyanidin-3-galactoside (C3G) in the context of in vivo research.

Frequently Asked Questions (FAQs)

Q1: What is cyanidin-3-galactoside (C3G) and why is its solubility a concern for in vivo studies?

A1: Cyanidin-3-galactoside (C3G) is a naturally occurring anthocyanin found in many red and purple fruits and vegetables. It is a water-soluble pigment with promising therapeutic properties, including antioxidant and anti-inflammatory effects. However, its use in in vivo studies is often hampered by poor stability and low bioavailability, which are directly related to its solubility characteristics under physiological conditions. While described as highly water-soluble, its stability is pH-dependent, being more stable in acidic environments.[1][2][3] At the neutral to slightly alkaline pH of the intestines, C3G can degrade, which, along with poor absorption, limits its systemic availability and therapeutic efficacy.

Q2: How does pH affect the solubility and stability of C3G?

A2: The pH of the solution is a critical factor for both the solubility and stability of C3G. Anthocyanins like C3G are most stable in acidic conditions (pH < 3), where they exist predominantly in their colored flavylium cation form. As the pH increases towards neutral and alkaline conditions, C3G undergoes structural transformations to colorless and less stable forms, which can lead to degradation. For instance, in an acidic solution with a pH below 3.0, C3G shows greater stability compared to neutral or alkaline environments.

Q3: What are the main strategies to overcome the solubility and bioavailability issues of C3G for in vivo studies?

A3: The primary strategies focus on protecting C3G from degradation in the gastrointestinal tract and enhancing its absorption. These include:

  • pH adjustment: Preparing C3G in an acidic solution for administration can help maintain its stability.

  • Use of co-solvents: Employing mixtures of water with organic solvents like ethanol can improve solubility.

  • Nanoencapsulation: This is a highly effective approach that involves encapsulating C3G in nanocarriers such as liposomes or nanoparticles (e.g., chitosan-based). This protects C3G from the harsh environment of the GI tract and can facilitate its absorption.

Q4: What are the advantages of using nanoformulations for C3G delivery?

A4: Nanoformulations, such as liposomes and nanoparticles, offer several advantages for delivering C3G in vivo:

  • Enhanced Stability: They protect C3G from degradation at physiological pH.

  • Improved Bioavailability: They can increase the absorption of C3G across the intestinal barrier.

  • Controlled Release: Formulations can be designed for sustained or targeted release of C3G.

  • Increased Efficacy: By improving bioavailability, nanoformulations can enhance the therapeutic effects of C3G.

Troubleshooting Guides

Issue 1: C3G precipitates out of solution during preparation for oral gavage.
  • Possible Cause: The pH of the vehicle is not optimal for C3G stability and solubility.

  • Troubleshooting Steps:

    • Adjust pH: Ensure your vehicle is acidic. A common approach is to dissolve C3G in a vehicle with a pH between 3 and 4. You can use a citrate buffer or add a small amount of a pharmaceutically acceptable acid like citric acid or hydrochloric acid to your vehicle.

    • Use a Co-solvent: If using an aqueous vehicle, consider adding a co-solvent. A solution of 50% ethanol in water, acidified with 1% citric acid, has been shown to be effective for extracting and solubilizing anthocyanins.[4]

    • Sonication: Briefly sonicate the solution to aid in the dissolution of C3G.

Issue 2: Low or inconsistent results in in vivo efficacy studies.
  • Possible Cause: Poor bioavailability of C3G due to degradation in the gastrointestinal tract and/or poor absorption.

  • Troubleshooting Steps:

    • Consider a Nanoformulation: If not already doing so, encapsulating C3G in liposomes or chitosan nanoparticles is a highly recommended strategy to improve its stability and absorption.

    • Optimize Dosing Vehicle: For unformulated C3G, ensure the dosing vehicle is optimized for stability (acidic pH). A common vehicle for oral gavage of poorly soluble compounds is 0.5% carboxymethylcellulose (CMC) in water. For C3G, acidifying this vehicle is recommended.

    • Fasting State of Animals: Administering C3G to fasted animals may reduce interactions with food components that could hinder its absorption.

Issue 3: Difficulty in preparing stable C3G-loaded nanoparticles.
  • Possible Cause: Incorrect ratio of components or suboptimal preparation conditions.

  • Troubleshooting Steps:

    • Optimize Chitosan to Cross-linker Ratio: When preparing chitosan nanoparticles by ionic gelation, the ratio of chitosan to the cross-linking agent (e.g., sodium tripolyphosphate - TPP) is critical for particle size and stability. Experiment with different ratios to find the optimal formulation.

    • Control pH: The pH of both the chitosan and TPP solutions affects the charge density and thus the interaction between them. Ensure the pH is controlled and optimized during the preparation process.

    • Stirring Speed and Addition Rate: Add the TPP solution dropwise to the chitosan solution under constant, gentle stirring to ensure the formation of uniform nanoparticles.

Quantitative Data Summary

Table 1: Solubility of Cyanidin Glycosides in Common Solvents

Compound Solvent Solubility (mg/mL) Reference
Cyanidin-3-O-glucoside Water 0.6 [5]
Cyanidin-3-O-galactoside Water Highly soluble (quantitative data not specified)

| Cyanidin-3-O-galactoside | Methanol | Slightly soluble | |

Table 2: Characterization of Cyanidin-3-Glucoside (C3G) Nanoformulations

Formulation Encapsulation Efficiency (%) Particle Size (nm) Polydispersity Index (PDI) Reference
C3G-loaded Chitosan Nanoparticles 53.88 180 Not Specified
C3G-loaded Nanoliposomes 93.37 157.66 0.22

| C3G-loaded Nanoliposomes | 85.60 | 53.01 | Not Specified | |

Experimental Protocols

Protocol 1: Preparation of C3G Solution for Oral Gavage in Mice

This protocol is adapted from general procedures for oral gavage in mice and studies involving anthocyanin administration.

Materials:

  • Cyanidin-3-galactoside (C3G) powder

  • 0.5% (w/v) Carboxymethylcellulose (CMC) solution in sterile water

  • 0.1 M Citric acid solution

  • Sterile water

  • pH meter

  • Magnetic stirrer and stir bar

  • Sonicator (optional)

Procedure:

  • Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring continuously until fully dissolved.

  • Weigh the required amount of C3G powder for the desired final concentration (e.g., for a 10 mg/mL solution, weigh 100 mg of C3G for 10 mL of vehicle).

  • In a separate sterile container, add the weighed C3G powder.

  • Add a small volume of the 0.5% CMC solution to the C3G powder to form a paste.

  • Gradually add the remaining volume of the 0.5% CMC solution to the paste while stirring continuously.

  • Adjust the pH of the suspension to approximately 3.5 by adding 0.1 M citric acid dropwise while monitoring with a pH meter.

  • Continue stirring for 15-30 minutes. If necessary, briefly sonicate the suspension to ensure homogeneity.

  • Administer to mice via oral gavage using an appropriate gauge needle (e.g., 20-22G for adult mice). A typical dosing volume is 5-10 mL/kg body weight.

Protocol 2: Preparation of C3G-Loaded Liposomes by Thin-Film Hydration

This protocol is based on the widely used thin-film hydration method for liposome preparation.

Materials:

  • Cyanidin-3-galactoside (C3G)

  • Lecithin (e.g., from soy)

  • Cholesterol

  • Chloroform and Methanol (or another suitable organic solvent mixture)

  • Phosphate Buffered Saline (PBS), pH 7.4 (or an acidic buffer, e.g., citrate buffer pH 4.0, for hydration)

  • Rotary evaporator

  • Sonicator (probe or bath) or extruder

  • Round-bottom flask

Procedure:

  • Dissolve lecithin and cholesterol (e.g., in a 4:1 molar ratio) in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask.

  • Create a thin lipid film on the inner wall of the flask by evaporating the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 40-50 °C).

  • Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding an aqueous solution of C3G (dissolved in the chosen buffer) to the flask. The temperature of the hydration medium should be above the phase transition temperature of the lipids.

  • Agitate the flask by vortexing or manual shaking to detach the lipid film and form multilamellar vesicles (MLVs).

  • To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or bath sonicator, or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • The resulting liposome suspension can be purified by centrifugation or dialysis to remove unencapsulated C3G.

Protocol 3: Preparation of C3G-Loaded Chitosan Nanoparticles by Ionic Gelation

This protocol describes the preparation of chitosan nanoparticles using the ionic gelation method with sodium tripolyphosphate (TPP) as a cross-linker.

Materials:

  • Cyanidin-3-galactoside (C3G)

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Centrifuge

Procedure:

  • Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in a 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution.

  • Prepare a TPP solution (e.g., 1 mg/mL) in deionized water.

  • Dissolve C3G in the chitosan solution.

  • While gently stirring the C3G-chitosan solution at room temperature, add the TPP solution dropwise. A spontaneous formation of an opalescent suspension indicates the formation of nanoparticles.

  • Continue stirring for an additional 10-30 minutes to allow for the stabilization of the nanoparticles.

  • Collect the nanoparticles by centrifugation (e.g., 12,000 x g for 30 minutes).

  • Discard the supernatant and resuspend the nanoparticle pellet in deionized water. This washing step can be repeated to remove unreacted reagents.

  • The final nanoparticle suspension can be used directly or lyophilized for long-term storage.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_solubilization C3G Solubilization cluster_formulation Formulation Strategies cluster_invivo In Vivo Administration C3G_powder C3G Powder pH_adj pH Adjustment (Acidic Buffer) C3G_powder->pH_adj co_solvent Co-solvent (e.g., Ethanol/Water) C3G_powder->co_solvent nano_form Nanoformulation C3G_powder->nano_form oral_gavage Oral Gavage to Animal Model pH_adj->oral_gavage co_solvent->oral_gavage liposomes Liposomes (Thin-film Hydration) nano_form->liposomes nanoparticles Nanoparticles (Ionic Gelation) nano_form->nanoparticles liposomes->oral_gavage nanoparticles->oral_gavage analysis Pharmacokinetic & Pharmacodynamic Analysis oral_gavage->analysis

Caption: Experimental workflow for overcoming C3G solubility issues for in vivo studies.

nrf2_pathway C3G Cyanidin-3-Galactoside Keap1_Nrf2 Keap1-Nrf2 Complex C3G->Keap1_Nrf2 Inhibits binding ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->ROS Neutralizes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Caption: C3G-mediated activation of the Nrf2 antioxidant signaling pathway.

nfkb_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates C3G Cyanidin-3-Galactoside C3G->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB Degrades NFkB NF-κB (p65/p50) Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocates IkB_NFkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) Nucleus_NFkB->Inflammatory_Genes Promotes transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: C3G-mediated inhibition of the NF-κB inflammatory signaling pathway.

References

effect of pH on the stability and color of cyanidin 3-galactoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyanidin 3-galactoside. The information focuses on the critical influence of pH on the stability and color of this anthocyanin during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why did the vibrant red color of my this compound solution disappear when I adjusted the pH to a neutral range (pH 6-8)?

A1: This is an expected chemical behavior for anthocyanins like this compound. At a low pH (typically below 3), the molecule exists predominantly in its flavylium cation form, which is intensely colored (red/purple). As the pH increases towards neutral, the flavylium cation undergoes a hydration reaction to form the colorless carbinol (or hemiacetal) pseudobase.[1][2][3] This structural transformation results in the loss of visible color.[2][3] At neutral to slightly alkaline pH, further deprotonation can lead to the formation of violet/blue quinonoidal forms, but the colorless carbinol is a key intermediate.

Q2: My this compound solution changed color from red to bluish-purple and then faded over a short period at a slightly alkaline pH. What is happening?

A2: This phenomenon is due to pH-induced structural transformations and subsequent degradation. The initial color shift from red to bluish-purple indicates the conversion of the flavylium cation to quinonoidal base forms, which are typically blue or violet. However, these structures, along with the chalcone forms that can also appear at alkaline pH, are generally less stable than the flavylium cation. This compound is least stable at alkaline pH (e.g., pH 9.0) and will degrade over time, leading to the fading of color.

Q3: I am seeing a shift in the maximum absorbance wavelength (λmax) of my this compound solution as I change the pH. Is this normal?

A3: Yes, a shift in λmax is characteristic of the pH-dependent structural changes of this compound. As the pH increases from acidic to alkaline, a bathochromic shift (a shift to longer wavelengths) is generally observed. For instance, the λmax may shift from around 508-517 nm in highly acidic conditions to over 600 nm in alkaline conditions. This shift directly corresponds to the changes in the molecular structure and the resulting color of the solution.

Q4: At what pH is this compound most stable for storage and experimental use?

A4: this compound exhibits its highest stability in acidic conditions, typically at a pH of 2.0 or lower. In this pH range, the molecule is predominantly in the stable flavylium cation form. As the pH increases, its stability decreases, with significant degradation occurring in neutral and alkaline environments. For short-term experiments where color is important, maintaining a low pH is crucial. For long-term storage, a lyophilized powder stored in the dark at low temperatures is recommended.

Q5: I need to work at a physiological pH (~7.4). How can I minimize the degradation and color loss of this compound?

A5: Working at physiological pH is challenging due to the inherent instability of this compound in this range. To mitigate degradation, consider the following:

  • Minimize exposure time: Prepare fresh solutions and conduct experiments as quickly as possible.

  • Low temperatures: Perform experiments at reduced temperatures (e.g., on ice) to slow down degradation kinetics.

  • Inert atmosphere: Degas your buffers and work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which is more prevalent at higher pH.

  • Co-pigmentation: The presence of other molecules (co-pigments) such as flavonoids, phenolic acids, or metal ions can sometimes stabilize the anthocyanin structure and color. The effectiveness of this approach would need to be validated for your specific experimental system.

Data Presentation

Table 1: Effect of pH on the Color and Maximum Absorbance (λmax) of Cyanidin Glycosides

pHPredominant Molecular FormObserved ColorTypical λmax (nm)
< 3Flavylium CationRed, Orange-Red508 - 523
4 - 5Carbinol Pseudobase (colorless) & Flavylium CationPale Pink / Colorless~523 (diminished intensity)
6 - 8Carbinol, Quinonoidal BaseColorless, Violet/Lilac559 - 565
> 9Chalcones, Anionic Quinonoidal BaseBluish, Yellow-Green599 - 603

Note: Data is compiled from studies on cyanidin 3-glucoside and cyanidin, which are structurally very similar to this compound and exhibit analogous pH-dependent behavior.

Table 2: Stability of Cyanidin 3-Glucoside at 25°C over 8 Hours

pHPercentage Remaining (after 8 hours)Relative Stability
2.099%Most Stable
4.0Lower than at pH 2.0Moderately Stable
7.0Significantly lowerUnstable
9.0Lowest stabilityLeast Stable

Note: This data is for Cyanidin 3-O-β-glucopyranoside, which is expected to have similar stability trends to this compound.

Experimental Protocols

Protocol 1: Determination of this compound Color and Stability at Various pH Values

Objective: To measure the change in color and stability of this compound as a function of pH using UV-Vis spectrophotometry.

Materials:

  • This compound standard

  • Buffer solutions at various pH values (e.g., pH 2.0, 4.0, 5.0, 7.0, 9.0)

  • UV-Vis spectrophotometer and cuvettes

  • pH meter

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a slightly acidic solvent (e.g., methanol with 0.1% HCl) to ensure initial stability.

  • Preparation of Test Solutions: For each pH value to be tested, dilute the stock solution with the corresponding buffer to a final concentration suitable for spectrophotometric analysis (e.g., ensuring the maximum absorbance is within the linear range of the instrument).

  • Initial Spectrophotometric Measurement (T=0):

    • Immediately after preparing each test solution, measure its UV-Vis absorption spectrum from 380 to 700 nm.

    • Record the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at the λmax.

  • Incubation: Store the test solutions at a controlled temperature (e.g., 25°C) and protect them from light to prevent photodegradation.

  • Time-Course Measurements: At regular intervals (e.g., every 30 or 60 minutes for a total of 8 hours), repeat the spectrophotometric measurement for each pH solution.

  • Data Analysis:

    • Plot λmax as a function of pH.

    • To assess stability, calculate the percentage of remaining anthocyanin at each time point using the absorbance at the λmax relative to the initial absorbance.

    • The degradation can be modeled using kinetic equations (e.g., first-order kinetics) to determine the degradation rate constant (k) and half-life (t1/2) at each pH.

Protocol 2: pH Differential Method for Total Monomeric Anthocyanin Content

Objective: To quantify the concentration of monomeric this compound, which is sensitive to pH changes, and exclude degraded polymeric pigments.

Materials:

  • Potassium chloride buffer (0.025 M), pH 1.0

  • Sodium acetate buffer (0.4 M), pH 4.5

  • Spectrophotometer

Methodology:

  • Prepare two dilutions of the sample: one with the pH 1.0 buffer and another with the pH 4.5 buffer.

  • Let the solutions equilibrate for at least 15 minutes.

  • Measure the absorbance of each dilution at the λmax of the anthocyanin (around 520 nm for this compound) and at 700 nm (to correct for haze).

  • Calculate the absorbance (A) for each dilution: A = (Aλmax – A700nm).

  • The monomeric anthocyanin pigment concentration, expressed as cyanidin 3-glucoside equivalents (a common standard), is calculated as follows:

    • Anthocyanin Content (mg/L) = (A × MW × DF × 1000) / (ε × L)

    • Where:

      • A = (ApH 1.0 - ApH 4.5)

      • MW (Molecular Weight) = 449.2 g/mol for cyanidin 3-glucoside

      • DF = Dilution Factor

      • ε (Molar Absorptivity) = 26,900 L·mol⁻¹·cm⁻¹ for cyanidin 3-glucoside

      • L = Pathlength in cm (typically 1 cm)

This method leverages the reversible structural transformation of monomeric anthocyanins with pH, where the colored form exists at pH 1.0 and the colorless form predominates at pH 4.5.

Visualizations

G cluster_0 Experimental Workflow: pH Effect on this compound prep_stock Prepare Stock Solution (e.g., Methanol + 0.1% HCl) dilute Dilute Stock in Buffers prep_stock->dilute prep_buffers Prepare Buffers (pH 2, 4, 7, 9) prep_buffers->dilute measure_t0 Measure UV-Vis Spectrum (T=0) Record λmax and Absorbance dilute->measure_t0 incubate Incubate Samples (Controlled Temp, Dark) measure_t0->incubate measure_tX Measure UV-Vis Periodically (e.g., every 60 min) incubate->measure_tX analyze Analyze Data (Plot λmax vs pH, Calculate Degradation Rate) measure_tX->analyze

Caption: Workflow for analyzing the effect of pH on color and stability.

Caption: pH-dependent equilibrium forms of this compound.

References

storage conditions to prevent cyanidin 3-galactoside degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions to prevent the degradation of cyanidin 3-galactoside.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for storing this compound?

A1: For long-term stability (≥ 4 years), it is recommended to store this compound at -20°C.[1] For short-term storage of a few days, a temperature below -5°C in the dark is advisable.[2] Elevated temperatures significantly accelerate degradation. For instance, storage at 33 ± 2°C for one week can lead to a decrease of more than 50% in this compound content.[3]

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in acidic conditions (pH < 3.0).[3] As the pH increases towards neutral and alkaline, its stability decreases, leading to color loss and degradation.[3] In very acidic solutions (pH ~3 or lower), it exists primarily in its stable, red-colored flavylium cation form.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is photosensitive. Exposure to light, especially UV irradiation, accelerates its degradation. It is crucial to store solutions and solid compounds in the dark, for example, by using amber vials or wrapping containers in aluminum foil.

Q4: What is the impact of oxygen on the stability of this compound?

A4: Oxygen can contribute to the degradation of this compound. Studies have shown that ultra-low oxygen storage conditions can help maintain its concentration. For solutions, purging with an inert gas like nitrogen or argon before sealing can be beneficial.

Q5: Can I store this compound in aqueous solutions?

A5: While this compound is water-soluble, its stability in aqueous solutions is a concern, particularly at neutral or near-neutral pH. If you need to prepare aqueous solutions, it is best to use an acidic buffer (pH < 3.0) and store them at low temperatures in the dark for the shortest possible time. For longer-term storage, consider preparing aliquots in a suitable organic solvent like methanol and storing them at -20°C or below.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of red/purple color in solution - pH is too high (neutral or alkaline).- Exposure to light.- Elevated storage temperature.- Adjust the pH of the solution to be acidic (pH < 3.0) using a suitable buffer or acid.- Store the solution in a dark container (e.g., amber vial) or a container wrapped in foil.- Store the solution at a low temperature, preferably -20°C or below.
Precipitate formation in the sample - The compound may have degraded, forming less soluble products.- The solvent may not be optimal for the concentration used.- Confirm the integrity of the compound using analytical methods like HPLC.- If degradation is suspected, discard the sample and prepare a fresh one under optimal storage conditions.- Consider using a different solvent or a co-solvent system if solubility is an issue.
Inconsistent results in analytical assays (e.g., HPLC, antioxidant assays) - Degradation of the stock solution.- Inappropriate handling of the compound during the experiment (e.g., prolonged exposure to light or non-acidic pH).- Always use freshly prepared solutions from a properly stored solid compound for critical experiments.- Protect the sample from light throughout the experimental procedure.- Maintain an acidic pH if compatible with the assay.
Unexpected peaks in HPLC chromatogram - Presence of degradation products.- Impurities in the original sample.- Compare the chromatogram with a reference standard to identify the correct peak for this compound.- Analyze a freshly prepared sample to see if the unexpected peaks are still present.- If degradation is confirmed, review and optimize storage and handling procedures.

Quantitative Data on Stability

The stability of this compound is influenced by several factors. The following tables summarize the quantitative effects of temperature and pH on its degradation.

Table 1: Effect of Temperature on this compound Stability

TemperatureStorage DurationRemaining C3G (%)Source
33 ± 2°C1 week< 50%
70°C24 hours~50% (in aronia powder)
4°C2 months~60% (in aronia juice, pH 3.5)
-20°C≥ 4 yearsStable

Table 2: Effect of pH on Cyanidin Glycoside Stability

pHCompoundIncubation Time & TempRemaining Compound (%)Source
2.0Cyanidin 3-glucoside8 hours at 25°C99%
7.0Cyanidin 3-glucoside300 minutes at 55°C> 50%
1-9This compoundNot specifiedLower resistance to hydration and bleaching compared to Cyanidin 3-glucoside

Experimental Protocols

Protocol 1: Determination of Total Monomeric Anthocyanin Content by pH Differential Method

This method is based on the structural transformation of the anthocyanin chromophore with a change in pH, which is measured spectrophotometrically.

  • Materials:

    • This compound sample

    • Potassium chloride buffer (0.025 M), pH 1.0

    • Sodium acetate buffer (0.4 M), pH 4.5

    • Spectrophotometer

  • Procedure:

    • Prepare two dilutions of the sample, one with the pH 1.0 buffer and the other with the pH 4.5 buffer.

    • Let the solutions stand for at least 15 minutes to allow for equilibration.

    • Measure the absorbance of each solution at the wavelength of maximum absorption (λvis-max) and at 700 nm.

    • Calculate the absorbance (A) of the diluted sample as: A = (Aλvis-max - A700)pH 1.0 - (Aλvis-max - A700)pH 4.5.

    • Calculate the monomeric anthocyanin concentration (mg/L) as: (A x MW x DF x 1000) / (ε x l), where MW is the molecular weight of this compound (484.84 g/mol ), DF is the dilution factor, ε is the molar extinction coefficient of cyanidin 3-glucoside (26,900 L/mol·cm), and l is the pathlength in cm.

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol allows for the specific quantification of this compound and its degradation products over time under different storage conditions.

  • Materials:

    • This compound sample

    • HPLC system with a C18 column and a UV-Vis or DAD detector

    • Mobile phase A: e.g., 0.1% formic acid in water

    • Mobile phase B: e.g., acetonitrile

    • Appropriate buffers or solvents for sample preparation

  • Procedure:

    • Prepare solutions of this compound under the desired storage conditions (e.g., different temperatures, pH values, light exposure).

    • At specified time intervals, take an aliquot of each sample.

    • Filter the aliquot through a 0.45 µm syringe filter before injection into the HPLC system.

    • Separate the compounds using a suitable gradient elution program.

    • Detect this compound at its maximum absorbance wavelength (around 520 nm).

    • Quantify the peak area of this compound and compare it to a standard curve of a known concentration to determine its concentration.

    • Plot the concentration of this compound as a function of time to determine the degradation kinetics.

Visualizations

degradation_pathway C3G This compound (Flavylium Cation, Red) Carbinol Carbinol Pseudobase (Colorless) C3G->Carbinol + H2O (pH increase) Chalcone Chalcone (Colorless/Yellow) Carbinol->Chalcone Ring Opening Degradation Degradation Products (e.g., Protocatechuic acid, Phloroglucinaldehyde) Chalcone->Degradation Irreversible Degradation

Caption: Simplified degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare C3G solutions under various conditions (Temp, pH, Light) Sampling Take aliquots at different time points Prep->Sampling HPLC HPLC Analysis Sampling->HPLC Spectro Spectrophotometry (pH differential) Sampling->Spectro Quantify Quantify C3G concentration HPLC->Quantify Spectro->Quantify Kinetics Determine degradation kinetics Quantify->Kinetics

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_logic rect_node rect_node Start Degradation Suspected? Check_pH Is pH < 3.0? Start->Check_pH Check_Temp Is Temp <= -20°C? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to < 3.0 Check_pH->Adjust_pH No Check_Light Stored in Dark? Check_Temp->Check_Light Yes Adjust_Temp Store at <= -20°C Check_Temp->Adjust_Temp No Solution_Good Storage Conditions Likely Optimal Check_Light->Solution_Good Yes Adjust_Light Store in Dark Check_Light->Adjust_Light No Adjust_pH->Check_Temp Adjust_Temp->Check_Light Adjust_Light->Solution_Good

Caption: Troubleshooting logic for this compound storage.

References

Technical Support Center: Strategies to Reduce Cyanidin 3-Galactoside Loss in Food Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyanidin 3-galactoside (C3G-gal). Our goal is to help you minimize the loss of this valuable bioactive compound during your experiments and manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during food processing?

A1: The stability of this compound is significantly influenced by a combination of environmental and processing factors. The most critical factors include:

  • Temperature: High temperatures, commonly used in thermal processing methods like pasteurization and sterilization, accelerate the degradation of this compound.[1][2]

  • pH: this compound is most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline values, its stability decreases dramatically.[1][3]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of this compound.

  • Light: Exposure to light, particularly UV light, can cause photodegradation of the compound.

  • Enzymes: The presence of enzymes like polyphenol oxidase (PPO) can lead to enzymatic degradation of this compound, especially in the presence of other phenolic compounds.[4]

  • Food Matrix Components: Interactions with other components in the food matrix, such as proteins, polysaccharides, and metal ions, can either stabilize or destabilize this compound.

Q2: At what pH is this compound most stable?

A2: this compound, like other anthocyanins, exhibits its highest stability in highly acidic environments, typically at a pH below 3.0. In this acidic range, it exists predominantly in its most stable form, the red flavylium cation. As the pH increases, it undergoes structural transformations to less stable forms, leading to color loss and degradation.

Q3: What are the major degradation products of this compound?

A3: The thermal and pH-induced degradation of this compound primarily involves the opening of its heterocyclic ring. This leads to the formation of a colorless chalcone, which can then be further broken down into smaller phenolic compounds. The most commonly identified degradation products are protocatechuic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).

Troubleshooting Guides

Issue 1: Significant loss of this compound content after thermal processing.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Excessive Heat Exposure (Temperature and/or Time) - Reduce processing temperature and time: Optimize your thermal process to use the lowest possible temperature and shortest duration necessary to achieve the desired safety and quality outcomes. - Investigate non-thermal processing alternatives: Explore technologies like high-pressure processing (HPP), pulsed electric fields (PEF), or ultrasound, which can inactivate microorganisms with minimal heat application.
Unfavorable pH of the Food Matrix - Acidify the product: If feasible for your product, lower the pH to below 3.0 to enhance the stability of this compound during heating. - Buffer the system: Use food-grade acidulants to maintain a low pH throughout the processing and storage.
Presence of Oxygen - Deaerate the product: Remove dissolved oxygen from the product before processing using techniques like vacuum deaeration. - Inert atmosphere processing: Process and package the product under an inert atmosphere (e.g., nitrogen) to minimize oxygen exposure.
Enzymatic Degradation - Blanching: If processing raw plant materials, a blanching step can inactivate enzymes like polyphenol oxidase before further processing. - Use of enzyme inhibitors: In some applications, specific enzyme inhibitors can be used, but their suitability for food products must be carefully evaluated.
Issue 2: Inconsistent or low recovery of this compound during HPLC analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Incomplete Extraction - Optimize extraction solvent: Ensure the extraction solvent is appropriately acidified (e.g., with formic acid or hydrochloric acid) to maintain the stability of this compound. - Evaluate extraction method: Sonication or shaking can improve extraction efficiency. Ensure sufficient extraction time and solvent-to-sample ratio.
Degradation during Sample Preparation - Work in low light conditions: Protect samples from light exposure during extraction and preparation. - Keep samples cool: Use ice baths or refrigerated centrifuges to minimize thermal degradation. - Analyze samples promptly: Analyze extracts as soon as possible after preparation. If storage is necessary, store at -20°C or below in the dark.
HPLC System Issues - Check for leaks: Inspect all fittings and connections for any signs of leakage. - Mobile phase degassing: Ensure mobile phases are properly degassed to prevent air bubbles in the pump and detector. - Column contamination: If peak shape degrades or pressure increases, the column may be contaminated. Flush the column according to the manufacturer's instructions or replace it. - Inconsistent mobile phase composition: If retention times are drifting, there may be an issue with the pump's proportioning valves. Manually pre-mix the mobile phase to verify.
Inappropriate HPLC Method Parameters - Incorrect detection wavelength: The maximum absorbance for this compound is typically around 520 nm. Ensure your detector is set to this wavelength. - Suboptimal mobile phase gradient: The gradient elution profile may need to be optimized to achieve good separation from interfering compounds.

Quantitative Data on this compound Stability

The degradation of this compound and related anthocyanins typically follows first-order kinetics. The following tables summarize key kinetic parameters from various studies.

Table 1: Half-life (t_1/2_) of Cyanidin Glycosides at Different Temperatures and pH

CompoundMatrixTemperature (°C)pHHalf-life (t_1/2_) (min)Reference
Cyanidin-3-glucosideHaskap berry extract702.5>480
Cyanidin-3-glucosideHaskap berry extract902.5~100
Cyanidin-3-glucosideHaskap berry extract707.0<30
Cyanidin-3-glucosideHaskap berry extract907.0<15
Cyanidin-3-glucosylrutinosideSour cherry paste80-32.10
Cyanidin-3-rutinosideSour cherry paste80-45.69

Table 2: Degradation Rate Constants (k) of Cyanidin Glycosides during Thermal Treatment

CompoundMatrixTemperature (°C)pHRate Constant (k) (min⁻¹)Reference
Cyanidin-3-glucosylrutinosideSour cherry paste80-2.2 x 10⁻²
Cyanidin-3-glucosylrutinosideSour cherry paste120-8.5 x 10⁻²
Cyanidin-3-rutinosideSour cherry paste80-1.5 x 10⁻²
Cyanidin-3-rutinosideSour cherry paste120-8.4 x 10⁻²

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Fruit Juice by HPLC-DAD

This protocol provides a general method for the analysis of this compound in a liquid matrix.

1. Materials and Reagents:

  • This compound analytical standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (or trifluoroacetic acid)

  • Deionized water

  • 0.45 µm syringe filters

2. Sample Preparation:

  • If the juice contains suspended solids, centrifuge a portion at 4000 rpm for 10 minutes.

  • Filter the supernatant (or the clear juice) through a 0.45 µm syringe filter into an HPLC vial.

  • If dilution is necessary, use a mobile phase-like solvent (e.g., 5% acetonitrile in water with 0.1% formic acid).

3. HPLC-DAD Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.5% formic acid.

  • Mobile Phase B: Acetonitrile with 0.5% formic acid.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: Gradient to 30% B

    • 20-25 min: Gradient to 50% B

    • 25-30 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 520 nm.

  • Column Temperature: 25°C.

4. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards to generate a calibration curve of peak area versus concentration.

  • Inject the prepared sample.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

This compound Degradation Pathway

G cluster_pH pH Dependent Equilibria cluster_degradation Irreversible Degradation C3G This compound (Flavylium Cation, Red) CP Carbinol Pseudobase (Colorless) C3G->CP + H2O (Hydration) CQ Quinoidal Base (Purple/Blue) C3G->CQ - H+ (Deprotonation) CP->C3G - H2O CC Chalcone (Colorless/Yellowish) CP->CC Ring Opening CQ->C3G + H+ DP Degradation Products CC->DP PA Protocatechuic Acid DP->PA PG Phloroglucinaldehyde DP->PG

Caption: pH-dependent degradation pathway of this compound.

Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Food Sample Extraction Extraction (Acidified Solvent) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC-DAD System Filtration->HPLC Data Data Acquisition (Chromatogram at 520 nm) HPLC->Data Quantification Quantification of C3G-gal Data->Quantification Standard Standard Preparation Calibration Calibration Curve Standard->Calibration Calibration->Quantification

Caption: Workflow for this compound extraction and analysis.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of Cyanidin 3-Galactoside and Cyanidin 3-Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacities of two prominent anthocyanins, cyanidin 3-galactoside (Cy3Gal) and cyanidin 3-glucoside (Cy3Glu). The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid in research and development decisions.

Introduction

This compound and cyanidin 3-glucoside are naturally occurring anthocyanins found in a variety of fruits and vegetables, contributing to their vibrant red, purple, and blue hues. Beyond their role as pigments, these compounds are recognized for their potent antioxidant properties, which are attributed to their unique chemical structures. Understanding the nuances in their antioxidant potential is crucial for their application in pharmaceuticals, nutraceuticals, and functional foods.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of Cy3Gal and Cy3Glu has been evaluated using various in vitro assays. While direct comparative studies on pure compounds are limited, the available data provides valuable insights into their relative efficacy.

Antioxidant AssayThis compound (Cy3Gal)Cyanidin 3-Glucoside (Cy3Glu)Reference
DPPH Radical Scavenging Activity High scavenging activity reported, but specific IC50 values for the pure compound in direct comparison are not readily available in the reviewed literature.IC50: 0.014 mg/mL[1]
ABTS Radical Cation Scavenging Activity Possesses strong ABTS radical scavenging capabilities.Generally considered to have high ABTS scavenging activity.[1]
Oxygen Radical Absorbance Capacity (ORAC) Information on the specific ORAC value for the pure compound is not readily available in the reviewed literature.Reported to have an antioxidant activity 3.5 to 4 times higher than Trolox (a vitamin E analog).[2]
Ferric Reducing Antioxidant Power (FRAP) Antioxidative activity was found to be slightly lower than that of Cy3Glu.Antioxidative activity was found to be slightly higher than that of Cy3Gal.[1]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. The final concentration used in the assay is typically around 0.1 mM.

  • Reaction Mixture: Add various concentrations of the test compound (Cy3Gal or Cy3Glu) to the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, usually 30 minutes.

  • Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • ABTS•+ Generation: The ABTS radical cation is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Reagent Dilution: The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • Measurement: The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

  • Reagent Preparation: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction Mixture: The test compound, the fluorescent probe, and the buffer are mixed in a microplate well.

  • Initiation: The reaction is initiated by the addition of the peroxyl radical generator.

  • Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are expressed as Trolox equivalents.

Signaling Pathway Modulation

Both this compound and cyanidin 3-glucoside exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Cyanidin 3-Glucoside and the Nrf2 Signaling Pathway

Cyanidin 3-glucoside has been shown to activate the Nrf2-antioxidant response element (ARE) pathway.[3] This activation leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT), thereby enhancing the cell's endogenous antioxidant defense system.

C3G_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C3G Cyanidin 3-Glucoside Keap1 Keap1 C3G->Keap1 Inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Induces Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Provides

Caption: Cyanidin 3-Glucoside activates the Nrf2 pathway by inhibiting Keap1, leading to Nrf2 translocation and antioxidant enzyme expression.

This compound and the Nrf2 Signaling Pathway

This compound is also implicated in the modulation of the Nrf2 pathway. Research suggests that it may exert its protective effects by inhibiting the TGF-β/mTOR signaling pathway via the upregulation of NRF2 and its downstream target, heme oxygenase-1 (HO-1).

Cy3Gal_Nrf2_Pathway cluster_signaling Signaling Cascade cluster_response Cellular Response Cy3Gal This compound NRF2 Nrf2 Cy3Gal->NRF2 Activates TGF_beta_mTOR TGF-β/mTOR Signaling NRF2->TGF_beta_mTOR Inhibits HO1 Heme Oxygenase-1 (HO-1) NRF2->HO1 Induces Expression Antioxidant_Response Antioxidant & Anti-inflammatory Response HO1->Antioxidant_Response Mediates Cellular_Homeostasis Cellular Homeostasis Antioxidant_Response->Cellular_Homeostasis Promotes

Caption: this compound activates the Nrf2/HO-1 axis, which in turn can inhibit pro-fibrotic signaling pathways like TGF-β/mTOR.

Conclusion

Both this compound and cyanidin 3-glucoside are potent antioxidants with the ability to scavenge free radicals and modulate key cellular signaling pathways involved in oxidative stress response. The available evidence suggests that cyanidin 3-glucoside may have a slightly higher antioxidant capacity in some in vitro assays. However, the lack of comprehensive, direct comparative studies necessitates further research to definitively establish their relative potencies. The choice between these two molecules for specific research or product development applications may depend on the target biological system and the desired mechanistic action, particularly concerning their differential effects on signaling pathways beyond Nrf2.

References

A Comparative Analysis of Cyanidin Glycosides in Diverse Fruit Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of cyanidin glycosides across a variety of fruit species. Designed for researchers, scientists, and professionals in drug development, this guide offers a synthesis of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to support further investigation into the therapeutic potential of these compounds.

Quantitative Analysis of Cyanidin Glycosides in Fruits

Cyanidin and its glycosidic forms are among the most prevalent anthocyanins in nature, contributing to the vibrant red, purple, and blue hues of many fruits.[1] The concentration and specific composition of these glycosides vary significantly among different fruit species, influencing their potential health benefits. The following table summarizes the cyanidin glycoside content in a selection of fruits, providing a basis for comparative assessment.

Fruit SpeciesPredominant Cyanidin GlycosidesTotal Cyanidin Glycosides (mg/100g FW)Key References
Blackberry (Rubus fruticosus)Cyanidin-3-O-glucoside88.24[2]
Blackcurrant (Ribes nigrum)Cyanidin-3-O-rutinoside17.48[2]
Blueberry (Vaccinium corymbosum)Cyanidin-3-O-galactoside, Cyanidin-3-O-glucoside, Cyanidin-3-O-arabinosideVaries by cultivar[3][4]
Chokeberry (Aronia melanocarpa)Cyanidin-3-O-galactoside, Cyanidin-3-O-arabinoside, Cyanidin-3-O-xyloside, Cyanidin-3-O-glucosideUp to 1480
Cranberry (Vaccinium macrocarpon)Cyanidin-3-O-galactoside, Cyanidin-3-O-arabinosideVaries by cultivar
Elderberry (Sambucus nigra)Cyanidin-3-O-sambubioside, Cyanidin-3-O-glucosideHigh concentration
Raspberry (Red) (Rubus idaeus)Cyanidin-3-O-sophoroside, Cyanidin-3-O-glucosideVaries by cultivar
Raspberry (Black) (Rubus occidentalis)Cyanidin-3-O-rutinoside, Cyanidin-3-O-xylosylrutinoside, Cyanidin-3-O-glucoside, Cyanidin-3-O-sambubiosideHigh concentration
Strawberry (Fragaria × ananassa)Cyanidin-3-O-glucosideLow concentration
Sweet Cherry (Prunus avium)Cyanidin-3-O-rutinoside, Cyanidin-3-O-glucoside18.73
Plum (Prunus domestica)Cyanidin-3-O-rutinoside8.63

FW: Fresh Weight. The content of cyanidin glycosides can vary significantly based on cultivar, ripeness, and growing conditions.

Experimental Protocols

Accurate quantification of cyanidin glycosides is paramount for comparative studies. The following outlines a general workflow and specific methodologies for the extraction and analysis of these compounds from fruit matrices.

Experimental Workflow for Cyanidin Glycoside Analysis

experimental_workflow sample_prep Fruit Sample Preparation (Homogenization, Freeze-drying) extraction Extraction of Anthocyanins (e.g., acidified methanol/ethanol) sample_prep->extraction Transfer to extraction solvent purification Purification (e.g., Solid Phase Extraction) extraction->purification Crude extract analysis UPLC-MS/MS Analysis purification->analysis Purified extract quantification Quantification (Comparison with standards) analysis->quantification Chromatographic data data_analysis Data Analysis and Comparison quantification->data_analysis Quantitative results

Caption: A generalized workflow for the extraction, purification, and quantification of cyanidin glycosides from fruit samples.

Methodology for Extraction and Quantification

1. Sample Preparation: Fresh fruit samples are typically homogenized to a fine powder, often after being freeze-dried to remove water content.

2. Extraction: A common and effective method for extracting anthocyanins is solid-liquid extraction using polar solvents.

  • Solvent: A mixture of methanol or ethanol with a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) is frequently used to maintain the stability of the anthocyanins in their colored flavylium cation form.

  • Procedure: The powdered fruit sample is mixed with the acidified solvent and can be subjected to methods like maceration, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) to enhance efficiency. The mixture is then centrifuged, and the supernatant containing the anthocyanins is collected.

3. Purification: The crude extract often contains other compounds like sugars and organic acids that can interfere with analysis. Solid-phase extraction (SPE) is a widely used technique for purifying and concentrating anthocyanins from the crude extract. C18 cartridges are commonly employed for this purpose.

4. Quantification by UPLC-MS/MS: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of individual cyanidin glycosides.

  • Chromatographic Separation: A C18 reversed-phase column is typically used to separate the different anthocyanin compounds. The mobile phase usually consists of a gradient of acidified water and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometry Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for accurate quantification. This involves selecting the specific precursor ion (the molecular ion of the cyanidin glycoside) and a characteristic product ion for each compound.

  • Quantification: The concentration of each cyanidin glycoside is determined by comparing the peak area from the sample to a calibration curve generated using certified reference standards.

Signaling Pathways Modulated by Cyanidin Glycosides

Cyanidin glycosides, particularly cyanidin-3-O-glucoside (C3G), have been shown to exert their biological effects by modulating key cellular signaling pathways involved in antioxidant defense and inflammation.

The Keap1-Nrf2 Antioxidant Response Pathway

Cyanidin-3-glucoside is a known activator of the Nrf2 pathway, a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like C3G, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Keap1_Nrf2_Pathway cluster_nucleus C3G Cyanidin-3-Glucoside (C3G) Keap1_Nrf2 Keap1-Nrf2 Complex C3G->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Nrf2_n->ARE Binds to NFkB_Pathway cluster_nucleus Inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates C3G Cyanidin-3-Glucoside (C3G) C3G->IKK Inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) NFkB_n->Inflammatory_Genes Activates

References

Stability of Cyanidin 3-Galactoside: A Comparative Analysis Against Other Anthocyanins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of cyanidin 3-galactoside with other common anthocyanins, supported by experimental data. Understanding the relative stability of these natural pigments is crucial for their application in pharmaceuticals, functional foods, and as natural colorants. This document summarizes quantitative data, details experimental methodologies for stability assessment, and visualizes the chemical transformations underlying anthocyanin degradation.

Comparative Stability Data

The stability of anthocyanins is paramount to their efficacy and application. Environmental factors such as pH, temperature, and light significantly influence their degradation. The following table summarizes the comparative stability of this compound against other prevalent anthocyanins based on available experimental data. In general, the stability of anthocyanins is influenced by their structure, with factors like glycosylation and the substitution pattern on the B-ring playing a key role.[1]

AnthocyaninChemical StructureComparative StabilitySupporting Data
This compound (C3G) Cyanidin with a galactose at the 3-positionLess stable than cyanidin 3-glucoside under certain conditions.[2] More stable than anthocyanins with arabinose in cranberry against oxygen and ascorbic acid degradation.[2] Stability is highly dependent on pH; it is more stable at low acid concentrations but becomes unstable at higher concentrations compared to other galactosides.[2]A study reported lower resistance to hydration and bleaching compared to cyanidin 3-glucoside in solutions with pH ranging from 1 to 9.[2]
Cyanidin 3-Glucoside (Cy3G) Cyanidin with a glucose at the 3-positionGenerally more stable than this compound. However, some studies show cyanidin aglycone to have greater thermal stability than its 3-glucoside at neutral pH.At 55°C and pH 7.0, after 10 minutes, 96.47% of cyanidin remained intact compared to 78.83% of cyanidin 3-glucoside.
Delphinidin 3-Glucoside Delphinidin with a glucose at the 3-positionGenerally less stable than cyanidin derivatives due to a higher number of hydroxyl groups on the B-ring, making it more susceptible to oxidation.More than 90% of delphinidin 3-glucoside remained intact after 24 hours at pH up to 3.3, with stability rapidly decreasing at pH > 4.5.
Malvidin 3-Glucoside Malvidin with a glucose at the 3-positionMore stable than cyanidin and delphinidin derivatives. The methoxyl groups on the B-ring enhance its stability.Shows better color stability over a wider pH range compared to cyanidin and delphinidin.
Pelargonidin 3-Glucoside Pelargonidin with a glucose at the 3-positionStability is generally lower than cyanidin derivatives due to fewer hydroxyl groups on the B-ring, which affects its antioxidant potential and subsequent stability.
Peonidin 3-Glucoside Peonidin with a glucose at the 3-positionIntermediate stability between cyanidin and malvidin derivatives. The presence of one methoxyl group provides more stability than cyanidin.Generally more stable to heat and light than cyanidin.

Experimental Protocols

A standardized approach is crucial for the comparative evaluation of anthocyanin stability. Below are detailed methodologies for key experiments.

Sample Preparation: Anthocyanin Extraction and Purification
  • Objective: To obtain a purified anthocyanin extract for stability studies.

  • Protocol:

    • Extraction: Macerate the plant material (e.g., berries, flowers) with an acidified solvent, typically ethanol or methanol with a small percentage of hydrochloric or formic acid (e.g., 80% ethanol, 0.1% HCl). The acidic conditions are crucial for stabilizing the flavylium cation, the colored form of anthocyanins.

    • Filtration and Concentration: Filter the extract to remove solid debris. The solvent is then evaporated under reduced pressure at a low temperature (e.g., <40°C) to obtain a concentrated crude extract.

    • Purification: The crude extract is subjected to column chromatography, often using an Amberlite XAD-7 resin or similar, to separate anthocyanins from other phenolic compounds, sugars, and organic acids. The column is first washed with water to remove sugars and then with an acidified ethanol solution to elute the anthocyanins.

    • Final Purification and Quantification: The eluted fraction can be further purified using high-performance liquid chromatography (HPLC). The concentration of the purified anthocyanin is determined using the pH differential method.

Quantification of Total Monomeric Anthocyanins (pH Differential Method)
  • Objective: To quantify the total monomeric anthocyanin content.

  • Protocol:

    • Prepare two dilutions of the anthocyanin sample: one with potassium chloride buffer (pH 1.0) and another with sodium acetate buffer (pH 4.5).

    • Allow the solutions to equilibrate for at least 15 minutes.

    • Measure the absorbance of both solutions at the wavelength of maximum absorption (λvis-max, typically around 520 nm) and at 700 nm (to correct for haze) using a spectrophotometer.

    • The total monomeric anthocyanin concentration (in cyanidin-3-glucoside equivalents) is calculated using the following formula: Total Anthocyanins (mg/L) = (A × MW × DF × 1000) / (ε × l) Where:

      • A = (A_λvis-max - A_700nm)_pH 1.0 - (A_λvis-max - A_700nm)_pH 4.5

      • MW (Molecular Weight) = 449.2 g/mol for cyanidin-3-glucoside

      • DF = Dilution Factor

      • ε (Molar Extinction Coefficient) = 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside

      • l (Pathlength) = 1 cm

Thermal Stability Assessment
  • Objective: To determine the degradation kinetics of anthocyanins at different temperatures.

  • Protocol:

    • Prepare solutions of the purified anthocyanin in a buffer of a specific pH (e.g., pH 3.5).

    • Dispense the solutions into sealed vials to prevent evaporation.

    • Incubate the vials at various constant temperatures (e.g., 60, 80, 100°C) in a water bath or heating block.

    • At regular time intervals, remove a vial from each temperature and immediately cool it in an ice bath to stop the degradation reaction.

    • Quantify the remaining anthocyanin content in each sample using the pH differential method or HPLC.

    • The degradation is often modeled using first-order kinetics. The degradation rate constant (k) and half-life (t₁/₂) are calculated by plotting the natural logarithm of the anthocyanin concentration versus time.

pH Stability Assessment
  • Objective: To evaluate the stability of anthocyanins across a range of pH values.

  • Protocol:

    • Prepare a series of buffers with a wide pH range (e.g., pH 1 to 10).

    • Add a known concentration of the purified anthocyanin to each buffer.

    • Store the solutions at a constant temperature in the dark to prevent photodegradation.

    • Measure the anthocyanin content at initial time and after specific storage periods using the pH differential method or by monitoring the absorbance at λvis-max.

    • The percentage of remaining anthocyanin is plotted against the pH to determine the pH stability profile.

Visualizing Anthocyanin Degradation

The degradation of anthocyanins is a complex process involving several chemical transformations. The following diagrams illustrate the general pathways of anthocyanin degradation.

Anthocyanin_Degradation_Pathway Anthocyanin Anthocyanin (Flavylium Cation, Red at low pH) Enzymatic Enzymatic Degradation Anthocyanin->Enzymatic Enzymes Chemical Chemical Degradation Anthocyanin->Chemical pH, Temp, Light Chalcone Chalcone (Colorless or Yellowish) Anthocyanin->Chalcone hydration Deglycosylation Deglycosylation (via β-glucosidase) Enzymatic->Deglycosylation Oxidation Oxidation (via Peroxidase, PPO) Enzymatic->Oxidation pH_Increase pH Increase Chemical->pH_Increase Temperature High Temperature Chemical->Temperature Light Light Exposure Chemical->Light Aglycone Aglycone (Anthocyanidin) Deglycosylation->Aglycone Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Aglycone->Oxidation pH_Increase->Chalcone Temperature->Chalcone Degradation_Products Further Degradation Products (e.g., Phenolic Acids) Chalcone->Degradation_Products

Caption: General pathways of enzymatic and chemical degradation of anthocyanins.

The initial step in the degradation of many anthocyanins can be either enzymatic or chemical. Enzymatic degradation often involves deglycosylation by β-glucosidases, followed by oxidation of the resulting aglycone by peroxidases or polyphenol oxidases. Chemical degradation is highly influenced by environmental factors. An increase in pH leads to the transformation of the stable flavylium cation to colorless carbinol and chalcone forms, which are more susceptible to degradation. High temperatures and light exposure also accelerate these degradation reactions.

Experimental_Workflow start Plant Material extraction Extraction & Purification start->extraction quantification Quantification (pH Differential Method) extraction->quantification stability_tests Stability Assessment quantification->stability_tests thermal Thermal Stability stability_tests->thermal ph_stability pH Stability stability_tests->ph_stability photostability Photostability stability_tests->photostability analysis Data Analysis (Degradation Kinetics, Half-life) thermal->analysis ph_stability->analysis photostability->analysis end Comparative Stability Profile analysis->end

Caption: Workflow for comparative stability analysis of anthocyanins.

References

A Comparative Guide to the Analytical Validation of Cyanidin 3-Galactoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following sections present a summary of quantitative data, detailed experimental protocols, and visual workflows for the analytical determination of cyanidin 3-galactoside and related anthocyanins.

Data Presentation: Comparison of Analytical Methods

The quantitative performance of various analytical methods is crucial for selecting the appropriate technique for a specific research need. The following tables summarize the validation parameters for High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methods used for the analysis of this compound and its close structural analog, cyanidin 3-glucoside.

Table 1: HPLC-UV Method Validation Parameters for Anthocyanin Analysis

ParameterThis compound (in Cranberry)[1][2][3]Cyanidin 3-Glucoside (General)
Linearity Range 0.57–36.53 µg/mL0.01 to 800 µg/mL[4]
Correlation Coefficient (r²) ≥ 99.5%≥ 0.99[4]
Limit of Detection (LOD) 0.018 µg/mL0.01–3.7 µg/mL
Limit of Quantification (LOQ) Not explicitly stated, but MDL is 0.018 µg/mL0.03–8.5 µg/mL
Repeatability (RSDr) 1.77% to 3.31%Not explicitly stated

Table 2: LC-MS/MS Method Validation Parameters for Anthocyanin Analysis

ParameterCyanidin 3-Glucoside (in Rat Plasma)Cyanidin 3-Glucoside (in Human Plasma and Urine)
Linearity Range 3.00–2700 ng/mL0.20–200 ng/mL
Correlation Coefficient (r²) ≥ 0.99≥ 0.998
Limit of Detection (LOD) Not explicitly stated0.05 ng/mL (plasma), 0.10 ng/mL (urine)
Limit of Quantification (LOQ) 3.00 ng/mLNot explicitly stated
Intra-day Precision (%RSD) < 14.5%≤ 14.6%
Inter-day Precision (%RSD) < 14.5%≤ 14.6%
Accuracy -11.5% to 13.6%≤ 14.6%
Recovery Not explicitly stated80.0%–110.4%

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable analytical results. The following are representative methodologies for the analysis of this compound and related compounds.

Protocol 1: HPLC-UV Analysis of this compound in Cranberry Products

1. Sample Preparation (Extraction):

  • Combine a known weight of the sample (e.g., freeze-dried cranberry powder) with an acidified methanol solution.

  • Utilize a combination of sonication and shaking for thorough extraction of anthocyanins.

  • Centrifuge the mixture and collect the supernatant.

  • Filter the final extract solution before HPLC analysis.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase (RP) column.

  • Mobile Phase: A binary mobile phase with a gradient elution program is used for separation. The specific composition of the mobile phase components (e.g., acidified water and an organic solvent like acetonitrile or methanol) and the gradient profile should be optimized for adequate separation.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection at 520 nm.

  • Run Time: Approximately 35 minutes.

3. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: LC-MS/MS Analysis of Cyanidin 3-Glucoside in Biological Matrices

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the plasma or urine sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte of interest with an appropriate organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., Zorbax SB-C18, 50 × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using two solvents, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: A typical flow rate is between 0.4 and 1.0 mL/min.

3. Mass Spectrometric Conditions:

  • Ionization Source: Electrospray ionization (ESI), often in positive or negative ion mode depending on the analyte. For cyanidin 3-glucoside, negative ion mode has been reported.

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Transitions: For cyanidin 3-glucoside, a precursor to product ion transition of m/z 447.3 → 285.2 has been used for quantification. An internal standard, such as quercetin-3-O-glucoside (m/z 463.0 → 300.1), is recommended for improved accuracy.

Mandatory Visualizations

The following diagrams illustrate the general workflows for sample analysis and the biosynthetic pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample (e.g., Cranberry Product, Plasma) Extraction Extraction / SPE Sample->Extraction Filtration Filtration / Reconstitution Extraction->Filtration HPLC_UPLC HPLC / UPLC Separation Filtration->HPLC_UPLC Detector UV or MS/MS Detection HPLC_UPLC->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Result Result Quantification->Result

General Experimental Workflow for this compound Analysis.

Biosynthesis_Pathway Precursors General Phenylpropanoid Pathway Precursors Chalcone Chalcone Precursors->Chalcone Flavanone Flavanone Chalcone->Flavanone Dihydroflavonol Dihydroflavonol Flavanone->Dihydroflavonol Leucoanthocyanidin Leucoanthocyanidin Dihydroflavonol->Leucoanthocyanidin Cyanidin Cyanidin Leucoanthocyanidin->Cyanidin C3G This compound Cyanidin->C3G UCGalT UDP_Galactose UDP-Galactose UDP_Galactose->C3G

Simplified Biosynthesis Pathway of this compound.

References

A Comparative Guide to the In Vitro and In Vivo Antioxidant Activity of Cyanidin 3-Galactoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo antioxidant activities of cyanidin 3-galactoside (Cy3Gal), a prominent anthocyanin found in a variety of fruits and berries.[1][2] By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this natural compound.

In Vitro Antioxidant Activity: A Quantitative Overview

The in vitro antioxidant capacity of a compound is a measure of its ability to neutralize free radicals in a controlled laboratory setting. Common assays used to determine this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays.

This compound has demonstrated potent radical scavenging capabilities in various in vitro models.[1] While data for the pure compound is sometimes embedded within studies on extracts, the available information consistently points to its significant antioxidant potential.

AssayCompound/ExtractResultReference
DPPH Radical Scavenging Activity Extract of hawthorn fruit peel (containing 179.4 mg/g Cy3Gal)IC50: 6.72 µg/mL[3]
Oxygen Radical Absorbance Capacity (ORAC) Extract of hawthorn fruit peel (containing 179.4 mg/g Cy3Gal)11.65 ± 2.37 µM Trolox equivalents (TE)/mg[3]
ABTS Radical Scavenging Activity This compoundStrong scavenging activity has been reported, though specific IC50 values for the pure compound are not consistently available in the literature.
Malondialdehyde (MDA) Inhibition (in LDL oxidation) Cyanidin 3-O-β-glucopyranoside (a closely related compound)IC50: 6.5 µM

Note: The DPPH and ORAC values are for an extract, but the high concentration of Cy3Gal suggests it is a primary contributor to the observed activity. The MDA inhibition data for the closely related cyanidin 3-O-β-glucopyranoside further supports the potent antioxidant effect of cyanidin glycosides.

In Vivo Antioxidant Activity: Evidence from Preclinical Models

In vivo studies are crucial for understanding the physiological relevance of a compound's antioxidant activity, as they account for factors like bioavailability, metabolism, and interaction with biological systems. While research on purified this compound is still emerging, studies on closely related compounds and extracts rich in Cy3Gal provide strong evidence of its potential in vivo efficacy.

The antioxidant effects in vivo are often assessed by measuring the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), as well as by quantifying markers of oxidative damage like malondialdehyde (MDA).

Animal ModelTreatmentKey FindingsReference
Diabetic db/db miceCyanidin-3-O-glucoside (C3G)Significantly reversed the impaired activities of SOD and CAT in pancreatic islets.
Mice with CPT-11-Induced Intestinal MucositisCyanidin (aglycone of Cy3Gal)Increased duodenal SOD and CAT activity and reduced MDA levels.
MiceChokeberry extract (rich in Cy3Gal)Induced improvement in the antioxidant enzyme system including SOD, CAT, and GPx.

These studies collectively suggest that cyanidin and its glycosides, including Cy3Gal, can bolster the body's natural antioxidant defense systems and mitigate oxidative damage in various pathological conditions.

Experimental Protocols

In Vitro Antioxidant Assays

A detailed understanding of the experimental methodologies is critical for the replication and interpretation of research findings.

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

  • Sample Preparation: The test compound (this compound) is dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

  • Generation of ABTS Radical Cation: ABTS is reacted with a strong oxidizing agent, such as potassium persulfate, to generate the ABTS•+ solution. This solution is then diluted to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Sample Preparation: Similar to the DPPH assay, a series of concentrations of the test compound are prepared.

  • Reaction: A small volume of the sample is added to a larger volume of the ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a set time at room temperature.

  • Measurement: The decrease in absorbance is measured spectrophotometrically.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.

In Vivo Antioxidant Activity Assessment

A typical preclinical study to evaluate the in vivo antioxidant activity of a compound like this compound would follow a structured workflow.

  • Animal Model Selection: An appropriate animal model that mimics a human condition of oxidative stress is chosen (e.g., diabetic mice, animals exposed to a pro-oxidant chemical).

  • Treatment Administration: Animals are divided into groups: a control group, a group receiving the vehicle, a group with induced oxidative stress, and one or more groups with induced oxidative stress that are treated with different doses of this compound. The compound is typically administered orally or via injection for a specified period.

  • Sample Collection: At the end of the treatment period, animals are euthanized, and blood and tissue samples (e.g., liver, kidney, brain) are collected.

  • Biomarker Analysis:

    • Antioxidant Enzyme Activity: The activities of SOD, CAT, and GPx are measured in tissue homogenates or blood lysates using specific enzyme assay kits.

    • Lipid Peroxidation: MDA levels, a marker of lipid peroxidation, are quantified in tissues using methods such as the thiobarbituric acid reactive substances (TBARS) assay.

  • Data Analysis: The results from the treated groups are compared with the control and oxidative stress groups to determine the effect of the compound on the antioxidant status.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can greatly aid in their comprehension.

G cluster_0 Cellular Response to Oxidative Stress ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes Induces transcription of AntioxidantEnzymes->ROS Neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Leads to C3G This compound C3G->ROS Scavenges

Caption: The Nrf2-ARE signaling pathway, a key mechanism for cellular antioxidant defense, can be activated by this compound.

G cluster_1 In Vivo Antioxidant Activity Experimental Workflow AnimalModel 1. Animal Model of Oxidative Stress Grouping 2. Group Allocation (Control, Stress, Treatment) AnimalModel->Grouping Treatment 3. Administration of This compound Grouping->Treatment SampleCollection 4. Blood and Tissue Collection Treatment->SampleCollection BiomarkerAnalysis 5. Analysis of Antioxidant Markers (SOD, CAT, GPx, MDA) SampleCollection->BiomarkerAnalysis DataAnalysis 6. Statistical Analysis and Interpretation BiomarkerAnalysis->DataAnalysis

Caption: A typical experimental workflow for evaluating the in vivo antioxidant activity of this compound.

Conclusion

The available evidence strongly supports the potent antioxidant activity of this compound, both in vitro and, by extension from related compounds, in vivo. Its ability to directly scavenge free radicals and to upregulate the endogenous antioxidant defense system through pathways like Nrf2-ARE highlights its potential as a therapeutic agent for conditions associated with oxidative stress. However, to fully elucidate its in vivo efficacy and to establish a more direct comparison with other antioxidants, further research focusing on the administration of purified this compound in preclinical models is warranted. This will enable the generation of more precise quantitative data and a deeper understanding of its mechanisms of action in a physiological context.

References

Comparative Bioavailability of Cyanidin Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the bioavailability of various cyanidin glycosides is crucial for the effective development of anthocyanin-based therapeutics and functional foods. This guide provides a comparative overview of the bioavailability of three key cyanidin glycosides: cyanidin-3-glucoside (C3G), cyanidin-3-rutinoside (C3R), and cyanidin-3-sophoroside (C3S), supported by available experimental data.

It is important to note that while data for C3G and C3R allows for some level of direct comparison, comprehensive pharmacokinetic data for C3S is notably scarce in publicly available literature, precluding a direct comparative analysis with the other two glycosides.

Quantitative Bioavailability Data

The following tables summarize key pharmacokinetic parameters for cyanidin-3-glucoside and cyanidin-3-rutinoside from a comparative study in rats. This is supplemented with data from other relevant studies in both rats and humans to provide a broader context.

Table 1: Comparative Bioavailability of Cyanidin-3-glucoside (C3G) and Cyanidin-3-rutinoside (C3R) in Rats

CompoundDosageCmax (µg/mL)Tmax (min)AUC (µg·h/mL)
Cyanidin-3-glucosideMulberry Extract-15[1]2.76 ± 0.88[1]
Cyanidin-3-rutinosideMulberry Extract-15[1]-[1]

Data from a study where Wistar rats were orally administered an anthocyanin-rich extract from wild mulberry. The plasma AUC represents the total for both glycosides and their metabolites.

Table 2: Additional Pharmacokinetic Data for Cyanidin Glycosides

CompoundSpeciesDosageCmaxTmaxAUC
Cyanidin-3-glucosideRat300 mg/kg (Black Rice Extract)-30 min[2]Indicated bioavailability of 0.5-1.5%
Cyanidin-3-glucosideHuman500 mg (Isotopically labeled)141 ± 70 nM1.8 ± 0.2 h279 ± 170 nmol·h/L
Cyanidin-3-rutinosideRat800 µmol/kg (Purified)850 ± 120 nmol/L0.5 - 2.0 h-
Cyanidin-3-rutinosideHumanBlackcurrant Anthocyanin Mixture46.3 ± 22.5 nmol/L1.25 - 1.75 h-
Cyanidin-3-sophorosideRatRed Raspberry Juice16.4 nmol/L (at 1h)--

Note: The data for cyanidin-3-sophoroside is from the Phenol-Explorer database and represents a single time-point concentration, not a comprehensive pharmacokinetic analysis.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing bioavailability data. Below are summaries of the experimental protocols from key studies cited.

Comparative Study of C3G and C3R in Rats (Hassimotto et al., 2008)
  • Subjects: Male Wistar rats.

  • Test Substance: An anthocyanin-rich extract from wild mulberry (Morus nigra L.), containing cyanidin-3-glucoside (79%) and cyanidin-3-rutinoside (19%).

  • Administration: Oral gavage.

  • Sample Collection: Blood samples were collected at various time points.

  • Analytical Method: Plasma concentrations of the anthocyanins and their metabolites were determined by high-performance liquid chromatography (HPLC).

Pharmacokinetic Study of C3G in Humans (de Ferrars et al., 2014)
  • Subjects: Eight healthy male participants.

  • Test Substance: 500 mg of isotopically labeled 6,8,10,3',5'-(13)C5-cyanidin-3-glucoside.

  • Administration: Oral bolus dose.

  • Sample Collection: Blood, urine, and fecal samples were collected over a 48-hour period.

  • Analytical Method: Samples were analyzed by HPLC-ESI-MS/MS to identify and quantify the parent compound and its metabolites. Non-compartmental pharmacokinetic modeling was used to establish elimination kinetics.

Absorption and Metabolism Signaling Pathways

The bioavailability of cyanidin glycosides is governed by their absorption in the gastrointestinal tract and subsequent metabolism.

Intestinal Absorption

The absorption of cyanidin glycosides is believed to be a complex process involving both passive diffusion and active transport. Studies suggest that glucose transporters, such as sodium-dependent glucose transporter 1 (SGLT1) and glucose transporter 2 (GLUT2), play a role in the uptake of cyanidin-3-glucoside by intestinal epithelial cells. The sugar moiety of the glycoside significantly influences which transporters are involved.

Intestinal_Absorption_of_Cyanidin_Glycosides cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Cyanidin Glycosides Cyanidin Glycosides SGLT1 SGLT1 Cyanidin Glycosides->SGLT1 Active Transport GLUT2 GLUT2 Cyanidin Glycosides->GLUT2 Facilitated Diffusion Intracellular Cyanidin Glycosides Intracellular Cyanidin Glycosides SGLT1->Intracellular Cyanidin Glycosides GLUT2->Intracellular Cyanidin Glycosides Absorbed Glycosides Absorbed Glycosides Intracellular Cyanidin Glycosides->Absorbed Glycosides Efflux

Intestinal absorption of cyanidin glycosides via glucose transporters.
Metabolism

Once absorbed, cyanidin glycosides undergo extensive phase II metabolism, primarily in the small intestine and liver. The main metabolic pathways are glucuronidation, sulfation, and methylation, catalyzed by UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferase (COMT), respectively. These modifications increase the water solubility of the compounds, facilitating their circulation and eventual excretion.

Metabolism_of_Cyanidin_Glycosides cluster_metabolism Phase II Metabolism Absorbed Cyanidin Glycoside Absorbed Cyanidin Glycoside UGTs UGTs Absorbed Cyanidin Glycoside->UGTs Glucuronidation SULTs SULTs Absorbed Cyanidin Glycoside->SULTs Sulfation COMT COMT Absorbed Cyanidin Glycoside->COMT Methylation Glucuronidated Metabolite Glucuronidated Metabolite UGTs->Glucuronidated Metabolite Sulfated Metabolite Sulfated Metabolite SULTs->Sulfated Metabolite Methylated Metabolite Methylated Metabolite COMT->Methylated Metabolite

Primary metabolic pathways of absorbed cyanidin glycosides.

Conclusion

The available data suggests that the nature of the sugar moiety attached to the cyanidin aglycone plays a significant role in its bioavailability. While both cyanidin-3-glucoside and cyanidin-3-rutinoside are absorbed, the limited comparative data in rats does not clearly indicate superior bioavailability for one over the other in terms of plasma concentration. However, the lack of robust pharmacokinetic data for cyanidin-3-sophoroside remains a critical knowledge gap.

For researchers in drug development and nutritional science, these findings underscore the importance of selecting specific cyanidin glycosides based on their intended application and target tissue, as their absorption and metabolic profiles can vary. Further head-to-head comparative studies, particularly including cyanidin-3-sophoroside, are imperative to build a more complete understanding and unlock the full therapeutic potential of these promising natural compounds.

References

A Researcher's Guide to Confirming the Purity of Commercial Cyanidin 3-Galactoside Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology, drug development, and natural product chemistry, the purity of analytical standards is paramount for generating accurate and reproducible data. Cyanidin 3-galactoside, a prominent anthocyanin found in many fruits and vegetables, is of significant interest for its potential health benefits. This guide provides a comparative overview of commercially available this compound standards and details the experimental protocols necessary for independent purity verification.

Comparison of Commercial this compound Standards

Sourcing high-purity this compound is a critical first step for any research endeavor. While many suppliers offer this standard, the stated purity and the extent of characterization can vary. Below is a summary of information gathered from various commercial suppliers. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for detailed purity information.

SupplierProduct NamePurity Specification (as stated by supplier)Analytical Method
Sigma-Aldrich (PhytoLab) This compound chloride phyproof® Reference Substance≥95.0% (HPLC)[1]HPLC
Cayman Chemical Cyanidin 3-O-β-D-Galactopyranoside (chloride)≥95%[2]Not specified on product page
MarkHerb Cyanidin-3-galactoside≥ 90% (HPLC)HPLC
Extrasynthese Cyanidin-3-O-glucoside chlorideNot specified, used as a standard in research[3]Not applicable
Cerilliant This compoundNot specified, used as a standard in an application note[4]Not applicable

It is important to note that the term "purity" can be defined differently. For instance, PhytoLab specifies that their phyproof® reference substance is a primary standard with certified absolute purity, which accounts for chromatographic purity, water content, residual solvents, and inorganic impurities. This level of characterization is crucial for quantitative applications.

Experimental Protocols for Purity Confirmation

Independent verification of a standard's purity is a good laboratory practice. High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the most common and reliable method for this purpose.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method separates the main compound from potential impurities, which can then be quantified based on their peak areas at a specific wavelength.

Instrumentation and Materials:

  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a diode array detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[5]

  • Solvents: HPLC-grade acetonitrile, methanol, formic acid, and ultrapure water.

  • Standard: The commercial this compound standard to be tested.

Procedure:

  • Standard Preparation: Accurately weigh a small amount of the this compound standard and dissolve it in a suitable solvent, such as acidified methanol (e.g., methanol with 0.1% HCl or 1% formic acid), to a known concentration (e.g., 1 mg/mL). Further dilute as necessary for analysis.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30°C.

    • DAD Wavelength: Set to monitor at the maximum absorbance for this compound, which is approximately 520 nm. It is also advisable to monitor at other wavelengths (e.g., 280 nm) to detect non-anthocyanin impurities.

    • Gradient Elution: A typical gradient would be:

      • 0-15 min: 5-20% B

      • 15-20 min: 20-50% B

      • 20-25 min: 50-5% B

      • 25-30 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas of the chromatogram at 520 nm.

    • Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

For a more in-depth analysis, LC-MS can be employed to identify the chemical structures of any detected impurities. The chromatographic conditions can be similar to the HPLC-DAD method, with the eluent being introduced into a mass spectrometer. The mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns can help in the tentative identification of related anthocyanins or degradation products.

Visualizing the Workflow and Biological Context

To aid in understanding the experimental process and the relevance of this compound, the following diagrams are provided.

Purity_Confirmation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing Standard Commercial C3G Standard Dissolution Dissolve in Acidified Methanol Standard->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution HPLC HPLC-DAD Analysis (C18 Column, Gradient Elution) Dilution->HPLC LCMS LC-MS for Impurity ID (Optional) HPLC->LCMS Further Characterization Chromatogram Obtain Chromatogram (520 nm) HPLC->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation Result Purity Confirmation Report Calculation->Result

Fig. 1: Experimental workflow for the purity confirmation of this compound standards.

Anthocyanin_Signaling_Context cluster_cellular_effects Cellular Effects cluster_physiological_outcomes Physiological Outcomes C3G This compound (and other anthocyanins) ROS Reactive Oxygen Species (ROS) C3G->ROS Scavenges Nrf2 Nrf2 Pathway C3G->Nrf2 Activates NFkB NF-κB Pathway C3G->NFkB Inhibits AntiInflammatory Anti-inflammatory Response Antioxidant Antioxidant Defense Nrf2->Antioxidant NFkB->AntiInflammatory Cardioprotection Cardioprotection Antioxidant->Cardioprotection AntiInflammatory->Cardioprotection

Fig. 2: Simplified diagram of signaling pathways influenced by this compound.

By following the outlined procedures and using the provided information as a guide, researchers can confidently assess the purity of their this compound standards, ensuring the reliability and integrity of their experimental results.

References

head-to-head comparison of different extraction methods for cyanidin 3-galactoside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to isolate cyanidin 3-galactoside (C3G), a bioactive anthocyanin with significant health benefits, selecting the optimal extraction method is a critical first step.[1][2][3] This guide provides a head-to-head comparison of various extraction techniques, supported by experimental data, to facilitate an informed decision-making process. The primary focus is on extraction from Aronia melanocarpa (black chokeberry), a prominent natural source of C3G.[1]

Performance Comparison of Extraction Methods

The efficiency and yield of C3G extraction are highly dependent on the methodology employed. Modern techniques often offer significant advantages over conventional methods in terms of yield, extraction time, and the use of "green" solvents. Below is a summary of quantitative data from studies utilizing different extraction methods for C3G from Aronia melanocarpa.

Extraction MethodSource MaterialC3G YieldKey Observations
Ultrasound-Assisted Extraction (UAE) Aronia melanocarpa Elliot13.21 mg/gOptimized non-thermal process yielded higher C3G content compared to conventional methods.[4]
Conventional Juice Extraction Aronia melanocarpa Elliot10.01 mg/gA traditional pressing process that generally results in lower extraction efficiencies.
Solvent Extraction with Purification Aronia melanocarpa (Michx.) Ell.285.3 mg/100g FWThis method involves an initial solvent extraction followed by purification steps to isolate individual anthocyanins.
Microwave-Assisted Extraction (MAE) Black Chokeberry PomaceNot specified for C3GMAE offers a balance of high total polyphenols and total monomeric anthocyanins.
Enzyme-Assisted Extraction (EAE) Aronia PomaceIncreased anthocyanin yield by 44-60%The use of enzymes significantly enhances the release of anthocyanins from the plant matrix.
Supercritical Fluid Extraction (SFE) General Plant MaterialNot specified for C3GA green extraction technique that uses supercritical CO2, often with a co-solvent, to extract compounds.
UMAE-NADES Aronia melanocarpaPurity of 448.873 mg/g (total anthocyanins)A novel method combining ultrasound, microwave, and natural deep eutectic solvents, showing high extraction rates.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting extraction processes. The following sections outline the experimental protocols for the key extraction methods discussed.

Ultrasound-Assisted Extraction (UAE)

This non-thermal method utilizes ultrasonic waves to disrupt plant cell walls and enhance solvent penetration.

Protocol:

  • Mixing: Mix powdered Aronia melanocarpa fruits with 70% ethanol.

  • Ultrasonication: Subject the mixture to ultrasonic extraction. Optimal conditions have been reported as 75 kHz frequency, a temperature of 18.8°C, and a process time of 6.0 hours.

  • Centrifugation: Centrifuge the extract at 4200 g for 10 minutes to separate the solid residue.

  • Supernatant Collection: Collect the supernatant containing the extracted C3G.

  • Freeze-Drying: Freeze-dry the supernatant to obtain a powdered extract.

UAE_Workflow cluster_0 Ultrasound-Assisted Extraction (UAE) Workflow A Mixing: Aronia Powder + 70% Ethanol B Ultrasonication: 75 kHz, 18.8°C, 6h A->B C Centrifugation: 4200 g, 10 min B->C D Supernatant Collection C->D E Freeze-Drying D->E F C3G Powdered Extract E->F

Fig. 1: UAE Workflow for C3G Extraction.
Conventional Solvent Extraction with Purification

This method relies on the solvent's ability to dissolve the target compound, followed by chromatographic techniques for purification.

Protocol:

  • Extraction: Extract dried and powdered Aronia melanocarpa with a 60% ethanol solution containing 0.1% HCl at ambient temperature with nitrogen bubbling for 2 hours.

  • Centrifugation and Concentration: Centrifuge the mixture and concentrate the supernatant under vacuum at 40°C.

  • Adsorption Chromatography: Load the crude extract onto an Amberlite XAD-7HP column.

  • Washing: Wash the column to remove water-soluble impurities.

  • Elution: Elute the anthocyanin-enriched extract with methanol containing 0.1% HCl.

  • Purification: Further purify the extract using a Sephadex LH-20 column with a step gradient of methanol (0.1% HCl) to isolate individual cyanidin glycosides.

Solvent_Extraction_Workflow cluster_1 Solvent Extraction and Purification Workflow A Extraction: Aronia Powder + Acidified Ethanol B Centrifugation & Concentration A->B C Adsorption Chromatography (Amberlite XAD-7HP) B->C D Washing C->D E Elution (Acidified Methanol) D->E F Purification (Sephadex LH-20) E->F G Isolated C3G F->G

Fig. 2: Solvent Extraction and Purification Workflow.
Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, which accelerates the extraction of target compounds.

Protocol:

  • Mixing: Mix the plant material with a suitable solvent (e.g., 50% ethanol with 1% citric acid).

  • Microwave Irradiation: Place the mixture in a microwave extraction system. Typical parameters can include a specific microwave power (e.g., 200W) for a set duration (e.g., 5 minutes).

  • Cooling and Filtration: After extraction, cool the mixture and filter it to separate the extract from the solid residue.

Enzyme-Assisted Extraction (EAE)

EAE employs enzymes to break down the plant cell wall, facilitating the release of intracellular compounds.

Protocol:

  • Sample Preparation: Prepare a suspension of the plant material in a buffer solution.

  • Enzyme Treatment: Add a specific enzyme or a mixture of enzymes (e.g., cellulase, pectinase) to the suspension.

  • Incubation: Incubate the mixture under optimal conditions for the enzyme (e.g., specific temperature and pH) for a defined period.

  • Extraction: Proceed with a conventional solvent extraction to recover the released C3G.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.

Protocol:

  • Loading: Place the ground plant material into the extraction vessel.

  • Pressurization and Heating: Pump CO2 into the vessel and bring it to a supercritical state by controlling the pressure and temperature. A co-solvent like ethanol may be added to increase the polarity of the fluid.

  • Extraction: Pass the supercritical fluid through the sample to extract the C3G.

  • Separation: Depressurize the fluid, causing the CO2 to return to a gaseous state and the extracted C3G to precipitate and be collected.

Concluding Remarks

The choice of extraction method for this compound is a trade-off between yield, purity, cost, environmental impact, and the scale of operation.

  • Ultrasound-Assisted Extraction (UAE) stands out as a highly efficient, non-thermal method that provides high yields of C3G in a relatively short time.

  • Conventional Solvent Extraction followed by Purification can achieve high purity of C3G, which is essential for specific research and pharmaceutical applications, but it is a more laborious and time-consuming process.

  • Microwave-Assisted Extraction (MAE) and Enzyme-Assisted Extraction (EAE) are promising green technologies that can significantly improve extraction efficiency.

  • Supercritical Fluid Extraction (SFE) offers a clean and tunable extraction process, although the initial equipment cost can be high.

For researchers aiming for high-throughput screening or initial discovery, UAE and MAE present excellent options. For applications requiring high-purity C3G, a multi-step approach involving initial extraction followed by chromatographic purification is recommended. The continued development of novel techniques like UMAE-NADES may offer even more efficient and sustainable solutions for the extraction of this valuable bioactive compound in the future.

References

A Comparative Guide to Biomarkers for Cyanidin 3-Galactoside Intake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential biomarkers for assessing the intake of cyanidin 3-galactoside (C3G), a prominent anthocyanin found in berries and other fruits with significant antioxidant and anti-inflammatory properties. The validation of these biomarkers is crucial for understanding its pharmacokinetics, bioavailability, and establishing its efficacy in clinical and preclinical studies. This document outlines direct and indirect biomarkers, their analytical validation, and the experimental protocols for their quantification.

Direct Biomarkers: Parent Compound and its Metabolites

The most direct approach to tracking C3G intake is by measuring the parent compound and its immediate metabolites in biological fluids. Following consumption, C3G is metabolized into various forms, including glucuronidated, methylated, and oxidized derivatives.[1][2]

Comparison of Direct Biomarkers in Human Plasma and Urine

The following table summarizes pharmacokinetic data for C3G and its metabolites, primarily derived from human intervention studies involving chokeberry extract, a rich source of this compound.[1][2]

BiomarkerMatrixMean ConcentrationTime PointKey Findings
This compound Serum390.6 nmol/L (range: 119.4–661.9)2 hours post-consumptionAccounts for ~66% of total detected anthocyanins in serum.[1]
Urine9.9 µmol/L (range: 7.2–12.6)Within 5 hours post-consumptionAccounts for ~55.4% of total detected anthocyanins in urine.
Total Anthocyanins & Metabolites Serum591.7 nmol/L (range: 197.3–986.1)2 hours post-consumptionDemonstrates rapid absorption and metabolism.
Urine17.9 µmol/L (range: 14.9–20.9)Within 5 hours post-consumptionShows significant renal excretion.
Urine12.1 nmol/L (range: 11.1–13.0)24 hours post-consumptionIndicates persistence of metabolites.
Metabolites Serum & UrineNot individually quantified2-24 hours post-consumptionIdentified as glucuronide conjugates, methylated, and oxidized derivatives.

Indirect Biomarkers: Downstream Cellular Responses

Beyond direct measurement, the biological effects of C3G can serve as indirect or functional biomarkers of its activity. Cyanidin glycosides are known to modulate cellular signaling pathways related to oxidative stress and inflammation, primarily through the activation of the Nrf2-antioxidant response element (ARE) pathway.

Signaling Pathway and Potential Functional Biomarkers

Caption: C3G Intake and Nrf2 Pathway Activation.

Potential Functional Biomarkers:

  • Nuclear Translocation of Nrf2: Increased levels of Nrf2 in the cell nucleus.

  • Gene Expression of Antioxidant Enzymes: Upregulation of mRNA levels for Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).

  • Protein Levels of Antioxidant Enzymes: Increased protein expression of HO-1, SOD, CAT, and GPx.

  • Reduced Markers of Oxidative Stress: Decreased levels of malondialdehyde (MDA) or increased total antioxidant capacity (TAC) in plasma.

Experimental Protocols and Method Validation

The quantification of C3G and its metabolites is predominantly achieved using High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Tandem Mass Spectrometry (MS/MS). The latter offers superior sensitivity and selectivity.

Typical Experimental Workflow

Experimental_Workflow Extract Extract HPLC HPLC Extract->HPLC MSMS MSMS Quant Quant MSMS->Quant Validation Validation Quant->Validation

Caption: Workflow for C3G Biomarker Analysis.

Detailed Experimental Protocols

1. Sample Preparation (Human Plasma)

  • Method: Solid-Phase Extraction (SPE) is recommended for cleaner extracts and better recovery compared to Protein Precipitation (PPT).

  • Protocol:

    • Dilute 500 µL of plasma with 1.5 mL of acidified water (e.g., 1% formic acid).

    • Condition an SPE cartridge (e.g., Agilent Bond Elut Plexa) with methanol followed by acidified water.

    • Load the diluted plasma sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the anthocyanins with acidified methanol.

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2. Sample Preparation (Human Urine)

  • Method: A simple "dilute-and-shoot" approach is often sufficient for urine samples.

  • Protocol:

    • Mix 100 µL of urine with 50 µL of 20% trifluoroacetic acid (TFA) aqueous solution.

    • Centrifuge at 12,000 g for 15 minutes to precipitate any solids.

    • Inject the supernatant directly for HPLC-MS/MS analysis.

3. HPLC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple-quadrupole mass spectrometer.

  • Chromatographic Column: A reverse-phase C18 column (e.g., Synergi RP-Max, 250 × 4.6 mm, 4 µm) is commonly used.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with an acid modifier (e.g., 1% formic acid).

    • Mobile Phase B: Acetonitrile.

  • Gradient Example: Start at 5% B, increase to 21% B over 20 minutes, then to 40% B at 35 minutes, with a flow rate of 0.60 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transition Example (for Cyanidin-3-Glucoside): m/z 449.18 → 287.30.

Comparison of Analytical Method Validation Parameters

The validation of the analytical method is critical for ensuring reliable biomarker data. The following table presents typical validation parameters for the analysis of cyanidin glycosides in biological matrices, with cyanidin-3-glucoside often used as the standard.

ParameterMatrixMethodTypical ValueReference
Linearity (r²) Plasma & UrineLC-MS/MS≥ 0.998 (over 0.20-200 ng/mL)
Limit of Detection (LOD) PlasmaLC-MS/MS0.05 ng/mL
UrineLC-MS/MS0.10 ng/mL
Limit of Quantitation (LOQ) PlasmaLC-MS/MS1.0 ng/mL
Rat PlasmaLC-MS/MS3.0 ng/mL
Precision (CV%) Plasma & UrineLC-MS/MSIntra- and Inter-day < 15%
Accuracy Plasma & UrineLC-MS/MS90.7% to 112.7%
Rat PlasmaLC-MS/MS-11.5% to 13.6% (bias)
Recovery PlasmaSPE-LC/MS/MS60.8% – 121.1%
PlasmaPPT-LC/MS/MS4.2% – 18.4%

Conclusion

For the validation of this compound intake, a multi-faceted approach is recommended.

  • Direct Biomarkers: The parent compound, This compound , is the most specific biomarker and should be the primary target for quantification in plasma and urine. Its metabolites, such as glucuronidated and methylated forms, provide additional evidence of intake and metabolic processing.

  • Analytical Strategy: A validated UHPLC-MS/MS method offers the necessary sensitivity and selectivity for accurate quantification in complex biological matrices. For plasma, Solid-Phase Extraction is the superior sample preparation technique, yielding higher recovery and cleaner samples.

  • Functional Biomarkers: For assessing biological activity, monitoring the activation of the Nrf2 pathway (e.g., nuclear Nrf2 levels, expression of HO-1) can provide valuable functional insights that complement direct measurement of the parent compound and its metabolites.

By combining the quantification of direct biomarkers with the assessment of functional pathway modulation, researchers can build a robust and comprehensive understanding of this compound's fate and action in the body.

References

A Comparative Analysis of the Anti-inflammatory Properties of Cyanidin and Its Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory activities of cyanidin, an aglycone flavonoid, and its naturally occurring glycoside derivatives. Emerging research highlights the potential of these compounds in mitigating inflammatory processes, making them promising candidates for the development of novel therapeutic agents. This document synthesizes experimental data to offer an objective comparison of their performance, details the underlying mechanisms of action through key signaling pathways, and provides standardized experimental protocols for their evaluation.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory potency of cyanidin and its glycosides varies depending on the specific glycosidic moiety and the experimental model. The following tables summarize the available quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Inflammatory Markers

CompoundTargetCell LineIC50 / % InhibitionReference
Cyanidin Intestinal Sucrase-1.42 ± 0.25 mM[1][2]
Cyanidin-3-O-glucoside (C3G) Intestinal Sucrase-> 2.0 mM[1][2]
Pancreatic α-Amylase-0.30 ± 0.01 mM[1]
COX-2Carrageenan-stimulated murine peritoneal macrophagesSignificant suppression of protein levels at 4 mg/100g
TNF-αLPS-stimulated THP-1 macrophagesDose-dependent reduction
IL-6LPS-stimulated THP-1 macrophagesDose-dependent reduction
IL-1βLPS-stimulated THP-1 macrophagesDose-dependent reduction
iNOSLPS-stimulated THP-1 macrophagesDose-dependent inhibition
NOLPS-stimulated THP-1 macrophagesDose-dependent reduction
Cyanidin-3-O-galactoside Intestinal Sucrase-0.50 ± 0.05 mM
Pancreatic α-Amylase-No inhibition
Cyanidin-3,5-O-diglucoside Intestinal Sucrase-No inhibition
Pancreatic α-Amylase-No inhibition

Note: IC50 values represent the concentration required to inhibit 50% of the enzyme activity. A lower IC50 value indicates greater potency.

Table 2: In Vivo Anti-inflammatory Effects

CompoundAnimal ModelAssayDosageEffectReference
Cyanidin-3-O-glucoside (C3G) MiceCarrageenan-induced paw edema4 mg/100g (oral)Significant suppression of edema
Anthocyanin Mixture (from wild mulberry) MiceCarrageenan-induced paw edema4 mg/100g (oral)Significant suppression of edema

Key Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of cyanidin and its glycosides are primarily mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory mediators like TNF-α, interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). Cyanidin and its glycosides have been shown to inhibit this pathway at multiple points.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TLR4->IKK Activation TNFR->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_NFkB IκBα-NF-κB (Inactive) IkBa->IkBa_NFkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB IκBα degradation DNA DNA NFkB_nuc->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_Genes Transcription Cyanidin Cyanidin & Glycosides Cyanidin->IKK Inhibition Cyanidin->NFkB_nuc Inhibition of Translocation

NF-κB signaling pathway and points of inhibition.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors such as AP-1, which also regulates the expression of pro-inflammatory genes. The main MAPK subfamilies are ERK, JNK, and p38. Cyanidin and its glycosides can suppress the phosphorylation of these kinases, thereby attenuating the inflammatory response.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation AP1 AP-1 (Transcription Factor) MAPK->AP1 Activation & Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes Cyanidin Cyanidin & Glycosides Cyanidin->MAPKKK Inhibition Cyanidin->MAPK Inhibition of Phosphorylation

MAPK signaling pathway and points of inhibition.

Experimental Protocols

Standardized protocols are essential for the reproducible evaluation of the anti-inflammatory activity of cyanidin and its glycosides. Below are detailed methodologies for two widely used models.

In Vitro: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This model is used to assess the ability of compounds to inhibit the production of pro-inflammatory mediators in cultured macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of cyanidin or its glycosides. The cells are pre-incubated for 1-2 hours.

  • Inflammation Induction: Lipopolysaccharide (LPS) from E. coli is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.

  • Incubation: The plates are incubated for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Cytokine Levels (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene and Protein Expression (COX-2, iNOS): Cell lysates are collected to analyze the expression levels of COX-2 and iNOS by Western blotting or quantitative real-time PCR (qRT-PCR).

experimental_workflow_invitro A 1. Seed RAW 264.7 cells in 96-well plate B 2. Pre-treat with Cyanidin or Glycosides A->B C 3. Induce inflammation with LPS (1 µg/mL) B->C D 4. Incubate for 24 hours C->D E 5. Collect Supernatant D->E F 6. Collect Cell Lysate D->F G Measure NO (Griess Assay) E->G H Measure Cytokines (ELISA) E->H I Analyze Protein/Gene Expression (Western Blot/qRT-PCR) F->I

In vitro anti-inflammatory assay workflow.
In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory compounds.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used. They are housed under standard laboratory conditions with free access to food and water.

  • Grouping: Animals are randomly divided into several groups: a control group, a carrageenan-only group, a positive control group (e.g., indomethacin), and treatment groups receiving different doses of cyanidin or its glycosides.

  • Compound Administration: The test compounds (cyanidin or glycosides) and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema by the test compounds is calculated relative to the carrageenan-only group.

Conclusion

The available evidence strongly suggests that both cyanidin and its glycosides possess significant anti-inflammatory properties. The glycosylation pattern appears to influence the potency and specificity of these compounds in inhibiting various inflammatory mediators and enzymes. While cyanidin-3-O-glucoside (C3G) is the most studied and has demonstrated broad-spectrum anti-inflammatory effects, other glycosides also exhibit notable activity. The primary mechanisms of action involve the downregulation of the NF-κB and MAPK signaling pathways.

For drug development professionals, the structural variations among cyanidin glycosides offer opportunities for lead optimization to enhance bioavailability and therapeutic efficacy. Further head-to-head comparative studies with a wider range of cyanidin glycosides are warranted to fully elucidate their structure-activity relationships and to identify the most promising candidates for development as anti-inflammatory agents. The standardized protocols provided herein offer a framework for such future investigations.

References

Safety Operating Guide

Proper Disposal of Cyanidin 3-galactoside: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of responsible research. This guide provides essential safety and logistical information for the proper disposal of cyanidin 3-galactoside, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While it is not classified as hazardous for transport, good laboratory practice dictates minimizing exposure.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Safety goggles

  • Gloves

  • A lab coat

Handling:

  • Avoid creating dust.[1]

  • Avoid inhalation, ingestion, or contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.[1]

  • In case of a spill, contain the material and collect it for disposal.[2] Do not let the product enter drains.

Key Safety and Regulatory Information

The following table summarizes key data for this compound.

ParameterInformationSource
CAS Number 27661-36-5
Appearance Powder
Storage Keep container tightly closed in a dry and well-ventilated place. Recommended long-term storage at -20°C.
Transport Information This substance is considered to be non-hazardous for transport.
Hazardous Combustion Products Carbon oxides, nitrogen oxides (NOx), Sulphur oxides.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to manage it as chemical waste in accordance with local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Identify the waste as solid this compound or a solution containing it.

  • Do not mix this compound waste with other incompatible waste streams.

Step 2: Containment

  • For solid waste, use a suitable, sealable, and clearly labeled chemical waste container.

  • For solutions, use a compatible and leak-proof liquid waste container. Ensure the container is appropriate for the solvent used.

  • If you have collected a spill, sweep the material into a suitable, closed container for disposal.

Step 3: Labeling

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste" or "Chemical Waste" (as required by your institution).

    • The full chemical name: "this compound".

    • The concentration and quantity of the waste.

    • The date of accumulation.

    • Any associated hazards (e.g., if dissolved in a flammable solvent).

Step 4: Storage Pending Disposal

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Keep the waste container away from incompatible materials.

Step 5: Final Disposal

  • Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Follow all institutional procedures for waste pickup and documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Assessment cluster_1 Containment & Labeling cluster_2 Storage & Disposal A This compound waste generated (solid or in solution) B Is the waste solid or liquid? A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Place in a suitable, sealed solid waste container C->E F Place in a compatible, leak-proof liquid waste container D->F G Label container clearly: - Chemical Name - Concentration - Date E->G F->G H Store in designated waste accumulation area G->H I Contact Environmental Health & Safety (EHS) for pickup and disposal H->I J Disposal Complete I->J

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Protocols for Handling Cyanidin 3-galactoside

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Cyanidin 3-galactoside. Adherence to these protocols is crucial for ensuring a safe laboratory environment and proper disposal of chemical waste.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against potential exposure to this compound. While it is not classified as a flammable or combustible substance, it may be irritating to the mucous membranes and upper respiratory tract. The toxicological properties have not been thoroughly investigated, warranting cautious handling.[1]

Summary of Recommended Personal Protective Equipment

Protection TypeRecommended EquipmentStandard/Specification
Eye/Face Protection Safety glasses with side-shields or goggles.NIOSH (US) or EN 166 (EU) approved.[2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).Inspect gloves prior to use.[2]
Laboratory coat.Standard laboratory attire.
Respiratory Protection N99 (US) or P2 (EN 143) respirator cartridges.Use in case of dust formation or inadequate ventilation.[2]
Full-face supplied air respirator.If the respirator is the sole means of protection.[2]

Operational and Disposal Plan

A systematic approach to handling, storage, and disposal is critical for maintaining a safe laboratory environment.

Handling and Storage

  • Handling: Avoid contact with eyes, skin, and clothing. Do not ingest or inhale. Avoid the formation of dust. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Recommended long-term storage temperature is -20°C, and short-term storage is 2-8°C.

Accidental Release Measures

In the event of a spill, follow these procedural steps to ensure safe cleanup:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Equip PPE: Before cleanup, ensure you are wearing the appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection.

  • Contain and Recover: Sweep up the spilled solid material without creating dust. A vacuum cleaner with a HEPA filter can also be used.

  • Collect and Dispose: Place the collected material into a suitable, closed container for disposal.

  • Clean the Area: Once the material is collected, decontaminate the area with a suitable cleaning agent.

  • Prevent Environmental Contamination: Do not let the product enter drains.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Unused Product: Dispose of as hazardous waste through a licensed professional waste disposal service.

  • Contaminated Materials: Gloves, lab coats, and other materials that have come into contact with the chemical should be placed in a sealed container and disposed of as hazardous waste.

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Read SDS Read SDS Don PPE Don PPE Read SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weighing Weighing Prepare Workspace->Weighing In Ventilated Area Dissolving Dissolving Weighing->Dissolving Experiment Experiment Dissolving->Experiment Decontaminate Decontaminate Experiment->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Follow Regulations Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Procedural workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.